molecular formula C33H40N10O7S2 B1680116 NSC 109555

NSC 109555

Número de catálogo: B1680116
Peso molecular: 752.9 g/mol
Clave InChI: DIQGNVANOSOABS-XMDRLFCYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

NSC-109555 Ditosylate is a potent, selective, reversible, ATP-competitive Chk2 inhibitor. It acts by inhibiting histone H1 phosphorylation and attenuating mitochondrial ATP synthesis.

Propiedades

IUPAC Name

1,3-bis[4-[(E)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]urea;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N10O.2C7H8O3S/c1-11(26-28-17(20)21)13-3-7-15(8-4-13)24-19(30)25-16-9-5-14(6-10-16)12(2)27-29-18(22)23;2*1-6-2-4-7(5-3-6)11(8,9)10/h3-10H,1-2H3,(H4,20,21,28)(H4,22,23,29)(H2,24,25,30);2*2-5H,1H3,(H,8,9,10)/b26-11+,27-12+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIQGNVANOSOABS-XMDRLFCYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC(=NN=C(N)N)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(=NN=C(N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C/C(=N\N=C(N)N)/C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)/C(=N/N=C(N)N)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H40N10O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

752.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of NSC 109555

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC 109555, also known as 4,4'-diacetyldiphenylurea-bis(guanylhydrazone), is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2). As a critical component of the DNA damage response (DDR) pathway, Chk2 plays a pivotal role in cell cycle arrest, DNA repair, and apoptosis. Its involvement in cancer progression has made it an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical activity, cellular effects, and the experimental methodologies used for its characterization.

Core Mechanism of Action: Chk2 Inhibition

This compound functions as a small molecule inhibitor of the serine/threonine kinase Chk2. Structural and biochemical studies have elucidated that this compound is an ATP-competitive inhibitor, binding to the ATP-binding pocket of the Chk2 catalytic domain. This binding prevents the phosphorylation of Chk2 substrates, thereby disrupting the downstream signaling cascade initiated by DNA damage.

The crystal structure of this compound in complex with the Chk2 catalytic domain has been resolved, providing a detailed understanding of its binding mode and the structural basis for its selectivity.

Quantitative Data Summary

The inhibitory activity of this compound against Chk2 and its selectivity over other kinases have been quantified through various in vitro kinase assays. The following table summarizes the key quantitative data.

KinaseIC50 (nM)Assay ConditionsReference
Chk2 240Cell-free kinase assay[1]
Chk1 >10,000Cell-free kinase assay[1]

Note: A broader kinase selectivity profile with specific IC50 values against a panel of kinases is essential for a complete understanding of this compound's specificity. While it is known to be highly selective for Chk2, comprehensive public data on a wide panel is limited.

Signaling Pathways

This compound primarily impacts the ATM-Chk2 signaling pathway, which is activated in response to DNA double-strand breaks. The following diagram illustrates the canonical pathway and the point of inhibition by this compound.

NSC_109555_Signaling_Pathway cluster_0 DNA Damage Response DNA_Damage DNA Double-Strand Breaks ATM ATM (activated) DNA_Damage->ATM activates Chk2_inactive Chk2 (inactive) ATM->Chk2_inactive phosphorylates Chk2_active Chk2 (active) Chk2_inactive->Chk2_active Downstream_Targets Downstream Targets (e.g., p53, Cdc25A) Chk2_active->Downstream_Targets phosphorylates NSC_109555 This compound NSC_109555->Chk2_active inhibits Cell_Cycle_Arrest Cell Cycle Arrest Downstream_Targets->Cell_Cycle_Arrest Apoptosis Apoptosis Downstream_Targets->Apoptosis

ATM-Chk2 signaling pathway and this compound inhibition.

In the context of combination therapy with gemcitabine (B846), this compound potentiates apoptosis and the generation of reactive oxygen species (ROS). The following diagram outlines this synergistic interaction.

NSC_109555_Gemcitabine_Synergy cluster_1 Synergistic Effect in Pancreatic Cancer Cells Gemcitabine Gemcitabine DNA_Damage_Gem DNA Damage Gemcitabine->DNA_Damage_Gem ROS_Production Increased ROS Production Gemcitabine->ROS_Production Chk2_Activation Chk2 Activation DNA_Damage_Gem->Chk2_Activation Apoptosis_Induction Enhanced Apoptosis Chk2_Activation->Apoptosis_Induction (cell survival signaling) NSC_109555_Inhibition This compound NSC_109555_Inhibition->Chk2_Activation inhibits NSC_109555_Inhibition->ROS_Production enhances ROS_Production->Apoptosis_Induction

Synergistic action of this compound and gemcitabine.

Experimental Protocols

Chk2 Kinase Assay

Objective: To determine the in vitro inhibitory activity of this compound on Chk2 kinase.

Methodology:

  • Reaction Setup: The assay is typically performed in a 96-well plate format. Each well contains recombinant human Chk2 enzyme, a specific peptide substrate (e.g., a synthetic peptide derived from Cdc25C), and the kinase buffer.

  • Inhibitor Addition: this compound is serially diluted to various concentrations and added to the reaction wells. A DMSO control (vehicle) is included.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP (often radiolabeled, e.g., [γ-³²P]ATP).

  • Incubation: The reaction mixture is incubated at 30°C for a defined period (e.g., 30 minutes).

  • Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. If using radiolabeled ATP, this can be done by capturing the phosphorylated peptide on a phosphocellulose membrane and measuring radioactivity using a scintillation counter. Alternatively, non-radioactive methods using fluorescence or luminescence detection are available.

  • Data Analysis: The percentage of kinase inhibition is calculated for each concentration of this compound relative to the DMSO control. The IC50 value is then determined by fitting the data to a dose-response curve.

Cell Viability Assay

Objective: To assess the effect of this compound, alone or in combination with other agents like gemcitabine, on the viability of cancer cells.

Methodology (MTT Assay):

  • Cell Seeding: Cancer cells (e.g., pancreatic cancer cell lines) are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound, gemcitabine, or a combination of both. Control wells receive the vehicle (e.g., DMSO).

  • Incubation: The plates are incubated for a specified duration (e.g., 48-72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the control. Dose-response curves are generated to determine the IC50 values.

Western Blot for PARP Cleavage

Objective: To detect apoptosis by measuring the cleavage of Poly (ADP-ribose) polymerase (PARP), a substrate of activated caspases.

Methodology:

  • Cell Treatment and Lysis: Cells are treated with this compound and/or gemcitabine as described for the cell viability assay. After treatment, cells are harvested and lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked with a solution containing a blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with a primary antibody specific for PARP that recognizes both the full-length (approx. 116 kDa) and the cleaved fragment (approx. 89 kDa). A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The presence of the 89 kDa fragment is indicative of apoptosis.

Reactive Oxygen Species (ROS) Detection

Objective: To measure the intracellular production of ROS in cells treated with this compound and gemcitabine.

Methodology (using Dihydroethidium - DHE):

  • Cell Treatment: Cells are treated with the compounds of interest as previously described.

  • Probe Loading: Towards the end of the treatment period, the cells are loaded with a ROS-sensitive fluorescent probe, such as Dihydroethidium (DHE), which specifically detects superoxide (B77818) anions.

  • Incubation: The cells are incubated with the probe for a short period (e.g., 30 minutes) in the dark.

  • Washing: The cells are washed to remove excess probe.

  • Detection: The fluorescence intensity is measured using a fluorescence microscope or a flow cytometer. An increase in red fluorescence indicates an increase in intracellular superoxide levels.

  • Data Analysis: The fluorescence intensity of treated cells is compared to that of control cells to determine the fold-change in ROS production.

Experimental Workflow Diagram

Experimental_Workflow cluster_workflow General Experimental Workflow for this compound Characterization In_Vitro_Assay In Vitro Kinase Assay (Chk2 Inhibition) Data_Analysis Data Analysis and Interpretation In_Vitro_Assay->Data_Analysis Cell_Culture Cell Culture (e.g., Pancreatic Cancer Cells) Treatment Treatment with this compound and/or Gemcitabine Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Detection (Western Blot for PARP Cleavage) Treatment->Apoptosis_Assay ROS_Assay ROS Detection (e.g., DHE Staining) Treatment->ROS_Assay Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis ROS_Assay->Data_Analysis

Workflow for characterizing this compound's effects.

Discussion and Future Directions

This compound has been instrumental as a chemical probe for studying the biological functions of Chk2. Its high selectivity makes it a valuable tool for dissecting the specific roles of Chk2 in the DNA damage response and other cellular processes. The synergistic effect observed with gemcitabine in pancreatic cancer cells highlights a potential therapeutic strategy of combining Chk2 inhibitors with conventional chemotherapy.

It is important to note that one of the initial studies by Jobson et al. (2007) reported that while potent in biochemical assays, this compound was inactive in their cellular assays. This discrepancy could be due to various factors such as cell permeability, efflux pumps, or metabolism within the specific cell lines tested. Further investigation into the pharmacokinetic and pharmacodynamic properties of this compound and its analogs is warranted to optimize its potential as a therapeutic agent.

Future research should focus on:

  • Comprehensive Kinase Profiling: A broad kinase panel screening is necessary to fully establish the selectivity profile of this compound.

  • In Vivo Efficacy: Preclinical studies in animal models are required to evaluate the in vivo efficacy and safety of this compound, both as a monotherapy and in combination with other anticancer agents.

  • Structure-Activity Relationship (SAR) Studies: The development of analogs of this compound could lead to compounds with improved potency, selectivity, and cellular activity.

References

NSC 109555 (DDUG): A Technical Guide to a Selective Chk2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC 109555, also known as DDUG [4,4'-diacetyldiphenylurea-bis(guanylhydrazone)], is a potent and selective small molecule inhibitor of Checkpoint Kinase 2 (Chk2).[1] As an ATP-competitive inhibitor, this compound represents a novel chemotype with significant potential in cancer therapy, particularly in combination with DNA-damaging agents.[2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and relevant signaling pathways.

Core Mechanism of Action

This compound functions as a selective, reversible, and ATP-competitive inhibitor of Chk2, a critical serine/threonine kinase in the DNA damage response pathway.[2][3] Structural studies have confirmed that this compound binds to the ATP-binding pocket of the Chk2 catalytic domain.[1] This inhibition prevents the autophosphorylation of Chk2 and the subsequent phosphorylation of its downstream targets, thereby disrupting the cell cycle checkpoint and promoting apoptosis in cancer cells.[4]

Quantitative Data

The inhibitory activity and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Target IC50 (nM) Assay Type Reference
Chk2200Cell-free kinase assay[4][5]
Chk2 (Histone H1 phosphorylation)240In vitro kinase assay[1][4]
Chk1>10,000Kinase assay[3]
Brk210Kinase assay[4][5]
c-Met6,000Kinase assay[4][5]
IGFR7,400Kinase assay[4][5]
LCK7,100Kinase assay[4][5]

Signaling Pathways

This compound primarily targets the Chk2 signaling pathway, which is a crucial component of the DNA damage response. The following diagram illustrates the canonical Chk2 pathway and the point of inhibition by this compound.

Chk2_Signaling_Pathway DNA_Damage DNA Double-Strand Breaks ATM ATM (Ataxia-Telangiectasia Mutated) DNA_Damage->ATM activates Chk2 Chk2 (Checkpoint Kinase 2) ATM->Chk2 phosphorylates (activates) p53 p53 Chk2->p53 phosphorylates Cdc25A Cdc25A Chk2->Cdc25A phosphorylates (inhibits) BRCA1 BRCA1 Chk2->BRCA1 phosphorylates NSC109555 This compound NSC109555->Chk2 inhibits Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) p53->Cell_Cycle_Arrest Cdc25A->Cell_Cycle_Arrest promotes progression (inhibition leads to arrest) DNA_Repair DNA Repair BRCA1->DNA_Repair

Chk2 signaling pathway and this compound inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro Chk2 Kinase Assay

This protocol is adapted from studies characterizing the inhibitory activity of this compound.

Objective: To determine the IC50 of this compound against Chk2 kinase.

Materials:

  • Recombinant human Chk2 enzyme

  • Histone H1 as substrate

  • This compound

  • [γ-32P]ATP

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • P81 phosphocellulose paper

  • Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a reaction tube, combine the recombinant Chk2 enzyme, Histone H1, and the desired concentration of this compound in the kinase assay buffer.

  • Initiate the kinase reaction by adding [γ-32P]ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.

  • Measure the radioactivity on the P81 paper using a scintillation counter.

  • Calculate the percentage of kinase inhibition at each this compound concentration and determine the IC50 value.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Chk2, Substrate, this compound, ATP) Start->Prepare_Reagents Incubate Incubate at 30°C Prepare_Reagents->Incubate Stop_Reaction Stop Reaction (Spot on P81 paper) Incubate->Stop_Reaction Wash Wash P81 Paper Stop_Reaction->Wash Measure_Radioactivity Measure Radioactivity Wash->Measure_Radioactivity Analyze Calculate IC50 Measure_Radioactivity->Analyze End End Analyze->End

Workflow for an in vitro Chk2 kinase assay.
Cell Viability Assay (MTT Assay)

This protocol is based on studies evaluating the cytotoxic effects of this compound in combination with other agents.

Objective: To assess the effect of this compound, alone or in combination with gemcitabine, on the viability of pancreatic cancer cells.

Materials:

  • Pancreatic cancer cell lines (e.g., MIA PaCa-2, PANC-1)

  • This compound

  • Gemcitabine

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed pancreatic cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound, gemcitabine, or a combination of both for a specified duration (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.

  • Solubilize the formazan crystals by adding DMSO to each well.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the synergistic effects of the combination treatment.

Western Blot Analysis of Chk2 Phosphorylation

This protocol is designed to examine the effect of this compound on the phosphorylation of Chk2 in response to DNA damage.

Objective: To detect the levels of phosphorylated Chk2 (p-Chk2) and total Chk2 in cells treated with this compound and a DNA-damaging agent.

Materials:

  • Cancer cell line of interest

  • This compound

  • DNA-damaging agent (e.g., gemcitabine, etoposide)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-Chk2 (e.g., Thr68) and anti-total Chk2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE equipment and reagents

  • Western blotting apparatus

Procedure:

  • Treat cells with this compound for a specified time, followed by treatment with a DNA-damaging agent.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against p-Chk2 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with the primary antibody against total Chk2 as a loading control.

Autophagy Detection by LC3 Conversion

This protocol is for assessing the induction of autophagy by this compound.

Objective: To detect the conversion of LC3-I to LC3-II, a marker of autophagosome formation, in cells treated with this compound.

Materials:

  • Cell line of interest (e.g., L1210 leukemia cells)

  • This compound

  • Lysis buffer

  • Primary antibody: anti-LC3

  • HRP-conjugated secondary antibody

  • Western blotting reagents and equipment

Procedure:

  • Treat cells with this compound for various time points.

  • Prepare cell lysates and perform Western blotting as described in the previous protocol.

  • Probe the membrane with an anti-LC3 antibody.

  • Analyze the blot for the appearance and intensity of the LC3-I and LC3-II bands. An increase in the LC3-II/LC3-I ratio indicates autophagy induction.

Conclusion

This compound is a valuable research tool for studying the role of Chk2 in the DNA damage response and other cellular processes. Its selectivity and well-characterized mechanism of action make it a strong candidate for further investigation as a potential therapeutic agent, particularly in combination with existing cancer treatments. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this promising Chk2 inhibitor.

References

The Discovery of NSC 109555: A Selective Chk2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

This document provides an in-depth overview of the discovery and characterization of NSC 109555, a potent and selective inhibitor of Checkpoint Kinase 2 (Chk2). It is intended to serve as a technical guide, offering detailed information on the compound's mechanism of action, quantitative data, and the experimental methodologies employed in its identification and validation.

Introduction

Checkpoint Kinase 2 (Chk2) is a serine/threonine kinase that plays a pivotal role in the DNA damage response pathway.[1] Activated by Ataxia-Telangiectasia Mutated (ATM) kinase in response to DNA double-strand breaks, Chk2 phosphorylates a variety of downstream substrates to induce cell cycle arrest, facilitate DNA repair, or trigger apoptosis.[2] Given its critical function in maintaining genomic integrity, Chk2 has emerged as a compelling target for cancer therapy. Inhibition of Chk2 is being explored as a strategy to sensitize cancer cells to DNA-damaging agents and to exploit synthetic lethalities in tumors with specific genetic backgrounds.

This compound was identified as a novel, potent, and selective ATP-competitive inhibitor of Chk2 through a high-throughput screening of the National Cancer Institute (NCI) compound library.[3] This whitepaper will detail the discovery process, the biochemical and cellular characterization of this compound, and the structural basis for its selectivity.

Data Presentation: Quantitative Analysis of this compound Activity

The inhibitory activity and selectivity of this compound have been quantified through various in vitro assays. The following table summarizes the key quantitative data for this compound.

TargetAssay TypeIC50Reference
Chk2 Kinase Assay240 nM [3][4][5]
Chk2Histone H1 Phosphorylation240 nM[6]
Chk1Kinase Assay> 10 µM[5][6]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the key experimental protocols used in the discovery and characterization of this compound.

High-Throughput Screening for Chk2 Inhibitors

This compound was identified from a large-scale screening of chemical compounds. A fluorescence polarization (FP)-based assay is a common method for such high-throughput screening.

Principle: This assay measures the change in the polarization of fluorescent light emitted by a small, fluorescently labeled peptide substrate (tracer) for Chk2. In the absence of an inhibitor, Chk2 phosphorylates the tracer, which is then bound by a phosphopeptide-binding antibody. This binding results in a larger molecular complex that rotates more slowly, leading to a high fluorescence polarization signal. An inhibitor of Chk2 will prevent the phosphorylation of the tracer, which will not be bound by the antibody and will rotate rapidly, resulting in a low fluorescence polarization signal.

Generalized Protocol:

  • Reagents:

    • Recombinant human Chk2 enzyme

    • Fluorescently labeled peptide substrate (tracer)

    • ATP

    • Phosphopeptide-binding antibody

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

    • Test compounds (including this compound) and controls (e.g., DMSO as a negative control, a known Chk2 inhibitor as a positive control)

  • Procedure:

    • In a 384-well microplate, add the test compounds at various concentrations.

    • Add the Chk2 enzyme and the fluorescently labeled peptide substrate to each well.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding a solution containing EDTA and the phosphopeptide-binding antibody.

    • Incubate at room temperature for a further period (e.g., 30 minutes) to allow for antibody binding.

    • Measure the fluorescence polarization using a suitable plate reader with excitation and emission filters appropriate for the fluorophore.

  • Data Analysis:

    • The degree of inhibition is calculated from the change in fluorescence polarization.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Kinase Assay for IC50 Determination

To confirm the inhibitory activity and determine the IC50 of this compound against Chk2 and other kinases, a radiometric or luminescence-based kinase assay is typically employed.

Principle: These assays measure the transfer of a phosphate (B84403) group from ATP to a substrate by the kinase. In a radiometric assay, radioactively labeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) is used, and the incorporation of the radioactive phosphate into the substrate is quantified. In a luminescence-based assay, the amount of ATP remaining after the kinase reaction is measured using a luciferase/luciferin system; lower light output indicates higher kinase activity.

Generalized Protocol (Radiometric):

  • Reagents:

    • Recombinant kinase (e.g., Chk2, Chk1)

    • Substrate (e.g., Histone H1, or a specific peptide substrate)

    • [γ-³²P]ATP or [γ-³³P]ATP

    • Non-radioactive ATP

    • Kinase reaction buffer

    • This compound at various concentrations

    • Phosphocellulose paper or membrane

    • Wash buffer (e.g., 0.75% phosphoric acid)

    • Scintillation cocktail

  • Procedure:

    • Set up kinase reactions in microcentrifuge tubes or a 96-well plate. Each reaction should contain the kinase, substrate, and this compound at the desired concentration in the kinase reaction buffer.

    • Initiate the reaction by adding a mixture of non-radioactive and radioactive ATP.

    • Incubate at 30°C for a specific time (e.g., 20-30 minutes).

    • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

    • Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated radioactive ATP.

    • Dry the paper and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Kinase activity is proportional to the amount of radioactivity incorporated into the substrate.

    • IC50 values are calculated as described for the high-throughput screening assay.

Western Blot Analysis of Chk2 Phosphorylation

To assess the effect of this compound on Chk2 activity within a cellular context, western blotting can be used to detect the phosphorylation of Chk2 and its downstream targets.

Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and then detects specific proteins using antibodies. To assess Chk2 activity, an antibody that specifically recognizes the phosphorylated form of Chk2 (e.g., at Threonine 68) is used.

Generalized Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., a cancer cell line) to 70-80% confluency.

    • Treat the cells with a DNA-damaging agent (e.g., etoposide (B1684455) or ionizing radiation) to activate the ATM-Chk2 pathway.

    • Concurrently treat the cells with various concentrations of this compound or a vehicle control (DMSO).

    • Incubate for a specified period.

  • Protein Extraction:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Clarify the lysates by centrifugation to remove cellular debris.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis and Protein Transfer:

    • Denature the protein lysates by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by size on an SDS-polyacrylamide gel.

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated Chk2 (e.g., anti-phospho-Chk2 Thr68).

    • Wash the membrane to remove unbound primary antibody.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Wash the membrane to remove unbound secondary antibody.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Detect the chemiluminescent signal using an imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Chk2 or a loading control protein (e.g., β-actin or GAPDH).

Mandatory Visualizations

Signaling Pathway Diagram

Chk2_Signaling_Pathway DNA_Damage DNA Double-Strand Breaks ATM ATM DNA_Damage->ATM activates Chk2 Chk2 ATM->Chk2 phosphorylates (activates) p53 p53 Chk2->p53 phosphorylates Cdc25A Cdc25A Chk2->Cdc25A phosphorylates (inhibits) BRCA1 BRCA1 Chk2->BRCA1 phosphorylates NSC_109555 This compound NSC_109555->Chk2 inhibits Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis Cdc25A->Cell_Cycle_Arrest DNA_Repair DNA Repair BRCA1->DNA_Repair Experimental_Workflow HTS High-Throughput Screening (e.g., Fluorescence Polarization) Hit_Identification Hit Identification (this compound) HTS->Hit_Identification In_Vitro_Assay In Vitro Kinase Assays (IC50 Determination) Hit_Identification->In_Vitro_Assay Selectivity_Profiling Kinase Selectivity Profiling In_Vitro_Assay->Selectivity_Profiling Cellular_Assays Cellular Assays (e.g., Western Blot for pChk2) In_Vitro_Assay->Cellular_Assays Lead_Compound Lead Compound (this compound) Selectivity_Profiling->Lead_Compound Functional_Assays Functional Cellular Assays (e.g., Cell Viability, Apoptosis) Cellular_Assays->Functional_Assays Functional_Assays->Lead_Compound

References

Unveiling the Molecular Liaison: A Technical Guide to the Interaction of NSC 109555 with its Target Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the interaction between the potent and selective inhibitor, NSC 109555, and its primary protein target, Checkpoint kinase 2 (Chk2). A critical component of the DNA damage response pathway, Chk2 represents a key therapeutic target in oncology. Understanding the precise mechanism of its inhibition by this compound is paramount for the structure-assisted design of novel and more effective cancer therapeutics.

Quantitative Analysis of this compound Inhibition

This compound has been identified as a potent, ATP-competitive inhibitor of Chk2. The following table summarizes the key quantitative metric defining this interaction.

CompoundTarget ProteinInhibition Metric (IC50)
This compoundCheckpoint kinase 2 (Chk2)240 nM[1]

Elucidating the Binding Interaction: Co-crystallization Protocol

The determination of the three-dimensional structure of the Chk2-NSC 109555 complex was crucial in revealing the molecular basis of its inhibitory activity. The following is a representative protocol for the co-crystallization of the Chk2 catalytic domain with this compound.

1. Protein Expression and Purification:

  • The catalytic domain of human Chk2 (amino acids 200-543) is expressed in an appropriate expression system (e.g., E. coli).
  • The expressed protein is purified using a series of chromatographic techniques, such as affinity chromatography (e.g., Ni-NTA for a His-tagged protein), followed by ion exchange and size-exclusion chromatography to ensure high purity.

2. Complex Formation:

  • The purified Chk2 catalytic domain is incubated with a molar excess of this compound to ensure saturation of the binding site.

3. Crystallization:

  • The Chk2-NSC 109555 complex is subjected to vapor diffusion crystallization screening using various commercially available or custom-made screening solutions.
  • Crystals are typically grown by sitting-drop or hanging-drop vapor diffusion at a constant temperature.

4. X-ray Diffraction Data Collection and Structure Determination:

  • Suitable crystals are cryo-protected and flash-cooled in liquid nitrogen.
  • X-ray diffraction data are collected at a synchrotron source.
  • The structure is solved by molecular replacement using a previously determined structure of the Chk2 catalytic domain as a search model.
  • The inhibitor molecule, this compound, is then manually built into the electron density map, and the entire complex is refined to a high resolution (e.g., 2.05 Å)[1].

Visualizing the Molecular Interactions and Pathways

Chk2 Signaling Pathway and Inhibition by this compound

The following diagram illustrates the central role of Chk2 in the DNA damage response pathway and the point of intervention by this compound.

Chk2_Signaling_Pathway DNA Damage DNA Damage ATM/ATR ATM/ATR DNA Damage->ATM/ATR Chk2 (Inactive) Chk2 (Inactive) ATM/ATR->Chk2 (Inactive) Phosphorylation Chk2 (Active) Chk2 (Active) Chk2 (Inactive)->Chk2 (Active) Downstream Targets (e.g., p53, Cdc25A) Downstream Targets (e.g., p53, Cdc25A) Chk2 (Active)->Downstream Targets (e.g., p53, Cdc25A) Cell Cycle Arrest Cell Cycle Arrest Downstream Targets (e.g., p53, Cdc25A)->Cell Cycle Arrest Apoptosis Apoptosis Downstream Targets (e.g., p53, Cdc25A)->Apoptosis This compound This compound This compound->Chk2 (Active) Inhibition

Figure 1: Chk2 signaling pathway and its inhibition by this compound.

Experimental Workflow for Assessing this compound Activity

The following diagram outlines a typical experimental workflow to determine the inhibitory activity of this compound on Chk2.

Experimental_Workflow cluster_preparation Preparation cluster_reaction Kinase Assay cluster_detection Detection & Analysis Recombinant Chk2 Recombinant Chk2 Incubation Incubation Recombinant Chk2->Incubation Substrate (e.g., Cdc25C peptide) Substrate (e.g., Cdc25C peptide) Substrate (e.g., Cdc25C peptide)->Incubation ATP (γ-32P) ATP (γ-32P) ATP (γ-32P)->Incubation This compound (Varying Conc.) This compound (Varying Conc.) This compound (Varying Conc.)->Incubation Separation (e.g., SDS-PAGE) Separation (e.g., SDS-PAGE) Incubation->Separation (e.g., SDS-PAGE) Autoradiography Autoradiography Separation (e.g., SDS-PAGE)->Autoradiography Quantification Quantification Autoradiography->Quantification IC50 Determination IC50 Determination Quantification->IC50 Determination

Figure 2: Workflow for determining the IC50 of this compound against Chk2.

Structural Insights into the Chk2-NSC 109555 Interaction

The co-crystal structure of the Chk2 catalytic domain in complex with this compound reveals that the inhibitor binds to the ATP-binding pocket in an elongated conformation.[1] This binding mode differs from previous computational models. The interaction is stabilized by a network of hydrogen bonds and van der Waals interactions.[1] Notably, the two aryl groups and the urea (B33335) functional group of this compound are critical for its inhibitory activity, as modifications to these moieties result in a loss of potency.[1] This detailed structural information provides a robust template for the rational design and optimization of next-generation Chk2 inhibitors.[1]

References

The Role of NSC 109555 in Cell Cycle Checkpoint Control: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The integrity of the genome is paramount for cellular function and organismal health. The cell cycle, a series of events leading to cell division and duplication, is tightly regulated by a complex network of proteins to ensure that damaged DNA is not passed on to daughter cells. Cell cycle checkpoints are critical surveillance mechanisms that halt progression through the cell cycle in response to DNA damage, allowing time for repair. A key player in this DNA damage response (DDR) is the serine/threonine kinase, Checkpoint Kinase 2 (Chk2). Dysregulation of the Chk2 signaling pathway is implicated in genomic instability and tumorigenesis, making it an attractive target for cancer therapy. NSC 109555 has emerged as a potent and highly selective ATP-competitive inhibitor of Chk2, offering a valuable tool for both basic research and as a potential therapeutic agent. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its role in modulating cell cycle checkpoint control.

This compound: A Potent and Selective Chk2 Inhibitor

This compound is a novel bis-guanylhydrazone that has been identified as a highly potent and selective inhibitor of Chk2 kinase.[1] Its primary mechanism of action is through competitive inhibition of ATP binding to the Chk2 kinase domain, thereby preventing the phosphorylation of its downstream substrates.[1]

Data Presentation: Quantitative Analysis of this compound Activity

The efficacy and selectivity of this compound have been quantified through various in vitro kinase assays. The following tables summarize the key inhibitory concentrations (IC50) of this compound against Chk2 and other kinases.

Table 1: In Vitro Inhibitory Activity of this compound against Chk2

TargetIC50 (nM)Assay DescriptionReference
Chk2240Cell-free kinase assay[1]

Table 2: Kinase Selectivity Profile of this compound

KinaseIC50 (µM)Reference
Chk1> 10[1]
Other 20 kinasesNot specified, but high selectivity for Chk2 was observed[1]

Note: The specific panel of 20 other kinases was not detailed in the initial high-throughput screening publication.

The ATM-Chk2 Signaling Pathway and this compound's Point of Intervention

In response to DNA double-strand breaks (DSBs), the Ataxia-Telangiectasia Mutated (ATM) kinase is activated. ATM, in turn, phosphorylates Chk2 at Threonine 68 (Thr68), leading to Chk2 dimerization and full activation through autophosphorylation.[1] Activated Chk2 then phosphorylates a range of downstream targets to orchestrate a cellular response that includes cell cycle arrest, DNA repair, and, in cases of severe damage, apoptosis.[1] Key downstream targets of Chk2 include the Cdc25 phosphatases (Cdc25A and Cdc25C), p53, and BRCA1.[1][2]

This compound directly inhibits the catalytic activity of Chk2, preventing the phosphorylation of these downstream effectors and thereby abrogating the Chk2-mediated checkpoint response.

Signaling Pathway Diagram

DNA_Damage_Response cluster_0 DNA Damage Response DNA_Damage DNA Double-Strand Breaks (DSBs) ATM ATM (activated) DNA_Damage->ATM activates Chk2_inactive Chk2 (inactive) ATM->Chk2_inactive phosphorylates (Thr68) Chk2_active Chk2 (active) Chk2_inactive->Chk2_active dimerization & autophosphorylation Cdc25A_active Cdc25A (active) Chk2_active->Cdc25A_active phosphorylates (Ser123) p53_inactive p53 (inactive) Chk2_active->p53_inactive phosphorylates NSC109555 This compound NSC109555->Chk2_active inhibits Cdc25A_inactive Cdc25A (inactive, phosphorylated) Cdc25A_active->Cdc25A_inactive Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) Cdc25A_inactive->Cell_Cycle_Arrest leads to Degradation Degradation Cdc25A_inactive->Degradation p53_active p53 (active, phosphorylated) p53_inactive->p53_active p53_active->Cell_Cycle_Arrest induces Apoptosis Apoptosis p53_active->Apoptosis induces DNA_Repair DNA Repair p53_active->DNA_Repair activates

Caption: ATM-Chk2 signaling pathway in response to DNA damage and inhibition by this compound.

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the activity of this compound.

In Vitro Chk2 Kinase Assay

This assay is fundamental to determining the direct inhibitory effect of this compound on Chk2 catalytic activity.

Objective: To measure the IC50 of this compound against recombinant Chk2.

Materials:

  • Recombinant human Chk2 enzyme

  • Chk2-specific peptide substrate (e.g., CHKtide)[3]

  • ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ assay)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • This compound (dissolved in DMSO)

  • 96-well plates

  • Phosphocellulose paper or ADP-Glo™ Kinase Assay kit (Promega)

  • Scintillation counter or luminometer

Procedure:

  • Prepare serial dilutions of this compound in kinase assay buffer.

  • In a 96-well plate, add the recombinant Chk2 enzyme, the peptide substrate, and the diluted this compound or vehicle control (DMSO).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction (e.g., by adding EDTA or using the stop solution from a commercial kit).

  • Quantify the amount of phosphorylated substrate.

    • For radiometric assays, spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

    • For ADP-Glo™ assays, follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to kinase activity, using a luminometer.

  • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by non-linear regression analysis.

Western Blot Analysis of Chk2 Phosphorylation

This technique is used to assess the effect of this compound on Chk2 activation in a cellular context.

Objective: To detect the levels of phosphorylated Chk2 (p-Chk2) at Thr68 in cells treated with a DNA damaging agent in the presence or absence of this compound.

Materials:

  • Cell line of interest (e.g., HeLa, U2OS)

  • DNA damaging agent (e.g., Doxorubicin, Etoposide)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Chk2 (Thr68), anti-total Chk2, and a loading control (e.g., anti-β-actin or anti-GAPDH)[4]

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in culture plates and allow them to adhere.

  • Pre-treat cells with this compound or vehicle for a specified time (e.g., 1 hour).

  • Induce DNA damage by adding a DNA damaging agent for a defined period (e.g., 1-2 hours).

  • Harvest cells and prepare whole-cell lysates.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against p-Chk2 (Thr68) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe for total Chk2 and the loading control to ensure equal protein loading.

Cell Viability/Cytotoxicity Assay

These assays are employed to evaluate the effect of this compound, alone or in combination with other agents, on cell survival.

Objective: To determine the cytotoxic effect of this compound in combination with a chemotherapeutic agent like gemcitabine.

Materials:

  • Cancer cell line (e.g., pancreatic cancer cell lines like MIA PaCa-2)

  • This compound

  • Gemcitabine

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent and solubilization solution (e.g., DMSO or a specialized buffer)[5]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound, gemcitabine, or a combination of both. Include vehicle-treated cells as a control.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control. Combination index (CI) values can be calculated to determine if the drug combination is synergistic, additive, or antagonistic.

Experimental Workflow Diagram

Experimental_Workflow cluster_workflow In Vitro Synergy Study: this compound + Gemcitabine A 1. Seed Pancreatic Cancer Cells in 96-well plates B 2. Treat with this compound, Gemcitabine, or Combination A->B C 3. Incubate for 72 hours B->C D 4. Add MTT Reagent C->D E 5. Incubate for 2-4 hours D->E F 6. Solubilize Formazan Crystals E->F G 7. Measure Absorbance (570 nm) F->G H 8. Data Analysis: - % Cell Viability - Combination Index (CI) G->H

Caption: A typical experimental workflow for assessing the synergistic cytotoxicity of this compound and gemcitabine.

Conclusion

This compound is a valuable chemical probe for elucidating the intricate roles of Chk2 in cell cycle checkpoint control and the broader DNA damage response. Its high potency and selectivity make it a superior tool for dissecting Chk2-specific functions. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to investigate the therapeutic potential of Chk2 inhibition. Further studies, particularly in in vivo models, will be crucial to fully realize the clinical utility of this compound and other Chk2 inhibitors as anticancer agents, especially in combination with conventional chemotherapies and radiotherapies. The continued exploration of Chk2 inhibitors like this compound holds significant promise for the development of more effective and targeted cancer treatments.

References

The Role of NSC 109555 in the DNA Damage Response: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC 109555 is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2), a critical serine/threonine kinase that functions as a tumor suppressor and a key transducer in the DNA damage response (DDR) pathway. This technical guide provides an in-depth overview of the core functions of this compound, detailing its mechanism of action, its impact on cellular processes such as cell cycle progression and apoptosis, and its potential as a chemosensitizing agent in cancer therapy. The document includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to support researchers and drug development professionals in their exploration of Chk2 inhibition as a therapeutic strategy.

Introduction to the DNA Damage Response and Checkpoint Kinase 2 (Chk2)

The integrity of the genome is constantly challenged by endogenous and exogenous DNA-damaging agents. To counteract these threats, cells have evolved a complex signaling network known as the DNA damage response (DDR). The DDR detects DNA lesions, halts cell cycle progression to allow for repair, and can trigger apoptosis if the damage is irreparable. Key players in the DDR are the phosphatidylinositol 3-kinase-like kinases (PIKKs), including Ataxia-Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR).

Upon activation by DNA double-strand breaks (DSBs), ATM phosphorylates and activates a number of downstream targets, including the checkpoint kinase Chk2.[1][2] Activated Chk2, in turn, phosphorylates a variety of substrates to orchestrate a cellular response that includes cell cycle arrest, DNA repair, and apoptosis.[2][3] Given its central role in the DDR, Chk2 has emerged as a promising target for cancer therapy, with the goal of sensitizing cancer cells to DNA-damaging agents.

This compound: A Selective Chk2 Inhibitor

This compound is a bis-guanylhydrazone that has been identified as a potent and selective inhibitor of Chk2. It acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the Chk2 catalytic domain.

Mechanism of Action

This compound directly inhibits the kinase activity of Chk2, preventing the phosphorylation of its downstream substrates. This inhibition disrupts the Chk2-mediated signaling cascade that is activated in response to DNA damage. The crystal structure of Chk2 in complex with this compound has revealed the specific interactions within the ATP-binding pocket that contribute to its inhibitory activity.

Potency and Selectivity

This compound exhibits significant potency against Chk2 with reported IC50 values in the nanomolar range. Its selectivity for Chk2 over the related kinase Chk1 and other kinases is a key feature, minimizing off-target effects.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

KinaseIC50 (nM)
Chk2200
Chk1>10,000

Note: Data represents typical values from in vitro kinase assays and may vary between studies.

Cellular Effects of this compound in the DNA Damage Response

Inhibition of Chk2 by this compound has profound effects on cellular responses to DNA damage, particularly in the context of cancer cells.

Abrogation of Cell Cycle Checkpoints

Chk2 plays a crucial role in instituting cell cycle checkpoints, primarily at the G1/S and G2/M transitions, to prevent the propagation of damaged DNA.[4] By inhibiting Chk2, this compound can abrogate these checkpoints, forcing cells with damaged DNA to proceed through the cell cycle, which can lead to mitotic catastrophe and cell death.

Table 2: Effect of Chk2 Inhibition on Cell Cycle Distribution

Cell LineTreatment% G1 Phase% S Phase% G2/M Phase
Human Primary Breast CellsDMSO652510
Human Primary Breast CellsChk2 Inhibitor (10 µM, 16h)602020
Human Primary Lung CellsDMSO702010
Human Primary Lung CellsChk2 Inhibitor (10 µM, 16h)702010

Note: This table presents representative data on the general effect of Chk2 inhibition on cell cycle distribution. Specific quantitative data for this compound was not available in the searched literature. The presented data shows that Chk2 inhibition can lead to an increase in the G2/M population in some cell types.[5]

Sensitization to Chemotherapy and Radiotherapy

A primary application of Chk2 inhibitors like this compound is to enhance the efficacy of conventional cancer therapies that induce DNA damage, such as chemotherapy and radiotherapy. By disabling a key component of the DDR, this compound can lower the threshold for cell death induced by these agents.

A notable example is the synergistic effect of this compound with the chemotherapeutic agent gemcitabine (B846) in pancreatic cancer cells.[1][3] The combination leads to a significant increase in cytotoxicity compared to either agent alone.[3]

Table 3: Synergistic Cytotoxicity of this compound and Gemcitabine in Pancreatic Cancer Cell Lines

Cell LineTreatment% Cell Viability
MIA PaCa-2Gemcitabine (0.5 µM)~70%
MIA PaCa-2This compound (5 µM)~95%
MIA PaCa-2Gemcitabine (0.5 µM) + this compound (5 µM)~40%
BxPC-3Gemcitabine (0.5 µM)~80%
BxPC-3This compound (5 µM)~98%
BxPC-3Gemcitabine (0.5 µM) + this compound (5 µM)~55%

Note: Data is approximated from graphical representations in the cited literature and represents the synergistic effect on cell viability.[3]

Induction of Apoptosis

This compound, particularly in combination with DNA-damaging agents, enhances the induction of apoptosis. This is evidenced by increased PARP cleavage and caspase-3/7 activity.[3] Flow cytometry analysis using Annexin V/PI staining further confirms an increase in the apoptotic cell population.[2]

Table 4: Enhancement of Gemcitabine-Induced Apoptosis by this compound in MIA PaCa-2 Cells

Treatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Control~2%~1%
Gemcitabine (0.5 µM)~10%~3%
This compound (5 µM)~3%~1%
Gemcitabine (0.5 µM) + this compound (5 µM)~25%~5%

Note: Data is approximated from graphical representations in the cited literature.[2]

Modulation of DNA Repair Pathways

Chk2 is involved in the regulation of DNA repair pathways, including homologous recombination (HR) and non-homologous end joining (NHEJ). Inhibition of Chk2 can therefore impact the cell's ability to repair DNA damage, further contributing to the cytotoxic effects of DNA-damaging agents. The precise role of Chk2 in the balance between HR and NHEJ is complex and can be cell-type dependent.

Induction of Reactive Oxygen Species (ROS)

The combination of this compound and gemcitabine has been shown to significantly increase the intracellular levels of reactive oxygen species (ROS).[1][3] This elevation in ROS contributes to the induction of apoptotic cell death.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Chk2 Kinase Inhibition Assay

This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by Chk2.

  • Materials:

    • Recombinant human Chk2 enzyme

    • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

    • ATP (radiolabeled [γ-32P]ATP or for non-radioactive assays, cold ATP)

    • Chk2 substrate (e.g., Histone H1 or a synthetic peptide like CHKtide)

    • This compound

    • 96-well plates

    • Scintillation counter or luminescence plate reader

  • Procedure:

    • Prepare a reaction mixture containing Chk2 enzyme and its substrate in kinase buffer.

    • Add serial dilutions of this compound to the wells of a 96-well plate.

    • Add the reaction mixture to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

    • Stop the reaction (e.g., by adding EDTA or spotting onto a phosphocellulose membrane).

    • Quantify the incorporation of phosphate (B84403) into the substrate using a scintillation counter (for radiolabeled ATP) or a luminescence-based assay (e.g., ADP-Glo).

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT/XTT)

This colorimetric assay assesses the effect of this compound on cell proliferation and viability.

  • Materials:

    • Cancer cell lines of interest

    • Complete cell culture medium

    • 96-well plates

    • This compound and other test compounds (e.g., gemcitabine)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

    • Solubilization solution (for MTT assay, e.g., DMSO or isopropanol (B130326) with HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound, alone or in combination with another drug, for a specified duration (e.g., 72 hours).

    • Add MTT or XTT reagent to each well and incubate for 2-4 hours at 37°C.

    • If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Treated and untreated cells

    • Annexin V-FITC (or another fluorochrome)

    • Propidium Iodide (PI)

    • Annexin V Binding Buffer

    • Flow cytometer

  • Procedure:

    • Harvest cells after treatment and wash with cold PBS.

    • Resuspend the cells in Annexin V Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry within one hour.

    • Quantify the percentage of cells in each quadrant:

      • Annexin V- / PI- (live cells)

      • Annexin V+ / PI- (early apoptotic cells)

      • Annexin V+ / PI+ (late apoptotic/necrotic cells)

      • Annexin V- / PI+ (necrotic cells)

Western Blotting for PARP Cleavage

This technique detects the cleavage of PARP, a hallmark of caspase-mediated apoptosis.

  • Materials:

    • Treated and untreated cells

    • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Primary antibody against PARP (recognizing both full-length and cleaved forms)

    • HRP-conjugated secondary antibody

    • Chemiluminescence substrate

    • Imaging system

  • Procedure:

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Block the membrane and incubate with the primary anti-PARP antibody.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Add the chemiluminescence substrate and visualize the bands corresponding to full-length PARP (~116 kDa) and cleaved PARP (~89 kDa).

Caspase-3/7 Activity Assay

This assay measures the activity of executioner caspases 3 and 7.

  • Materials:

    • Treated and untreated cells

    • Caspase-Glo® 3/7 Reagent (or similar)

    • Luminometer

  • Procedure:

    • Seed cells in a 96-well plate and treat as required.

    • Add the Caspase-Glo® 3/7 Reagent to each well.

    • Incubate at room temperature for 1-2 hours.

    • Measure the luminescence using a luminometer.

    • Normalize the results to the number of cells or total protein concentration.

Reactive Oxygen Species (ROS) Detection

This assay quantifies the intracellular levels of ROS.

  • Materials:

    • Treated and untreated cells

    • DCFDA (2',7'-dichlorofluorescin diacetate) or other ROS-sensitive fluorescent probe

    • Flow cytometer or fluorescence microplate reader

  • Procedure:

    • Treat cells with this compound and/or other compounds.

    • Load the cells with DCFDA by incubating them with the dye for 30-60 minutes at 37°C.

    • Wash the cells to remove excess dye.

    • Measure the fluorescence intensity using a flow cytometer or a fluorescence microplate reader. An increase in fluorescence indicates an increase in intracellular ROS.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in the different phases of the cell cycle.

  • Materials:

    • Treated and untreated cells

    • Cold 70% ethanol (B145695)

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Harvest and wash the cells with PBS.

    • Fix the cells by dropwise addition of cold 70% ethanol while vortexing.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

    • Wash the cells to remove the ethanol.

    • Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

    • Analyze the DNA content of the cells using a flow cytometer.

    • Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases.

γH2AX Foci Formation Assay

This immunofluorescence assay detects DNA double-strand breaks.

  • Materials:

    • Treated and untreated cells grown on coverslips

    • Paraformaldehyde (PFA) for fixation

    • Triton X-100 for permeabilization

    • Blocking solution (e.g., BSA in PBS)

    • Primary antibody against phospho-Histone H2A.X (Ser139) (γH2AX)

    • Fluorescently labeled secondary antibody

    • DAPI for nuclear counterstaining

    • Fluorescence microscope

  • Procedure:

    • Fix the cells with PFA and permeabilize with Triton X-100.

    • Block non-specific antibody binding.

    • Incubate with the primary anti-γH2AX antibody.

    • Wash and incubate with the fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips on microscope slides.

    • Visualize the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the DNA damage response and the experimental approaches to study them is crucial for a comprehensive understanding.

DNA_Damage_Response_and_NSC109555 cluster_DDR DNA Damage Response cluster_Inhibition Inhibition by this compound cluster_outcomes Cellular Outcomes DNA Damage DNA Damage ATM ATM DNA Damage->ATM activates Chk2 Chk2 ATM->Chk2 phosphorylates (activates) p53 p53 Chk2->p53 phosphorylates (stabilizes) Cdc25 Cdc25 Chk2->Cdc25 phosphorylates (inhibits) DNA Repair DNA Repair Chk2->DNA Repair Sensitization to\nChemotherapy Sensitization to Chemotherapy Increased\nApoptosis Increased Apoptosis Abrogated\nCheckpoints Abrogated Checkpoints Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis Cdc25->Cell Cycle Arrest inhibition of Cdc25 leads to This compound This compound This compound->Chk2 inhibits

This compound inhibits Chk2, disrupting the DNA damage response pathway.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_cellular Cellular Assays Kinase Assay Kinase Assay Cell Culture Cell Culture Cell Viability\n(MTT/XTT) Cell Viability (MTT/XTT) Treatment\n(this compound +/- DNA damaging agent) Treatment (this compound +/- DNA damaging agent) Cell Culture->Treatment\n(this compound +/- DNA damaging agent) Treatment\n(this compound +/- DNA damaging agent)->Cell Viability\n(MTT/XTT) Apoptosis\n(Annexin V/PI, PARP) Apoptosis (Annexin V/PI, PARP) Treatment\n(this compound +/- DNA damaging agent)->Apoptosis\n(Annexin V/PI, PARP) Cell Cycle\n(Flow Cytometry) Cell Cycle (Flow Cytometry) Treatment\n(this compound +/- DNA damaging agent)->Cell Cycle\n(Flow Cytometry) DNA Damage\n(γH2AX foci) DNA Damage (γH2AX foci) Treatment\n(this compound +/- DNA damaging agent)->DNA Damage\n(γH2AX foci) ROS Production ROS Production Treatment\n(this compound +/- DNA damaging agent)->ROS Production

Workflow for evaluating the effects of this compound.

Conclusion and Future Directions

This compound is a valuable research tool for elucidating the role of Chk2 in the DNA damage response. Its ability to sensitize cancer cells to genotoxic agents highlights the therapeutic potential of Chk2 inhibition. Further research is warranted to explore the efficacy of this compound and other Chk2 inhibitors in a broader range of cancer types and in combination with other targeted therapies. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug developers to advance the study of Chk2 as a therapeutic target in oncology. A critical next step will be to conduct more comprehensive quantitative analyses of the effects of this compound on cell cycle distribution, apoptosis, and DNA damage markers across a panel of cancer cell lines to build a more complete picture of its activity profile.

References

NSC 109555: A Technical Guide to its Role in Apoptosis Induction Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC 109555, also known as 4,4'-diacetyldiphenylurea-bis(guanylhydrazone), has emerged as a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2).[1][2][3] Chk2 is a critical serine/threonine kinase that plays a pivotal role in the DNA damage response pathway.[2][3] Activation of Chk2 in response to genomic instability can lead to cell cycle arrest, allowing for DNA repair, or, in cases of severe damage, the induction of apoptosis.[2][3] This technical guide provides an in-depth overview of the known mechanisms by which this compound influences apoptosis, focusing on its role as a Chk2 inhibitor and its ability to sensitize cancer cells to chemotherapeutic agents.

Core Mechanism of Action: Chk2 Inhibition

This compound functions as a highly selective inhibitor of Chk2, exhibiting significantly less activity against other kinases such as Chk1.[1][2] Its mechanism involves competing with ATP for the binding pocket of the Chk2 catalytic domain.[3] This inhibition prevents the autophosphorylation and activation of Chk2, thereby disrupting its downstream signaling cascade.[1]

Quantitative Data on Chk2 Inhibition
ParameterValueKinaseAssay ConditionsReference
IC50200 nMChk2Cell-free kinase assay[1]
IC50240 nMChk2In vitro kinase assay (inhibiting phosphorylation of histone H1)[1][2]
IC50210 nMBrkKinase panel[1]
IC506,000 nMc-MetKinase panel[1]
IC507,400 nMIGFRKinase panel[1]
IC507,100 nMLCKKinase panel[1]

Role in Apoptosis Induction: Sensitization to Chemotherapy

While this compound has not been shown to directly induce apoptosis on its own, it significantly enhances the apoptotic effects of DNA-damaging agents, such as gemcitabine (B846), in cancer cells.[4] This sensitizing effect is attributed to the inhibition of Chk2's function in promoting cell cycle arrest and DNA repair, thereby lowering the threshold for cells to undergo apoptosis in response to chemotherapy.

Quantitative Data on Apoptosis Sensitization

A study by Duong et al. demonstrated the synergistic effect of this compound and gemcitabine in pancreatic adenocarcinoma cells.[4]

Cell LineTreatmentObservationReference
MIA PaCa-25 µM this compound + 0.5 µM Gemcitabine (48 hrs)Increased cleavage of PARP (an apoptotic marker) compared to gemcitabine alone.[4]
MIA PaCa-25 µM this compound + 0.5 µM Gemcitabine (48 hrs)Increased caspase-3/7 activity compared to gemcitabine alone.[4]
BxPC-35 µM this compound + 0.5 µM Gemcitabine (48 hrs)Increased caspase-3/7 activity compared to gemcitabine alone.[4]
MIA PaCa-25 µM this compound + 0.5 µM GemcitabineMarkedly enhanced generation of Reactive Oxygen Species (ROS) as early as 6 hours after treatment.[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature regarding this compound and apoptosis.

Western Blot Analysis for PARP Cleavage
  • Cell Treatment: MIA PaCa-2 cells were treated with 5 µM this compound, 0.5 µM gemcitabine, or a combination of both for 48 hours.

  • Cell Lysis: Cells were harvested and lysed to extract total protein.

  • Protein Quantification: Protein concentration was determined using a standard protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Antibody Incubation: The membrane was blocked and then incubated with a primary antibody specific for PARP, followed by a horseradish peroxidase-conjugated secondary antibody.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence detection system. α-tubulin was used as a loading control.[4]

Caspase-3/7 Activity Assay
  • Cell Treatment: MIA PaCa-2 and BxPC-3 cells were treated as described for the Western blot analysis.

  • Cell Lysis: Cells were lysed according to the manufacturer's protocol for the caspase activity assay kit.

  • Assay Reaction: Cell lysates were incubated with a luminogenic caspase-3/7 substrate.

  • Measurement: Luminescence, which is proportional to caspase-3/7 activity, was measured using a luminometer.[4]

Reactive Oxygen Species (ROS) Detection
  • Cell Treatment: MIA PaCa-2 cells were treated with 5 µM this compound, 0.5 µM gemcitabine, or a combination of both for various time points (e.g., 6, 12, 24 hours).

  • Probe Incubation: Cells were incubated with a fluorescent probe that detects ROS (e.g., DCFDA).

  • Flow Cytometry: The fluorescence intensity of the cells was analyzed by flow cytometry to quantify the levels of intracellular ROS.[4]

Signaling Pathways and Experimental Workflows

Chk2 Signaling Pathway in DNA Damage Response

Chk2_Pathway Chk2 Signaling in DNA Damage Response DNA_Damage DNA Damage ATM ATM DNA_Damage->ATM activates Chk2 Chk2 ATM->Chk2 phosphorylates (activates) p53 p53 Chk2->p53 phosphorylates Cdc25A Cdc25A Chk2->Cdc25A phosphorylates (inhibits) NSC109555 This compound NSC109555->Chk2 inhibits CellCycleArrest Cell Cycle Arrest (G2/M) p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis Cdc25A->CellCycleArrest promotes DNA_Repair DNA Repair CellCycleArrest->DNA_Repair allows time for

Caption: Role of this compound in inhibiting the Chk2 DNA damage response pathway.

Experimental Workflow for Assessing Apoptosis Sensitization

Experimental_Workflow Workflow for Apoptosis Sensitization Assay cluster_assays Apoptosis Assays Control Control NSC109555_only This compound Gemcitabine_only Gemcitabine Combination This compound + Gemcitabine WesternBlot Western Blot (PARP Cleavage) Combination->WesternBlot CaspaseAssay Caspase-3/7 Activity Assay Combination->CaspaseAssay ROS_Assay ROS Detection Combination->ROS_Assay DataAnalysis Data Analysis and Comparison WesternBlot->DataAnalysis CaspaseAssay->DataAnalysis ROS_Assay->DataAnalysis

References

NSC 109555: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the solubility and stability of NSC 109555, a potent and selective inhibitor of Checkpoint Kinase 2 (Chk2). The information is intended for researchers, scientists, and drug development professionals.

Core Properties of this compound

This compound, also known as DDUG, is a bis(guanylhydrazone) that acts as a reversible and ATP-competitive inhibitor of Chk2. It plays a crucial role in the ATM-Chk2 signaling pathway, which is activated in response to DNA damage.

Solubility Data

The solubility of this compound has been determined in various solvents, as summarized in the table below. This data is crucial for the preparation of stock solutions and for conducting in vitro and in vivo experiments.

SolventSolubility
DMSO (Dimethyl Sulfoxide)10 mM[1] and 20 mg/mL[2]
DMF (Dimethylformamide)2 mg/mL[2]
Ethanol3 mg/mL[2]
PBS (Phosphate-Buffered Saline), pH 7.210 mg/mL[2]

Stability Data

This compound exhibits good stability under appropriate storage conditions. The following table summarizes the available stability information. To ensure the integrity of the compound, it is recommended to follow the storage guidelines provided by the supplier.

Storage ConditionStability
-20°C≥ 4 years[2]
-20°C (with ice pack for shipping)≥ 2 years[3]

Experimental Protocols

While specific experimental protocols for determining the solubility and stability of this compound are not publicly available, the following are generalized methodologies commonly used for small molecule kinase inhibitors.

Solubility Determination: Kinetic Solubility Assay (Nephelometric Method)

This high-throughput method is often used to assess the kinetic solubility of a compound.

Workflow for Kinetic Solubility Assay

prep Prepare 10 mM stock of this compound in DMSO serial_dilute Serially dilute stock in DMSO prep->serial_dilute transfer Transfer DMSO dilutions to PBS plate serial_dilute->transfer add_pbs Add PBS (pH 7.4) to 96-well plate add_pbs->transfer incubate Incubate at room temperature for 2 hours transfer->incubate measure Measure light scattering (Nephelometer) incubate->measure analyze Analyze data to find highest non-precipitating concentration measure->analyze

Caption: A typical workflow for determining kinetic solubility.

Stability Assessment: HPLC-Based Method

This method is used to determine the stability of a compound over time under specific conditions.

Workflow for HPLC-Based Stability Assay

prep Prepare solution of This compound in a chosen solvent initial_analysis Analyze at T=0 using HPLC-UV or LC-MS/MS prep->initial_analysis incubate Store solution under defined conditions (e.g., -20°C, RT) prep->incubate compare Compare peak areas to T=0 to determine degradation initial_analysis->compare timepoint_analysis Analyze aliquots at various time points (e.g., 24h, 1 week, 1 month) incubate->timepoint_analysis timepoint_analysis->compare

Caption: A standard workflow for assessing compound stability.

Signaling Pathway

This compound is a selective inhibitor of Chk2, a key serine/threonine kinase in the DNA damage response pathway. Upon DNA double-strand breaks, the ATM (Ataxia-Telangiectasia Mutated) kinase is activated, which in turn phosphorylates and activates Chk2. Activated Chk2 then phosphorylates downstream targets to initiate cell cycle arrest, DNA repair, or apoptosis. This compound exerts its effect by competitively binding to the ATP pocket of Chk2, thereby preventing its downstream signaling.

ATM-Chk2 Signaling Pathway and Inhibition by this compound

cluster_0 DNA Damage Response DNA_damage DNA Double-Strand Breaks ATM ATM (Ataxia-Telangiectasia Mutated) DNA_damage->ATM activates Chk2 Chk2 (Checkpoint Kinase 2) ATM->Chk2 phosphorylates & activates Downstream Downstream Targets (e.g., p53, Cdc25A) Chk2->Downstream phosphorylates NSC_109555 This compound NSC_109555->Chk2 inhibits Response Cell Cycle Arrest, DNA Repair, Apoptosis Downstream->Response

Caption: The inhibitory action of this compound on the ATM-Chk2 pathway.

References

Methodological & Application

Application Notes and Protocols for NSC 109555 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC 109555 is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2), a critical serine/threonine kinase involved in the DNA damage response pathway.[1] Inhibition of Chk2 can lead to cell cycle arrest and apoptosis, making it a target of interest for cancer therapy, particularly in combination with DNA-damaging agents.[1] These application notes provide detailed protocols for utilizing this compound in various cell culture-based assays to investigate its biological effects, including cytotoxicity, induction of apoptosis, and impact on the cell cycle.

Mechanism of Action

This compound acts as a reversible, ATP-competitive inhibitor of Chk2. Structural studies have confirmed that this compound binds to the ATP-binding pocket of the Chk2 catalytic domain. This inhibition prevents the autophosphorylation of Chk2 and the subsequent phosphorylation of its downstream substrates, such as histone H1. By disrupting the Chk2-mediated signaling pathway, this compound can interfere with cell cycle checkpoints, leading to apoptosis in cells with DNA damage.[1][2]

Signaling Pathway of Chk2 Inhibition by this compound

G cluster_0 DNA Damage cluster_1 Upstream Kinase cluster_2 Checkpoint Kinase 2 cluster_3 This compound Action cluster_4 Downstream Effects DNA_Damage DNA Double-Strand Breaks ATM ATM DNA_Damage->ATM activates Chk2 Chk2 ATM->Chk2 phosphorylates (activates) CellCycleArrest Cell Cycle Arrest Chk2->CellCycleArrest promotes Apoptosis Apoptosis Chk2->Apoptosis promotes NSC109555 This compound NSC109555->Chk2 inhibits G A Seed Cells in 96-well Plate B Treat with this compound and/or Gemcitabine A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G G A Seed and Treat Cells B Harvest Cells A->B C Wash with PBS B->C D Resuspend in Binding Buffer C->D E Add Annexin V-FITC and PI D->E F Incubate for 15 minutes E->F G Analyze by Flow Cytometry F->G G A Seed and Treat Cells B Harvest Cells A->B C Fix with Cold 70% Ethanol B->C D Wash with PBS C->D E Stain with Propidium Iodide/RNase A D->E F Incubate for 30 minutes E->F G Analyze by Flow Cytometry F->G

References

Application Notes and Protocols for NSC 109555 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC 109555 is a potent and selective ATP-competitive inhibitor of Checkpoint kinase 2 (Chk2), a critical serine/threonine kinase involved in the DNA damage response pathway.[1][2] Chk2 activation, typically initiated by ATM (Ataxia Telangiectasia Mutated) in response to DNA double-strand breaks, triggers a signaling cascade that can lead to cell cycle arrest, DNA repair, or apoptosis. This central role in maintaining genomic integrity makes Chk2 a compelling target for cancer therapy. Inhibition of Chk2 can sensitize cancer cells to DNA-damaging agents and may be particularly effective in tumors with specific genetic backgrounds, such as p53 mutations. These application notes provide a comprehensive guide for utilizing this compound in cancer cell line research, including recommended concentrations, detailed experimental protocols, and an overview of the relevant signaling pathways.

Quantitative Data Summary

Table 1: Biochemical Potency of this compound

CompoundTargetIC50 (in vitro kinase assay)Reference
This compoundChk2240 nM[1]

Table 2: Cellular Activity of a Selective Chk2 Inhibitor (CCT241533) in Various Cancer Cell Lines

This data is provided as a reference to estimate the effective concentration range for Chk2 inhibition in cell-based assays.

Cell LineCancer TypeGI50 (Growth Inhibition 50)AssayReference
HT-29Colon Carcinoma1.7 µMSRB[3]
HeLaCervical Carcinoma2.2 µMSRB[3]
MCF-7Breast Carcinoma5.1 µMSRB[3]

Based on the available data, a starting concentration range of 1-10 µM is recommended for initial experiments with this compound in cancer cell lines. A study on pancreatic cancer cell lines demonstrated that 5 µM this compound effectively inhibited gemcitabine-induced Chk2 phosphorylation.[4][5]

Signaling Pathways and Experimental Workflows

Chk2 Signaling Pathway in DNA Damage Response

The following diagram illustrates the central role of Chk2 in the DNA damage response pathway. Upon DNA damage, ATM phosphorylates and activates Chk2. Activated Chk2 then phosphorylates a range of downstream targets to orchestrate cellular outcomes such as cell cycle arrest and apoptosis.

Chk2_Signaling_Pathway Chk2 Signaling in DNA Damage Response cluster_nucleus Nucleus DNA_Damage DNA Double Strand Break ATM ATM DNA_Damage->ATM activates Chk2 Chk2 ATM->Chk2 phosphorylates (activates) p53 p53 Chk2->p53 phosphorylates (stabilizes) Cdc25A Cdc25A Chk2->Cdc25A phosphorylates (targets for degradation) Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, S, G2/M) p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis Cdc25A->Cell_Cycle_Arrest promotes progression NSC_109555 This compound NSC_109555->Chk2 inhibits

Caption: Chk2 activation and downstream signaling cascade.

General Experimental Workflow for Evaluating this compound

This workflow outlines the typical experimental process for characterizing the effects of this compound on cancer cell lines.

Experimental_Workflow Experimental Workflow for this compound Cell_Culture 1. Cancer Cell Line Culture Treatment 2. Treatment with this compound (Dose-Response and Time-Course) Cell_Culture->Treatment Viability_Assay 3. Cell Viability Assay (MTT or SRB) Treatment->Viability_Assay Apoptosis_Assay 5. Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis_Assay Cell_Cycle_Assay 6. Cell Cycle Analysis (Propidium Iodide Staining) Treatment->Cell_Cycle_Assay IC50_Determination 4. Determine IC50/GI50 Viability_Assay->IC50_Determination Data_Analysis 7. Data Analysis and Interpretation IC50_Determination->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis

Caption: A typical workflow for testing this compound.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product, the absorbance of which is proportional to the number of living cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • 96-well tissue culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound. Include wells with vehicle (DMSO) as a control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Cell Viability Assessment using Sulforhodamine B (SRB) Assay

Principle: The SRB assay is a colorimetric assay that measures cell density by staining total cellular protein with the sulforhodamine B dye.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • 96-well tissue culture plates

  • Trichloroacetic acid (TCA), cold (10% w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • 1% Acetic acid

  • 10 mM Tris base solution

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After 48-72 hours of incubation, gently add 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

  • Washing: Wash the plate five times with deionized water and allow it to air dry.

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plate four times with 1% acetic acid to remove unbound dye and allow it to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth relative to the vehicle control and plot a dose-response curve to determine the GI50 value.

Protocol 3: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells, but stains the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.

Materials:

  • Cancer cell line of interest

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., 1x and 2x IC50) for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Principle: Propidium iodide stoichiometrically binds to DNA, and the amount of fluorescence is directly proportional to the DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell line of interest

  • This compound

  • 6-well plates

  • PBS

  • 70% Ethanol (B145695), ice-cold

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, and centrifuge at 300 x g for 5 minutes.

  • Fixation: Wash the cell pellet with PBS and resuspend in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the cell cycle distribution by flow cytometry.

Conclusion

This compound is a valuable tool for investigating the role of Chk2 in cancer biology. The provided protocols and data offer a framework for researchers to effectively design and execute experiments to elucidate the effects of Chk2 inhibition on cancer cell lines. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for each specific cell line and experimental setup.

References

Application Notes and Protocols: NSC 109555 and Gemcitabine Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical rationale and experimental protocols for the combination therapy of NSC 109555, a Checkpoint Kinase 2 (Chk2) inhibitor, and gemcitabine (B846), a nucleoside analog chemotherapeutic agent. The synergistic anti-tumor effect of this combination has been demonstrated in pancreatic cancer models, offering a promising avenue for therapeutic development.

Introduction

Gemcitabine is a standard-of-care chemotherapeutic agent for various solid tumors, including pancreatic cancer.[1][2] Its mechanism of action involves the inhibition of DNA synthesis, leading to cell cycle arrest and apoptosis.[3][4] However, the efficacy of gemcitabine is often limited by intrinsic and acquired resistance mechanisms. One such mechanism involves the activation of DNA damage response pathways, where Chk2 plays a crucial role.

This compound is an ATP-competitive inhibitor of Chk2 with an IC50 of 200 nM in a cell-free kinase assay.[5] By inhibiting Chk2, this compound can prevent the repair of DNA damage induced by gemcitabine, thereby potentiating its cytotoxic effects.[6] Preclinical studies have shown that the combination of this compound and gemcitabine leads to enhanced apoptosis and a synergistic reduction in the viability of pancreatic cancer cells.[1][6] This synergy is associated with the suppression of gemcitabine-induced Chk2 phosphorylation and an increase in reactive oxygen species (ROS) production.[6]

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro studies on the combination of this compound and gemcitabine in pancreatic cancer cell lines.

Cell LineDrugIC50
MIA PaCa-2This compoundNot specified in provided context
MIA PaCa-2GemcitabineNot specified in provided context
CFPAC-1This compoundNot specified in provided context
CFPAC-1GemcitabineNot specified in provided context
PANC-1This compoundNot specified in provided context
PANC-1GemcitabineNot specified in provided context
BxPC-3This compoundNot specified in provided context
BxPC-3GemcitabineNot specified in provided context

Table 1: IC50 Values of Single Agents. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Cell LineCombinationCombination Index (CI) ValueEffect
MIA PaCa-2Gemcitabine + this compound< 1Synergism
CFPAC-1Gemcitabine + this compound< 1Synergism
PANC-1Gemcitabine + this compound< 1Synergism
BxPC-3Gemcitabine + this compound< 1Synergism

Table 2: Synergistic Effect of Gemcitabine and this compound Combination. The Combination Index (CI) is a quantitative measure of the interaction between two drugs. CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[7]

Cell LineTreatment% of Apoptotic Cells (Annexin V Positive)Fold Increase in Caspase-3/7 Activity
MIA PaCa-2ControlBaseline1.0
MIA PaCa-2This compound (5 µM)~5%~1.2
MIA PaCa-2Gemcitabine (0.5 µM)~15%~2.5
MIA PaCa-2This compound (5 µM) + Gemcitabine (0.5 µM)~35%~4.0
BxPC-3ControlBaseline1.0
BxPC-3This compound (5 µM)Not specifiedNot specified
BxPC-3Gemcitabine (0.5 µM)Not specified~2.0
BxPC-3This compound (5 µM) + Gemcitabine (0.5 µM)Not specified~3.5

Table 3: Enhancement of Apoptosis by this compound and Gemcitabine Combination. Data is approximated from published studies.[1] Apoptosis was measured after 24 hours of treatment for Annexin V staining and 48 hours for caspase-3/7 activity.[1]

Signaling Pathways and Experimental Workflows

G Gemcitabine Gemcitabine dFdCTP dFdCTP (Active Metabolite) Gemcitabine->dFdCTP DNA_Damage DNA Damage dFdCTP->DNA_Damage Incorporation into DNA ATM_ATR ATM/ATR DNA_Damage->ATM_ATR Chk2 Chk2 ATM_ATR->Chk2 activates CellCycleArrest Cell Cycle Arrest (G1/S) Chk2->CellCycleArrest DNA_Repair DNA Repair Chk2->DNA_Repair Apoptosis Enhanced Apoptosis NSC109555 This compound NSC109555->Chk2 inhibits

Caption: Signaling pathway of this compound and gemcitabine combination therapy.

G cluster_0 Cell Culture & Treatment cluster_1 Endpoint Assays cluster_2 Data Analysis Seed_Cells Seed Pancreatic Cancer Cells Treat_Cells Treat with this compound, Gemcitabine, or Combination Seed_Cells->Treat_Cells Incubate Incubate for 24-72 hours Treat_Cells->Incubate Viability Cell Viability Assay (MTT) Incubate->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Incubate->Apoptosis WesternBlot Western Blot (p-Chk2, PARP) Incubate->WesternBlot ROS ROS Detection (DCFDA) Incubate->ROS Analyze_Viability Calculate IC50 & Combination Index Viability->Analyze_Viability Analyze_Apoptosis Quantify Apoptotic Cells Apoptosis->Analyze_Apoptosis Analyze_Western Analyze Protein Expression WesternBlot->Analyze_Western Analyze_ROS Measure ROS Levels ROS->Analyze_ROS

Caption: Experimental workflow for in vitro evaluation.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound and gemcitabine, alone and in combination.

Materials:

  • Pancreatic cancer cell lines (e.g., MIA PaCa-2, PANC-1)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound and Gemcitabine stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.

  • Prepare serial dilutions of this compound and gemcitabine in complete medium. For combination studies, a fixed ratio of the two drugs can be used.

  • Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with medium only (blank) and cells with drug-free medium (vehicle control).

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control. IC50 values and Combination Index (CI) can be calculated using appropriate software (e.g., CompuSyn).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by the combination therapy.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with this compound (e.g., 5 µM) and/or gemcitabine (e.g., 0.5 µM) for 24-48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Western Blot Analysis for Chk2 Phosphorylation

This protocol is for assessing the inhibition of gemcitabine-induced Chk2 phosphorylation by this compound.

Materials:

  • Treated and control cell lysates

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-phospho-Chk2 (Thr68), anti-Chk2, anti-PARP, anti-cleaved PARP, and anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Treat MIA PaCa-2 cells with 0.5 µM gemcitabine for various time points (e.g., 0, 6, 12, 24, 48 hours) or with a combination of 5 µM this compound and 0.5 µM gemcitabine for 24 hours.[1]

  • Lyse the cells and determine the protein concentration.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence detection system.

Reactive Oxygen Species (ROS) Detection

This protocol is for measuring the intracellular ROS levels.

Materials:

  • Treated and control cells

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFDA)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Treat cells with this compound and/or gemcitabine for the desired time (e.g., 6-12 hours).[6]

  • Incubate the cells with 10 µM DCFDA in serum-free medium for 30 minutes at 37°C in the dark.

  • Wash the cells with PBS to remove excess probe.

  • Analyze the fluorescence intensity of the cells using a flow cytometer (excitation at 488 nm, emission at 530 nm) or visualize under a fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS.

In Vivo Studies

While specific in vivo data for the this compound and gemcitabine combination is limited in the provided search results, preclinical xenograft models are the standard for evaluating the efficacy of such combination therapies.

General Protocol for a Xenograft Study:

  • Human pancreatic cancer cells (e.g., MIA PaCa-2) are subcutaneously injected into immunocompromised mice.

  • Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, this compound alone, gemcitabine alone, and the combination of this compound and gemcitabine.

  • Drugs are administered according to a predetermined schedule and dosage.

  • Tumor volume and body weight are measured regularly.

  • At the end of the study, tumors are excised for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Conclusion

The combination of the Chk2 inhibitor this compound with the chemotherapeutic agent gemcitabine represents a promising strategy for the treatment of pancreatic cancer. The preclinical data strongly suggest a synergistic interaction that enhances the anti-tumor effects of gemcitabine. The protocols provided herein offer a framework for researchers to further investigate this combination therapy and its underlying mechanisms, with the ultimate goal of translating these findings into clinical applications.

References

Application Notes and Protocols for Studying Autophagy with NSC 109555

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

NSC 109555 is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2).[1][2] Initially identified for its role in the DNA damage response, recent evidence suggests that modulation of Chk2 activity can influence autophagy, a fundamental cellular process for the degradation and recycling of cellular components. These application notes provide a comprehensive guide for utilizing this compound as a tool to study the intricate relationship between Chk2 signaling and autophagy.

Mechanism of Action

This compound inhibits Chk2 kinase activity with an IC50 of approximately 200-240 nM in cell-free assays.[1][2] The role of Chk2 in autophagy is complex and appears to be context-dependent. While some studies indicate that Chk2 activation under conditions like oxidative stress can promote autophagy by phosphorylating Beclin 1 and disrupting its inhibitory interaction with Bcl-2, other evidence suggests that inhibition of Chk2 can also lead to an increase in autophagic activity.[3][4][5] This suggests a nuanced regulatory role for Chk2, where both its activation and inhibition can influence the autophagic process, possibly depending on the cellular context and the specific stimuli.

The proposed mechanism for this compound-induced autophagy, therefore, likely involves the modulation of the Chk2-Beclin 1 axis. By inhibiting Chk2, this compound may alter the phosphorylation state of Beclin 1 or other downstream effectors, leading to the dissociation of the Beclin 1-Bcl-2 complex and the initiation of autophagosome formation. However, the precise molecular events downstream of Chk2 inhibition by this compound that lead to autophagy induction require further investigation.

Data Presentation

The following table summarizes the known quantitative data for this compound. Note: Specific quantitative data on the induction of autophagy (e.g., LC3-II fold increase, p62 degradation) by this compound is not extensively available in the public domain and requires experimental determination.

ParameterValueCell Line/SystemReference
Chk2 Inhibition (IC50) 200 nMCell-free kinase assay[1]
Chk2 Autophosphorylation Inhibition (IC50) 240 nMIn vitro[1][2]
Histone H1 Phosphorylation Inhibition (IC50) 240 nMIn vitro[1]
Cell Growth Inhibition EffectiveL1210 leukemia cells[1]
Autophagy Induction ObservedL1210 leukemia cells[1]

Experimental Protocols

Herein are detailed protocols for key experiments to characterize the effect of this compound on autophagy.

Western Blotting for Autophagy Markers (LC3-II and p62)

This protocol allows for the quantitative analysis of the autophagic markers LC3-II (a marker of autophagosome formation) and p62/SQSTM1 (an autophagy substrate that is degraded during the process).

Materials:

  • Cells of interest (e.g., L1210, HeLa, U2OS)

  • This compound (dissolved in a suitable solvent like DMSO)

  • Complete cell culture medium

  • Lysosomal inhibitors (e.g., Bafilomycin A1 or Chloroquine)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels (15% for LC3, 10% for p62)

  • PVDF membrane

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-LC3B, Mouse anti-p62, Rabbit anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound for desired time points (e.g., 6, 12, 24 hours). A vehicle control (e.g., DMSO) should be included.

  • Autophagic Flux Measurement: To measure autophagic flux, treat a parallel set of cells with this compound in the presence and absence of a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) for the last 2-4 hours of the this compound treatment.

  • Cell Lysis: Wash cells twice with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto SDS-PAGE gels.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the LC3-II and p62 levels to the loading control (β-actin). The ratio of LC3-II to LC3-I is often calculated. A significant increase in LC3-II levels, especially in the presence of lysosomal inhibitors, and a decrease in p62 levels indicate autophagy induction.

Fluorescence Microscopy of LC3 Puncta

This method allows for the visualization and quantification of autophagosomes as fluorescent puncta in cells expressing GFP-LC3.

Materials:

  • Cells stably or transiently expressing a fluorescently tagged LC3 (e.g., GFP-LC3)

  • This compound

  • Complete cell culture medium

  • Glass-bottom dishes or coverslips

  • Paraformaldehyde (PFA) for fixing

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Transfection (if applicable): Seed GFP-LC3 expressing cells on glass-bottom dishes or coverslips. If using transient transfection, transfect the cells with a GFP-LC3 plasmid 24 hours before treatment.

  • Treatment: Treat the cells with this compound at various concentrations and for different durations. Include a vehicle control.

  • Cell Fixation and Staining:

    • Wash the cells with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash the cells with PBS.

    • Mount the coverslips with a mounting medium containing DAPI.

  • Image Acquisition: Acquire images using a fluorescence microscope.

  • Image Analysis: Count the number of GFP-LC3 puncta per cell. An increase in the number of puncta per cell in this compound-treated cells compared to the control indicates an increase in autophagosome formation.

Co-Immunoprecipitation of Beclin 1 and Bcl-2

This protocol is used to investigate the interaction between Beclin 1 and Bcl-2, a key regulatory step in autophagy.

Materials:

  • Cells of interest

  • This compound

  • Co-immunoprecipitation (Co-IP) lysis buffer

  • Protein A/G agarose (B213101) or magnetic beads

  • Primary antibodies: Rabbit anti-Beclin 1 for immunoprecipitation, Mouse anti-Bcl-2 for Western blotting

  • IgG control antibody

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound or a vehicle control. Lyse the cells with Co-IP lysis buffer.

  • Pre-clearing: Incubate the cell lysates with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysates with the anti-Beclin 1 antibody or an IgG control overnight at 4°C.

    • Add protein A/G beads and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Pellet the beads by centrifugation and wash them several times with Co-IP lysis buffer to remove non-specifically bound proteins.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Analyze the eluted proteins by Western blotting using an anti-Bcl-2 antibody.

  • Data Analysis: A decrease in the amount of Bcl-2 co-immunoprecipitated with Beclin 1 in this compound-treated cells would suggest that the compound disrupts this interaction, leading to autophagy induction.

Mandatory Visualizations

Signaling Pathway of this compound-Induced Autophagy

NSC109555_Autophagy_Pathway cluster_Autophagy Autophagy NSC109555 This compound Chk2 Chk2 NSC109555->Chk2 Beclin1 Beclin 1 Chk2->Beclin1 Phosphorylation (?) Beclin1_Bcl2 Beclin 1-Bcl-2 Complex Beclin1->Beclin1_Bcl2 Autophagy Autophagy Induction Beclin1->Autophagy Activation Bcl2 Bcl-2 Bcl2->Beclin1_Bcl2 Beclin1_Bcl2->Autophagy Inhibition Western_Blot_Workflow start Cell Culture treatment This compound Treatment (± Lysosomal Inhibitor) start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to PVDF sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-LC3, anti-p62) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Data Analysis & Quantification detection->analysis Autophagic_Flux_Logic cluster_conditions Experimental Conditions cluster_results Expected LC3-II Levels cluster_interpretation Interpretation control Control basal Basal control->basal nsc This compound increased Increased nsc->increased nsc_li This compound + Lysosomal Inhibitor accumulated Further Increased (Accumulated) nsc_li->accumulated flux Increased Autophagic Flux increased->flux accumulated->flux

References

Application Notes and Protocols for Mitochondrial Function Analysis: A General Guide with Reference to NSC 109555

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following document provides detailed protocols for the analysis of mitochondrial function. While the topic of interest is NSC 109555, a potent and selective ATP-competitive inhibitor of Checkpoint kinase 2 (Chk2), there is currently no direct scientific literature identified that specifically details its application in the analysis of mitochondrial function.[1][2] The protocols provided below are therefore general methodologies for assessing mitochondrial health and can be adapted for investigating the effects of various compounds, including this compound, on mitochondrial bioenergetics.

Introduction to Mitochondrial Function Analysis

Mitochondria are central to cellular energy metabolism, primarily through oxidative phosphorylation (OXPHOS), which generates the majority of cellular ATP.[3][4][5] Dysfunctional mitochondria are implicated in a wide range of pathologies, making the assessment of mitochondrial function a critical aspect of biomedical research and drug development.[6][7] Key parameters for evaluating mitochondrial health include the oxygen consumption rate (OCR), ATP production, and mitochondrial membrane potential (ΔΨm).

Application Notes: Key Assays for Mitochondrial Function

Measurement of Oxygen Consumption Rate (OCR)

The oxygen consumption rate is a primary indicator of mitochondrial respiration and the activity of the electron transport chain (ETC).[8][9][10] The Seahorse XF Analyzer is a common instrument used for real-time measurement of OCR in live cells or isolated mitochondria.[8][11] By sequentially injecting pharmacological agents that target different components of the ETC, a detailed profile of mitochondrial respiration can be obtained.

Quantification of ATP Production

Direct measurement of ATP synthesis provides a quantitative assessment of the primary output of mitochondrial oxidative phosphorylation.[12][13][14][15][16] Bioluminescent assays, which utilize the ATP-dependent luciferin-luciferase reaction, are highly sensitive and widely used for this purpose.[12][13][14]

Assessment of Mitochondrial Membrane Potential (ΔΨm)

The mitochondrial membrane potential is the electrochemical gradient across the inner mitochondrial membrane that drives ATP synthesis.[17][18][19][20][21] A decrease in ΔΨm is an early indicator of mitochondrial dysfunction. Fluorescent dyes, such as JC-1, TMRE, and TMRM, are commonly used to measure ΔΨm.[17][18][19] These cationic dyes accumulate in the mitochondrial matrix in a potential-dependent manner, allowing for a ratiometric or intensity-based assessment of mitochondrial health.

Experimental Protocols

Protocol for Measuring Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer

This protocol is adapted for use with a Seahorse XF24 or XFe96 Extracellular Flux Analyzer.[8][10][11]

Materials:

  • Seahorse XF Analyzer (Agilent Technologies)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant Solution

  • Assay Medium (e.g., unbuffered DMEM, pH 7.4)

  • Mitochondrial stress test compounds:

    • Oligomycin (ATP synthase inhibitor)

    • FCCP (uncoupling agent)

    • Rotenone/Antimycin A (Complex I and III inhibitors)

  • Cells of interest or isolated mitochondria

Procedure:

  • Cell Plating: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.

  • Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant solution in a non-CO2 incubator at 37°C overnight.

  • Assay Preparation:

    • Remove the cell culture medium and wash the cells with pre-warmed assay medium.

    • Add the final volume of assay medium to each well and incubate the plate in a non-CO2 incubator at 37°C for 1 hour to allow for temperature and pH equilibration.

  • Instrument Setup: Load the hydrated sensor cartridge into the Seahorse XF Analyzer for calibration.

  • Compound Loading: Load the mitochondrial stress test compounds into the appropriate ports of the sensor cartridge.

  • Measurement: Place the cell culture plate into the Seahorse XF Analyzer and initiate the assay protocol. The instrument will measure the basal OCR and then the OCR after the sequential injection of oligomycin, FCCP, and rotenone/antimycin A.

  • Data Analysis: Normalize the OCR data to cell number or protein concentration. Calculate key parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Protocol for Quantifying ATP Production using a Bioluminescent Assay

This protocol is based on the luciferin-luciferase reaction to quantify ATP.[12][13][14][16]

Materials:

  • Luminometer

  • ATP determination kit (e.g., from Molecular Probes or similar) containing luciferase and D-luciferin

  • ATP standard solution

  • Cell lysis buffer

  • Cells of interest or isolated mitochondria

Procedure:

  • Sample Preparation:

    • For cultured cells, wash with PBS and lyse the cells to release ATP.

    • For isolated mitochondria, resuspend the mitochondrial pellet in an appropriate buffer.

  • ATP Standard Curve: Prepare a series of ATP standards of known concentrations to generate a standard curve.

  • Reaction Setup:

    • In a luminometer-compatible plate, add the ATP determination reagent (luciferin and luciferase mixture) to each well.

    • Add the cell lysate or mitochondrial suspension to the wells.

  • Measurement: Immediately measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.

  • Data Analysis: Calculate the ATP concentration in the samples by interpolating the luminescence readings from the ATP standard curve. Normalize the data to protein concentration.

Protocol for Assessing Mitochondrial Membrane Potential (ΔΨm) using JC-1 Dye

This protocol utilizes the ratiometric dye JC-1 to measure changes in ΔΨm.[18][20][22]

Materials:

  • Fluorescence microscope or plate reader

  • JC-1 dye

  • FCCP (positive control for depolarization)

  • Cell culture medium

  • Cells of interest

Procedure:

  • Cell Seeding: Seed cells in a suitable culture plate or on coverslips and allow them to adhere.

  • Dye Loading:

    • Prepare a working solution of JC-1 in pre-warmed cell culture medium.

    • Remove the culture medium from the cells and add the JC-1 staining solution.

    • Incubate the cells at 37°C for 15-30 minutes.

  • Washing: Remove the staining solution and wash the cells with PBS or culture medium.

  • Imaging or Measurement:

    • Microscopy: Image the cells using a fluorescence microscope with appropriate filters for green (monomers, indicating low ΔΨm) and red (J-aggregates, indicating high ΔΨm) fluorescence.

    • Plate Reader: Measure the fluorescence intensity at both emission wavelengths.

  • Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.

Data Presentation

Quantitative data from the described assays should be presented in a clear and structured format. Below are example tables for organizing your results.

Table 1: Oxygen Consumption Rate (OCR) Parameters

ParameterControlTreatment (e.g., this compound)Units
Basal Respirationpmol O₂/min
ATP-linked Respirationpmol O₂/min
Maximal Respirationpmol O₂/min
Spare Respiratory Capacity%
Proton Leakpmol O₂/min
Non-mitochondrial Respirationpmol O₂/min

Table 2: ATP Production

ConditionATP Concentration (µM)
Control
Treatment (e.g., this compound)

Table 3: Mitochondrial Membrane Potential (ΔΨm)

ConditionRed/Green Fluorescence Ratio
Control
Treatment (e.g., this compound)
Positive Control (FCCP)

Visualization of Workflows and Pathways

Experimental Workflow Diagrams

OCR_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis p1 Seed Cells p2 Hydrate Cartridge p1->p2 p3 Prepare Assay Medium p2->p3 a1 Equilibrate Plate p3->a1 a2 Load Compounds a1->a2 a3 Run Seahorse Assay a2->a3 d1 Normalize Data a3->d1 d2 Calculate Parameters d1->d2

OCR Measurement Workflow

ATP_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis p1 Prepare Cell Lysate / Mitochondria a2 Add Sample / Standard p1->a2 p2 Prepare ATP Standards p2->a2 a1 Add Luciferin-Luciferase a1->a2 a3 Measure Luminescence a2->a3 d1 Generate Standard Curve a3->d1 d2 Calculate ATP Concentration d1->d2 MMP_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis p1 Seed Cells p2 Load with JC-1 Dye p1->p2 p3 Wash Cells p2->p3 a1 Image / Measure Fluorescence p3->a1 d1 Calculate Red/Green Ratio a1->d1 d2 Compare Conditions d1->d2 Mitochondrial_Signaling cluster_cell Cellular Processes cluster_mito Mitochondrial Outcomes cluster_readouts Experimental Readouts Compound Test Compound (e.g., this compound) Target Cellular Target Compound->Target Inhibition / Activation Signaling Signaling Cascade Target->Signaling TF Transcription Factors (e.g., PGC-1α, NRF1/2) Signaling->TF Biogenesis Mitochondrial Biogenesis TF->Biogenesis Dynamics Fission / Fusion TF->Dynamics Function Mitochondrial Function Biogenesis->Function Dynamics->Function OCR OCR Function->OCR ATP ATP Production Function->ATP MMP ΔΨm Function->MMP

References

Application Notes and Protocols for NSC 109555 in Sensitization Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC 109555 is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2), a critical serine/threonine kinase in the DNA damage response (DDR) pathway.[1][2][3] Upon DNA damage, particularly double-strand breaks, Chk2 is activated by Ataxia Telangiectasia Mutated (ATM) kinase, leading to the phosphorylation of downstream targets that orchestrate cell cycle arrest, DNA repair, or apoptosis.[2][4][5] By inhibiting Chk2, this compound abrogates the DNA damage checkpoint, rendering cancer cells more susceptible to the cytotoxic effects of DNA-damaging chemotherapeutic agents. These notes provide detailed protocols for utilizing this compound in sensitization studies, focusing on its combination with agents like gemcitabine (B846) in pancreatic cancer cell lines.[1][6]

Mechanism of Action: Chk2 Inhibition in the DNA Damage Response

DNA damaging agents trigger the activation of the ATM/Chk2 signaling cascade. Activated Chk2 phosphorylates several key substrates, including p53 and Cdc25A, to induce cell cycle arrest and allow time for DNA repair.[2][4] Inhibition of Chk2 by this compound prevents this response, forcing cells with damaged DNA to proceed through the cell cycle, ultimately leading to mitotic catastrophe and apoptosis. This mechanism forms the basis of its sensitizing effect.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)Assay TypeReference
Chk2200Cell-free kinase assay[1]
Chk2240In vitro kinase assay[2][3]
Chk1>10,000Kinase assay[2]
Brk210Kinase assay[1]
c-Met6,000Kinase assay[1]
IGFR7,400Kinase assay[1]
LCK7,100Kinase assay[1]

Table 2: Experimental Concentrations for Sensitization Studies with Gemcitabine

Cell LineThis compound Concentration (µM)Gemcitabine Concentration (µM)EffectReference
MIA PaCa-250.5Potentiation of cytotoxicity, enhanced apoptosis and ROS production[6]
CFPAC-11.25 (in combination)-Potentiation of gemcitabine-induced cytotoxicity[1]
PANC-11.25 (in combination)-Potentiation of gemcitabine-induced cytotoxicity[1]
BxPC-31.25 (in combination)-Potentiation of gemcitabine-induced cytotoxicity[1]
MIA PaCa-250.5Increased PARP cleavage[6]
BxPC-350.5Enhanced caspase-3/7 activity[6]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay for Determining Sensitization

This protocol is designed to assess the effect of this compound in combination with a DNA-damaging agent (e.g., gemcitabine) on cancer cell viability.

Materials:

  • Cancer cell lines (e.g., MIA PaCa-2, PANC-1)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Gemcitabine (stock solution in sterile water or PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and the DNA-damaging agent in complete growth medium.

  • Treat the cells with this compound alone, the DNA-damaging agent alone, or a combination of both at various concentrations. Include a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

  • To determine synergy, calculate the Combination Index (CI) using software like CompuSyn, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[7]

Protocol 2: Western Blot Analysis of Apoptosis Markers

This protocol is used to detect changes in the expression of apoptosis-related proteins, such as cleaved PARP, following treatment.

Materials:

  • Cancer cell lines

  • This compound

  • DNA-damaging agent (e.g., gemcitabine)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved PARP, anti-phospho-Chk2, anti-α-tubulin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and treat with this compound, the DNA-damaging agent, or the combination for the desired time (e.g., 48 hours).[6]

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system. α-tubulin is commonly used as a loading control.[6]

Protocol 3: Caspase-3/7 Activity Assay

This assay quantifies the activity of executioner caspases 3 and 7, key mediators of apoptosis.

Materials:

  • Cancer cell lines

  • This compound

  • DNA-damaging agent (e.g., gemcitabine)

  • Caspase-Glo® 3/7 Assay kit (Promega) or similar

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate.

  • Treat the cells as described in the cell viability protocol for 24-48 hours.[8]

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours.

  • Measure the luminescence using a luminometer.

  • Express the results as relative luminescence units (RLU) or fold change compared to the control.

Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol measures the generation of ROS, which can be an indicator of cellular stress and a trigger for apoptosis.

Materials:

  • Cancer cell lines

  • This compound

  • DNA-damaging agent (e.g., gemcitabine)

  • 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) or other ROS-sensitive fluorescent probe

  • Black-walled 96-well plates

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Seed cells in a black-walled 96-well plate.

  • Treat the cells with this compound, the DNA-damaging agent, or the combination for the desired time (e.g., 6-24 hours).[6]

  • Wash the cells with warm PBS.

  • Load the cells with 5-10 µM H2DCFDA in serum-free medium for 30 minutes at 37°C.

  • Wash the cells again with PBS to remove excess probe.

  • Add PBS or phenol (B47542) red-free medium to the wells.

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader.

  • Alternatively, detach the cells and analyze them by flow cytometry.

Visualizations

G cluster_0 DNA Damage Response DNA_Damage DNA Double-Strand Break (e.g., from Gemcitabine) ATM ATM (activated) DNA_Damage->ATM Chk2 Chk2 (inactive) ATM->Chk2 phosphorylates Chk2_active Chk2-P (active) p53 p53 Chk2_active->p53 phosphorylates Cdc25A Cdc25A Chk2_active->Cdc25A phosphorylates for degradation NSC109555 This compound NSC109555->Chk2_active inhibits p53_active p53-P (stabilized) CellCycleArrest Cell Cycle Arrest (G1/S, S, G2/M) p53_active->CellCycleArrest Apoptosis Apoptosis p53_active->Apoptosis Cdc25A_degraded Cdc25A (degraded) Cdc25A_degraded->CellCycleArrest

Caption: this compound inhibits the Chk2 signaling pathway.

G cluster_1 Experimental Workflow for Sensitization Study cluster_2 Endpoint Assays Start Seed Cells Treatment Treat with this compound and/or DNA Damaging Agent Start->Treatment Incubation Incubate (24-72 hours) Treatment->Incubation Viability Cell Viability (MTT Assay) Incubation->Viability Apoptosis_WB Apoptosis Markers (Western Blot) Incubation->Apoptosis_WB Caspase Caspase Activity (Luminescence) Incubation->Caspase ROS ROS Production (Fluorescence) Incubation->ROS Analysis Data Analysis (e.g., Combination Index) Viability->Analysis Apoptosis_WB->Analysis Caspase->Analysis ROS->Analysis

Caption: Workflow for assessing this compound sensitization.

References

Application Notes and Protocols for Preparing NSC 109555 Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the preparation, handling, and storage of stock solutions for NSC 109555, a selective inhibitor of Checkpoint Kinase 2 (Chk2).

Introduction

This compound is a potent, selective, and reversible ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2), with an IC50 value of 0.2 µM.[1][2][3] It displays high selectivity for Chk2 over other kinases, including Chk1 (IC50 > 10 µM).[2][3] Chk2 is a critical serine/threonine kinase involved in the DNA damage response pathway; its activation leads to cell cycle arrest or apoptosis, making it a key target in cancer therapy.[4][5] this compound has been shown to inhibit the phosphorylation of the Chk2 substrate histone H1 and to exhibit antiproliferative activity in leukemia models.[6][7] Proper preparation of stock solutions is critical for ensuring the accuracy and reproducibility of experimental results.

Chemical and Physical Properties

This compound is available in different salt forms, which affects its molecular weight. It is crucial to use the batch-specific molecular weight provided on the product vial or Certificate of Analysis for accurate molarity calculations.

PropertyThis compound ditosylateThis compound dimethanesulfonate
Synonyms DDUG, NSC109555DDUG, NCI C04808
Chemical Name 4,4'-diacetyldiphenylurea bis(guanylhydrazone) ditosylate[1]2,2'-[carbonylbis(imino-4,1-phenyleneethylidyne)]bis-hydrazinecarboximidamide, dimethanesulfonate[6]
CAS Number 66748-43-4[1]15427-93-7[6]
Molecular Formula C19H24N10O • 2C7H8O3S[1]C19H24N10O • 2CH3SO3H[6]
Molecular Weight 752.86 g/mol [1][8]600.7 g/mol [6]
Purity ≥98% (HPLC)[1][2]≥98%[6]

Solubility Data

The solubility of this compound can vary based on the solvent and the specific salt form. The data below serves as a guideline.

SolventSolubility (ditosylate)Solubility (dimethanesulfonate)
DMSO Soluble to 10 mM20 mg/mL[6]
DMF Not specified2 mg/mL[6]
Ethanol Not specified3 mg/mL[6]
PBS (pH 7.2) Not specified10 mg/mL[6]

For most in vitro applications, DMSO is the recommended solvent for preparing high-concentration stock solutions.

Experimental Protocol: Preparing a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound ditosylate (M.Wt: 752.86 g/mol ) in DMSO. Adjust calculations accordingly for different concentrations or salt forms.

4.1. Materials and Equipment

  • This compound powder

  • Anhydrous/molecular sieve-dried DMSO

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

4.2. Safety Precautions

  • Handle this compound in a well-ventilated area or a chemical fume hood.

  • Wear appropriate PPE to avoid inhalation, ingestion, or contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for comprehensive safety information.

4.3. Stock Solution Calculation To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

Example for 1 mL of 10 mM stock solution of this compound ditosylate: Mass (mg) = 0.010 mol/L x 0.001 L x 752.86 g/mol x 1000 mg/g = 7.53 mg

4.4. Step-by-Step Procedure

  • Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent moisture condensation.

  • Weighing: Carefully weigh out the calculated amount of this compound (e.g., 7.53 mg) and place it into a sterile microcentrifuge tube or vial.

  • Solvent Addition: Add the calculated volume of DMSO (e.g., 1 mL) to the vial containing the powder.

  • Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary, but avoid excessive heat.

  • Aliquotting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C for long-term storage. The stability is expected to be at least 2 years when stored properly.[1]

Visualization of Experimental Workflow and Signaling Pathway

5.1. Experimental Workflow: Stock Solution Preparation The following diagram outlines the key steps for preparing the this compound stock solution.

G cluster_prep Preparation cluster_process Processing cluster_storage Storage start Equilibrate This compound Powder weigh Weigh Powder start->weigh 1 add_solvent Add DMSO weigh->add_solvent 2 dissolve Vortex to Dissolve add_solvent->dissolve 3 aliquot Aliquot Solution dissolve->aliquot 4 store Store at -20°C aliquot->store 5 G dna_damage DNA Double-Strand Breaks atm ATM (Ataxia-Telangiectasia Mutated) dna_damage->atm Activates chk2 Chk2 atm->chk2 Phosphorylates & Activates cell_cycle Cell Cycle Arrest (p53, Cdc25A) chk2->cell_cycle apoptosis Apoptosis chk2->apoptosis nsc This compound nsc->chk2 Inhibits

References

Application Notes and Protocols: NSC 109555 Treatment Duration in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed information and protocols for researchers and drug development professionals working with NSC 109555, a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2). The document summarizes treatment durations from key experiments and offers step-by-step methodologies for its application in cancer research.

Data Presentation: Summary of this compound Treatment Durations

The following table provides a consolidated overview of the treatment durations for this compound in various experimental setups, as cited in peer-reviewed literature. This allows for easy comparison of experimental timelines.

Cell Line/SystemAssay TypeThis compound ConcentrationTreatment DurationCombination AgentReference
Pancreatic Cancer Cell Lines (MIA PaCa-2, CFPAC-1, PANC-1, BxPC-3)Clonogenic Assay5 µM24 hours0.5 µM GemcitabineDuong et al., 2015
MIA PaCa-2Western Blot (PARP Cleavage)5 µM48 hours0.5 µM GemcitabineDuong et al., 2015
MIA PaCa-2Reactive Oxygen Species (ROS) Detection5 µM6, 12, and 24 hours0.5 µM GemcitabineDuong et al., 2015
L1210 Leukemia CellsGrowth Inhibition & Autophagy InductionNot specifiedNot specifiedN/AMikles-Robertson et al., 1980
NCI-60 Cell Line PanelCytotoxicity Screen100 nM - 100 µM48 hoursN/AJobson et al., 2007
Recombinant Chk2In vitro Kinase AssayVaries (for IC50 determination)~30 minutesN/AJobson et al., 2007
Recombinant Chk2Autophosphorylation AssayVaries~30 minutesN/AJobson et al., 2007

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Chk2 Kinase Inhibition Assay

This protocol is adapted from methodologies used in the initial characterization of this compound.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Chk2 kinase.

Materials:

  • Recombinant human Chk2 enzyme

  • Chk2 substrate (e.g., Histone H1 or a synthetic peptide)

  • This compound

  • ATP, [γ-32P]ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a microcentrifuge tube, prepare the kinase reaction mixture containing kinase reaction buffer, Chk2 substrate, and recombinant Chk2 enzyme.

  • Add the diluted this compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10 minutes at 30°C.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-32P]ATP.

  • Incubate the reaction for 20 minutes at 30°C.

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper three times with 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.

  • Measure the radioactivity on the phosphocellulose paper using a scintillation counter.

  • Calculate the percentage of Chk2 inhibition for each this compound concentration and determine the IC50 value.

Clonogenic Survival Assay

This protocol is based on the study by Duong et al. (2015) investigating the synergistic effect of this compound with gemcitabine.

Objective: To assess the long-term effect of this compound, alone or in combination with other agents, on the ability of single cells to form colonies.

Materials:

  • Pancreatic cancer cell lines (e.g., MIA PaCa-2, PANC-1)

  • Complete cell culture medium

  • This compound

  • Gemcitabine

  • 6-well plates

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Seed cells in 6-well plates at a low density (e.g., 500 cells/well) and allow them to attach overnight.

  • Treat the cells with 5 µM this compound, 0.5 µM gemcitabine, or a combination of both for 24 hours . Include a vehicle-treated control group.

  • After the 24-hour treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.

  • Incubate the plates for 10-14 days to allow for colony formation.

  • After the incubation period, wash the colonies with PBS and fix them with methanol (B129727) for 15 minutes.

  • Stain the colonies with Crystal Violet solution for 15 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of colonies (typically defined as a cluster of ≥50 cells).

  • Calculate the surviving fraction for each treatment group relative to the control group.

Western Blot Analysis for Apoptosis

This protocol, adapted from Duong et al. (2015), is for detecting the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.

Objective: To evaluate the induction of apoptosis by this compound treatment through the detection of cleaved PARP.

Materials:

  • MIA PaCa-2 cells

  • This compound

  • Gemcitabine

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-PARP, anti-α-tubulin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed MIA PaCa-2 cells in 6-well plates and allow them to adhere.

  • Treat the cells with 5 µM this compound, 0.5 µM gemcitabine, or a combination of both for 48 hours .

  • Harvest the cells and lyse them using RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against PARP and α-tubulin (loading control) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Reactive Oxygen Species (ROS) Detection Assay

This protocol is based on the findings of Duong et al. (2015) on the effect of this compound on ROS production.

Objective: To measure the intracellular levels of ROS following treatment with this compound.

Materials:

  • MIA PaCa-2 cells

  • This compound

  • Gemcitabine

  • 2',7'-dichlorofluorescin diacetate (DCFH-DA)

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Seed MIA PaCa-2 cells in a 96-well black plate.

  • Treat the cells with 5 µM this compound, 0.5 µM gemcitabine, or a combination of both for 6, 12, or 24 hours .

  • Towards the end of the treatment period, load the cells with 10 µM DCFH-DA and incubate for 30 minutes at 37°C.

  • Wash the cells with PBS to remove excess DCFH-DA.

  • Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm using a fluorescence microplate reader.

  • Normalize the fluorescence intensity to the number of cells or a housekeeping protein.

Mandatory Visualizations

Signaling Pathway Diagram

NSC109555_Signaling_Pathway cluster_upstream DNA Damage Response cluster_chk2 Chk2 Activation & Inhibition cluster_downstream Cellular Outcomes DNA_Damage DNA Damage (e.g., by Gemcitabine) ATM ATM DNA_Damage->ATM activates Chk2 Chk2 ATM->Chk2 phosphorylates (activates) Cell_Cycle_Arrest Cell Cycle Arrest (for DNA Repair) Chk2->Cell_Cycle_Arrest promotes Apoptosis Increased Apoptosis (PARP Cleavage) Chk2->Apoptosis prevents excessive NSC109555 This compound NSC109555->Chk2 inhibits NSC109555->Apoptosis enhances ROS_Production Increased ROS Production NSC109555->ROS_Production enhances

Caption: ATM-Chk2 signaling pathway and the inhibitory effect of this compound.

Experimental Workflow Diagram

Clonogenic_Assay_Workflow Start Start Seed_Cells Day 0: Seed Cells (e.g., 500 cells/well in 6-well plate) Start->Seed_Cells Adherence Incubate Overnight Seed_Cells->Adherence Treatment Day 1: Treat with this compound +/- Gemcitabine for 24 hours Adherence->Treatment Wash_and_Replace Day 2: Remove Drugs, Wash, Add Fresh Medium Treatment->Wash_and_Replace Incubation Day 2-12: Incubate for 10-14 Days Wash_and_Replace->Incubation Fix_and_Stain Day 12: Fix with Methanol, Stain with Crystal Violet Incubation->Fix_and_Stain Count_Colonies Count Colonies (≥50 cells) Fix_and_Stain->Count_Colonies Analyze_Data Analyze Data (Calculate Surviving Fraction) Count_Colonies->Analyze_Data

Caption: Workflow for a typical clonogenic survival assay with this compound.

Measuring the Inhibition of Checkpoint Kinase 2 (Chk2) by NSC 109555: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Checkpoint Kinase 2 (Chk2) is a critical serine/threonine kinase that functions as a tumor suppressor by playing a pivotal role in the DNA damage response pathway.[1][2] Upon DNA damage, particularly double-strand breaks, Chk2 is activated by ataxia-telangiectasia mutated (ATM) kinase.[3][4] Activated Chk2 then phosphorylates a variety of downstream substrates to initiate cell cycle arrest, facilitate DNA repair, or induce apoptosis if the damage is irreparable.[1] This central role in maintaining genomic integrity makes Chk2 a compelling target for cancer therapy. Inhibiting Chk2 could potentially sensitize cancer cells to DNA-damaging agents like chemotherapy and radiation.[5]

NSC 109555 is a potent and selective ATP-competitive inhibitor of Chk2.[5] It has been identified as a valuable tool for studying the physiological roles of Chk2 and for the potential development of novel anticancer therapeutics.[5] This document provides detailed application notes and protocols for measuring the inhibitory activity of this compound against Chk2 in both biochemical and cellular assays.

Quantitative Data Summary

The inhibitory potency and selectivity of this compound against Chk2 have been quantitatively determined through various studies. The following table summarizes the key quantitative data.

ParameterValueKinaseAssay TypeReference
IC50 240 nMChk2In vitro kinase assay[5][6]
IC50 > 10 µMChk1In vitro kinase assay[5][6]
Mechanism of Action ATP-competitiveChk2Biochemical and structural studies[5][6]
Effect on Substrate Phosphorylation Inhibits Histone H1 phosphorylationChk2In vitro kinase assay
Cellular Activity Suppresses gemcitabine-induced Chk2 autophosphorylation (S516) and phosphorylation (T68)Chk2Western Blot in MIA PaCa-2 cells[7]
Cellular Activity Partly suppresses gemcitabine-induced phosphorylation of Cdc25A (S79)Chk2Western Blot in MIA PaCa-2 cells[7]

Signaling Pathway and Experimental Workflow

To understand the context of Chk2 inhibition, it is crucial to visualize its signaling pathway and the general workflow for assessing inhibitor activity.

Chk2_Signaling_Pathway cluster_upstream DNA Damage Response Activation cluster_chk2 Chk2 Activation and Inhibition cluster_downstream Downstream Effects DNA_Damage DNA Double Strand Break ATM ATM DNA_Damage->ATM activates Chk2_inactive Inactive Chk2 (monomer) ATM->Chk2_inactive phosphorylates (Thr68) Chk2_active Active Chk2 (dimer) (p-Thr68) Chk2_inactive->Chk2_active dimerization & autophosphorylation Cdc25 Cdc25A/C Chk2_active->Cdc25 phosphorylates & inhibits p53 p53 Chk2_active->p53 phosphorylates & stabilizes DNA_Repair DNA Repair Chk2_active->DNA_Repair NSC_109555 This compound NSC_109555->Chk2_active inhibits (ATP-competitive) Cell_Cycle_Arrest Cell Cycle Arrest (G1, S, G2/M) Cdc25->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis

Caption: Chk2 signaling pathway and point of inhibition by this compound.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay Reagents Prepare Reagents: - Recombinant Chk2 - Substrate (e.g., Histone H1) - ATP (radiolabeled or for detection system) - this compound dilutions Incubation Incubate Chk2, substrate, ATP, and this compound Reagents->Incubation Detection Detect substrate phosphorylation (e.g., radioactivity, luminescence) Incubation->Detection Analysis_biochem Calculate IC50 value Detection->Analysis_biochem Cell_Culture Culture cells and induce DNA damage (e.g., gemcitabine) Treatment Treat cells with this compound Cell_Culture->Treatment Lysis Lyse cells and collect protein Treatment->Lysis Western_Blot Perform Western Blot for p-Chk2, total Chk2, and downstream targets Lysis->Western_Blot Analysis_cellular Analyze changes in protein phosphorylation Western_Blot->Analysis_cellular

Caption: General experimental workflow for measuring Chk2 inhibition.

Experimental Protocols

In Vitro Chk2 Kinase Assay (Radiometric - Histone H1 Substrate)

This protocol describes how to measure the direct inhibition of recombinant Chk2 by this compound using a radiometric assay with Histone H1 as a substrate.

Materials:

  • Recombinant active Chk2 protein

  • Histone H1 (from calf thymus)

  • This compound

  • Kinase Assay Buffer (25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT - add DTT fresh)[8]

  • ATP stock solution (10 mM in Kinase Assay Buffer)

  • [γ-³²P]ATP

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter and vials

  • Microcentrifuge tubes

  • 30°C water bath or incubator

Procedure:

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in the Kinase Assay Buffer at 10x the final desired concentrations.

  • Prepare Reaction Mix: In a pre-cooled microcentrifuge tube on ice, prepare the reaction mixture. For a single 25 µL reaction, combine:

    • 5 µL of 5x Kinase Assay Buffer

    • 2.5 µL of Histone H1 (stock solution to achieve a final concentration of 1 mg/mL)

    • 2.5 µL of this compound dilution or vehicle control (e.g., DMSO, ensure final concentration is ≤1%)

    • x µL of sterile distilled water to bring the volume to 15 µL.

  • Add Chk2 Enzyme: Add 5 µL of diluted active Chk2 enzyme to the reaction mix. The optimal amount of enzyme should be determined empirically but is typically in the range of 50-100 ng.

  • Initiate Kinase Reaction: Transfer the tubes to a 30°C water bath for 5 minutes to pre-warm. Initiate the reaction by adding 5 µL of ATP mix ([γ-³²P]ATP mixed with cold ATP to achieve a suitable specific activity and final concentration, e.g., 50-100 µM).

  • Incubation: Incubate the reaction at 30°C for 20-30 minutes. The incubation time should be within the linear range of the kinase reaction.

  • Stop Reaction and Spot: Stop the reaction by spotting 20 µL of the reaction mixture onto a 2x2 cm square of P81 phosphocellulose paper.

  • Washing:

    • Allow the spots to air dry for a few minutes.

    • Wash the P81 papers three times for 10 minutes each in a beaker with 0.75% phosphoric acid with gentle stirring. This removes unincorporated [γ-³²P]ATP.

    • Perform a final wash with acetone (B3395972) for 5 minutes to dry the papers.

  • Quantification:

    • Place the dried P81 paper in a scintillation vial.

    • Add 5 mL of scintillation cocktail.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the counts from a "no enzyme" control to determine the net counts for each reaction.

    • Plot the percentage of Chk2 activity against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cell-Based Assay for Chk2 Inhibition (Western Blot)

This protocol describes how to assess the ability of this compound to inhibit Chk2 autophosphorylation and the phosphorylation of its downstream targets in cultured cells following the induction of DNA damage.

Materials:

  • Cell line of interest (e.g., MIA PaCa-2, U-2-OS)

  • Cell culture medium and supplements

  • DNA damaging agent (e.g., Gemcitabine (B846), Doxorubicin, or ionizing radiation)

  • This compound

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-Chk2 (Thr68)

    • Rabbit anti-phospho-Chk2 (Ser516)

    • Rabbit anti-Chk2 (total)

    • Rabbit anti-phospho-Cdc25A (Ser79)

    • Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system (e.g., CCD camera or X-ray film)

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Induce DNA damage by adding the DNA damaging agent (e.g., 0.5 µM Gemcitabine for 24 hours) or by exposing the cells to ionizing radiation and allowing them to recover for a specified time.[7] Include appropriate controls (untreated, DNA damage only, this compound only).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold Lysis Buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA Protein Assay Kit.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples with Lysis Buffer.

    • Add 4x Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a standard wet or semi-dry transfer protocol.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the desired primary antibody (e.g., anti-phospho-Chk2 Thr68) diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

  • Data Analysis:

    • To analyze total Chk2 and the loading control, the membrane can be stripped and re-probed.

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein signal to the total protein signal and/or the loading control.

    • Compare the levels of phosphorylated proteins in the this compound-treated samples to the "DNA damage only" control to determine the extent of inhibition.

Conclusion

The protocols outlined in this document provide a robust framework for researchers to accurately measure the inhibitory effects of this compound on Chk2 kinase activity. The in vitro kinase assay allows for the precise determination of potency (IC50), while the cell-based Western blot assay confirms the inhibitor's activity in a cellular context and its impact on downstream signaling events. These methods are essential for the continued investigation of this compound as a chemical probe to elucidate the complex roles of Chk2 in cellular processes and as a potential lead compound in the development of novel cancer therapies.

References

Troubleshooting & Optimization

NSC 109555 off-target effects investigation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NSC 109555.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

A1: this compound is a potent and selective ATP-competitive inhibitor of Checkpoint kinase 2 (Chk2), a key serine/threonine kinase involved in the DNA damage response pathway.[1][2][3] It has a reported IC50 value of approximately 200-240 nM in cell-free kinase assays.[1][2]

Q2: How selective is this compound for Chk2?

A2: this compound exhibits high selectivity for Chk2 over the closely related kinase Chk1 (IC50 > 10 μM).[1] However, it has been shown to inhibit other kinases at higher concentrations.

Q3: What are the known off-target effects of this compound?

A3: this compound has been observed to inhibit Brk, c-Met, Insulin-like Growth Factor Receptor (IGFR), and Lymphocyte-specific protein tyrosine kinase (LCK) with IC50 values in the micromolar range.[1] Additionally, it has been reported to attenuate mitochondrial ATP synthesis.

Q4: Why might I observe a lack of activity of this compound in my cell-based assays despite its potency in biochemical assays?

A4: The discrepancy between biochemical potency and cellular activity may be attributed to the physicochemical properties of this compound. The presence of two guanidino groups makes the molecule highly polar and doubly charged at physiological pH. This can result in poor cell permeability, limiting its access to intracellular targets.

Q5: Can this compound potentiate the effects of other anticancer agents?

A5: Yes, this compound has been shown to potentiate the cytotoxicity of the DNA-damaging agent gemcitabine (B846) in pancreatic cancer cells.[1] This effect is associated with an enhanced production of reactive oxygen species (ROS).[1]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
No inhibition of Chk2 activity in cell-based assays. Poor cell permeability of this compound due to its high polarity.- Increase the concentration of this compound used in the assay.- Increase the incubation time to allow for sufficient uptake.- Consider using a cell line with higher transporter expression or a permeabilization agent (use with caution as it may introduce artifacts).- If possible, use a cell-free system to confirm direct target engagement.
Unexpected cellular phenotypes or toxicity. Off-target effects of this compound.- Perform a kinase panel screen to identify other potential targets in your experimental system.- Investigate potential mitochondrial toxicity by measuring ATP levels, mitochondrial membrane potential, or oxygen consumption.- Assess for potential DNA binding, although less likely, it is a theoretical possibility for bis-guanylhydrazones.- Use a structurally unrelated Chk2 inhibitor as a control to confirm that the observed phenotype is due to Chk2 inhibition.
Variability in experimental results. Compound stability and solubility.- Prepare fresh stock solutions of this compound in a suitable solvent like DMSO.- Avoid repeated freeze-thaw cycles of stock solutions.- Ensure complete solubilization of the compound in your assay buffer and visually inspect for any precipitation.
Difficulty reproducing potentiation of gemcitabine cytotoxicity. Suboptimal experimental conditions.- Optimize the concentration of both this compound and gemcitabine. A synergistic effect may only be apparent within a specific concentration range.- Optimize the timing of drug addition. Co-incubation or pre-incubation with this compound before gemcitabine treatment may yield different results.- Measure ROS levels to confirm the mechanism of synergy in your cell line.

Quantitative Data Summary

Table 1: Inhibitory Activity of this compound against Various Kinases

Target KinaseIC50 (nM)Reference
Chk2200[1]
Chk2 (autophosphorylation)240[1]
Brk210[1]
c-Met6,000[1]
IGFR7,400[1]
LCK7,100[1]
Chk1>10,000[1]

Experimental Protocols

Chk2 Kinase Inhibition Assay (In Vitro)

Objective: To determine the in vitro inhibitory activity of this compound against Chk2 kinase.

Materials:

  • Recombinant human Chk2 enzyme

  • Chk2 substrate (e.g., Histone H1 or a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • This compound

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • [γ-32P]ATP or a non-radioactive detection system (e.g., ADP-Glo™ Kinase Assay)

  • 96-well plates

  • Incubator

  • Scintillation counter or luminometer

Procedure:

  • Prepare serial dilutions of this compound in DMSO, and then dilute further in kinase assay buffer.

  • In a 96-well plate, add the kinase assay buffer, the Chk2 substrate, and the diluted this compound or vehicle control (DMSO).

  • Add the recombinant Chk2 enzyme to each well to initiate the pre-incubation. Incubate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding ATP (mixed with [γ-32P]ATP if using the radioactive method).

  • Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Stop the reaction (e.g., by adding a stop solution like 3% phosphoric acid).

  • If using the radioactive method, spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-32P]ATP, and measure the incorporated radioactivity using a scintillation counter.

  • If using a non-radioactive method, follow the manufacturer's instructions for the detection reagent (e.g., add ADP-Glo™ reagent and measure luminescence).

  • Calculate the percentage of Chk2 inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay for Gemcitabine Potentiation

Objective: To assess the ability of this compound to enhance the cytotoxic effects of gemcitabine in cancer cells.

Materials:

  • Pancreatic cancer cell line (e.g., MIA PaCa-2)

  • Complete cell culture medium

  • This compound

  • Gemcitabine

  • Cell viability reagent (e.g., MTT, MTS, or resazurin)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Seed the pancreatic cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and gemcitabine in the complete cell culture medium.

  • Treat the cells with:

    • Vehicle control (medium with DMSO)

    • This compound alone at various concentrations

    • Gemcitabine alone at various concentrations

    • A combination of this compound and gemcitabine at various concentrations.

  • Incubate the cells for a specified period (e.g., 48-72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's protocol.

  • Incubate for the recommended time to allow for color development.

  • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Analyze the data to determine if the combination of this compound and gemcitabine results in a synergistic, additive, or antagonistic effect on cell viability. This can be done by calculating the Combination Index (CI).

Visualizations

ATM-Chk2_Signaling_Pathway cluster_0 Nucleus DNA_Damage DNA Double-Strand Breaks ATM ATM (Ataxia-Telangiectasia Mutated) DNA_Damage->ATM activates Chk2 Chk2 (Checkpoint Kinase 2) ATM->Chk2 phosphorylates (activates) p53 p53 Chk2->p53 phosphorylates (stabilizes) Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest DNA_Repair DNA Repair p53->DNA_Repair Apoptosis Apoptosis p53->Apoptosis NSC_109555 This compound NSC_109555->Chk2 inhibits Experimental_Workflow_Off_Target_Investigation cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Cellular Assays cluster_2 Phase 3: Data Analysis & Interpretation Biochemical_Assay Biochemical Kinase Assay (Primary Target: Chk2) Kinase_Panel Broad Kinase Panel Screen Biochemical_Assay->Kinase_Panel Identified as Chk2 inhibitor Cell_Viability Cell Viability/Proliferation Assays Kinase_Panel->Cell_Viability Target_Engagement Cellular Target Engagement (e.g., Western Blot for p-Chk2) Cell_Viability->Target_Engagement Confirm on-target effect Mitochondrial_Toxicity Mitochondrial Function Assays (e.g., ATP levels, O2 consumption) Cell_Viability->Mitochondrial_Toxicity Investigate off-target toxicity Data_Analysis Data Analysis (IC50, Phenotypic Changes) Target_Engagement->Data_Analysis Mitochondrial_Toxicity->Data_Analysis Conclusion Conclusion on Off-Target Effects Data_Analysis->Conclusion

References

Technical Support Center: Improving NSC 109555 Cellular Uptake

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the cellular uptake of NSC 109555.

Troubleshooting Guide: Poor Cellular Uptake of this compound

Users experiencing low intracellular concentrations or a lack of cellular activity with this compound can consult the following guide for potential solutions. The primary reason for poor cellular uptake of this compound is its high polarity and the presence of two positively charged bisguanidine groups, which hinder its passage across the cell membrane.

Problem: Low or undetectable intracellular concentration of this compound.

Potential Cause Suggested Solution Experimental Protocol
High Polarity and Charge Mask the polar groups using a prodrug strategy. This involves chemically modifying this compound to a more lipophilic form that can be cleaved intracellularly to release the active compound.Protocol 1: Acylal-based Prodrug Synthesis. This protocol describes the esterification of the guanidinium (B1211019) groups to increase lipophilicity.
Limited Membrane Permeability Utilize formulation strategies to enhance membrane transport. This can include encapsulation in liposomes or complexation with cell-penetrating peptides (CPPs).Protocol 2: Liposomal Formulation of this compound. This protocol details the preparation of liposomes to encapsulate this compound. Protocol 3: Co-incubation with Cell-Penetrating Peptides. This protocol outlines the use of arginine-rich CPPs to facilitate this compound entry into cells.
Low Compound Concentration at the Cell Surface Employ nanoparticle-based delivery systems to increase the local concentration of this compound at the cell membrane.Protocol 4: Formulation of this compound with Polymeric Nanoparticles. This protocol describes the encapsulation of this compound into biodegradable polymeric nanoparticles.
Efflux Pump Activity Although not specifically reported for this compound, efflux pumps can reduce intracellular drug accumulation. Co-administration with known efflux pump inhibitors can be explored.Protocol 5: Evaluation of Efflux Pump Inhibition. This protocol provides a method to assess the impact of efflux pump inhibitors on this compound accumulation.

Frequently Asked Questions (FAQs)

Q1: Why is the cellular uptake of this compound so poor?

A1: this compound is a bis-guanylhydrazone with two guanidinium groups that are positively charged at physiological pH. This high polarity and charge significantly hinder its ability to passively diffuse across the hydrophobic lipid bilayer of the cell membrane. Studies have shown that while this compound is a potent inhibitor of Chk2 in cell-free assays, it is inactive in cellular assays due to this poor uptake.

Q2: What are the key chemical properties of this compound to consider?

A2: The following table summarizes the key properties of this compound:

PropertyValueReference
Molecular Weight 752.86 g/mol (ditosylate salt)[1][2]
Formula C₁₉H₂₄N₁₀O·2C₇H₈O₃S (ditosylate salt)[1]
Solubility Soluble to 10 mM in DMSO. Also soluble in DMF (2 mg/ml), Ethanol (3 mg/ml), and PBS (pH 7.2, 10 mg/ml).[1][3]
Purity ≥98%[1][4]
Chk2 IC₅₀ 0.2 µM[1][4][5]
Chk1 IC₅₀ > 10 µM[1][4][5]

Q3: Are there any known analogs of this compound with better cellular activity?

A3: Research has focused on developing analogs of this compound with improved pharmacokinetic properties. While specific, commercially available analogs with guaranteed cellular activity are not prominently documented in the public domain, the general strategy involves modifying the bisguanidine groups to reduce polarity while maintaining inhibitory activity against Chk2.

Q4: What is the mechanism of action of this compound?

A4: this compound is a selective, reversible, and ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2).[1][2][4][6] Chk2 is a key serine/threonine kinase in the DNA damage response pathway. By inhibiting Chk2, this compound can prevent the cell cycle from arresting in response to DNA damage, potentially sensitizing cancer cells to DNA-damaging agents.

Signaling Pathway

The diagram below illustrates the ATM-Chk2 signaling pathway, which is activated in response to DNA double-strand breaks. This compound targets Chk2 within this pathway.

ATM_Chk2_Pathway cluster_nucleus Nucleus DNA_damage DNA Double-Strand Break ATM_inactive ATM (inactive) DNA_damage->ATM_inactive activates ATM_active ATM (active) ATM_inactive->ATM_active Chk2_inactive Chk2 (inactive) ATM_active->Chk2_inactive phosphorylates Mdm2 Mdm2 ATM_active->Mdm2 phosphorylates Chk2_active Chk2 (active) Chk2_inactive->Chk2_active p53 p53 Chk2_active->p53 phosphorylates (Ser20) Cdc25A Cdc25A Chk2_active->Cdc25A promotes degradation Cdc25C Cdc25C Chk2_active->Cdc25C inhibits p53->Mdm2 inhibits binding p21 p21 p53->p21 induces transcription Bax Bax p53->Bax induces transcription G1_S_arrest G1/S Phase Arrest Cdc25A->G1_S_arrest G2_M_arrest G2/M Phase Arrest Cdc25C->G2_M_arrest p21->G1_S_arrest induces Apoptosis Apoptosis Bax->Apoptosis promotes NSC109555 This compound NSC109555->Chk2_active inhibits

ATM-Chk2 DNA Damage Response Pathway

Experimental Protocols

Protocol 1: Acylal-based Prodrug Synthesis of this compound

This protocol is a conceptual outline. The actual synthesis would require optimization by a medicinal chemist.

  • Objective: To mask the polar guanidinium groups of this compound with lipophilic acylal moieties that can be cleaved by intracellular esterases.

  • Materials: this compound, an appropriate acylal precursor (e.g., an anhydride (B1165640) or acyl chloride), a non-nucleophilic base (e.g., diisopropylethylamine), anhydrous aprotic solvent (e.g., DMF or DCM), purification supplies (e.g., silica (B1680970) gel for chromatography).

  • Procedure:

    • Dissolve this compound in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Add the non-nucleophilic base to the reaction mixture.

    • Slowly add the acylal precursor to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).

    • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

    • Upon completion, quench the reaction and perform an aqueous workup.

    • Purify the resulting prodrug using column chromatography.

    • Characterize the final product using NMR and mass spectrometry to confirm its structure and purity.

  • Validation:

    • Assess the stability of the prodrug in buffer at physiological pH.

    • Evaluate the cleavage of the prodrug in the presence of cell lysates or purified esterases.

    • Compare the cellular uptake of the prodrug to that of the parent this compound using LC-MS to quantify intracellular concentrations.

Protocol 2: Liposomal Formulation of this compound

  • Objective: To encapsulate this compound within liposomes to facilitate its entry into cells via endocytosis.

  • Materials: this compound, phospholipids (B1166683) (e.g., DSPC, DPPC), cholesterol, chloroform, methanol, hydration buffer (e.g., PBS), sonicator or extruder.

  • Procedure:

    • Dissolve the phospholipids and cholesterol in a chloroform:methanol mixture in a round-bottom flask.

    • Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

    • Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with a solution of this compound in the hydration buffer by vortexing.

    • To form unilamellar vesicles, sonicate the lipid suspension or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).

    • Remove unencapsulated this compound by dialysis or size exclusion chromatography.

  • Validation:

    • Determine the encapsulation efficiency by quantifying the amount of this compound in the liposomes versus the initial amount.

    • Characterize the size and zeta potential of the liposomes using dynamic light scattering.

    • Treat cells with the liposomal formulation and measure the intracellular concentration of this compound over time.

Protocol 3: Co-incubation with Cell-Penetrating Peptides (CPPs)

  • Objective: To utilize the membrane-translocating properties of CPPs to deliver this compound into cells.

  • Materials: this compound, a commercially available arginine-rich CPP (e.g., poly-L-arginine or TAT peptide), cell culture medium.

  • Procedure:

    • Prepare a stock solution of the CPP in sterile water or an appropriate buffer.

    • Prepare a working solution of this compound in cell culture medium.

    • In a separate tube, mix the this compound solution with the CPP solution at various molar ratios (e.g., 1:1, 1:5, 1:10 of this compound to CPP).

    • Incubate the mixture at room temperature for 15-30 minutes to allow for complex formation.

    • Add the this compound-CPP complex to the cells in culture.

  • Validation:

    • Measure the intracellular concentration of this compound in cells treated with the complex and compare it to cells treated with this compound alone.

    • Assess the biological activity of this compound (e.g., inhibition of Chk2 phosphorylation) in the presence and absence of the CPP.

Protocol 4: Formulation of this compound with Polymeric Nanoparticles

  • Objective: To encapsulate this compound in biodegradable polymeric nanoparticles to enhance its stability and cellular uptake.

  • Materials: this compound, a biodegradable polymer (e.g., PLGA), a solvent for the polymer (e.g., dichloromethane), a surfactant (e.g., PVA), water.

  • Procedure (Emulsion-Solvent Evaporation Method):

    • Dissolve the PLGA and this compound in the organic solvent.

    • Prepare an aqueous solution of the surfactant.

    • Add the organic phase to the aqueous phase and emulsify using high-speed homogenization or sonication.

    • Evaporate the organic solvent from the emulsion under reduced pressure.

    • Collect the nanoparticles by centrifugation, wash them with water to remove excess surfactant and unencapsulated drug, and lyophilize for storage.

  • Validation:

    • Characterize the nanoparticles for size, zeta potential, and drug loading.

    • Perform in vitro drug release studies to determine the release profile of this compound from the nanoparticles.

    • Evaluate the cellular uptake of the nanoparticle formulation in comparison to free this compound.

Protocol 5: Evaluation of Efflux Pump Inhibition

  • Objective: To determine if efflux pumps are contributing to the low intracellular concentration of this compound.

  • Materials: this compound, a known efflux pump inhibitor (e.g., verapamil (B1683045) for P-glycoprotein), cell line of interest.

  • Procedure:

    • Pre-incubate the cells with the efflux pump inhibitor for a specified time (e.g., 1 hour).

    • Add this compound to the cells in the continued presence of the inhibitor.

    • As a control, treat a parallel set of cells with this compound alone.

    • After a defined incubation period, wash the cells and lyse them to measure the intracellular concentration of this compound.

  • Validation:

    • Compare the intracellular concentration of this compound in cells with and without the efflux pump inhibitor. A significant increase in accumulation in the presence of the inhibitor would suggest that this compound is a substrate for that efflux pump.

References

NSC 109555 cytotoxicity in normal cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the cytotoxicity of NSC 109555 in normal cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of Checkpoint Kinase 2 (Chk2), a key protein kinase involved in the DNA damage response pathway.[1][2][3] In response to DNA damage, Chk2 is activated and phosphorylates several downstream targets to initiate cell cycle arrest, DNA repair, or apoptosis (programmed cell death).[1][2][3] By inhibiting Chk2, this compound can interfere with these processes.

Q2: What is the expected cytotoxic effect of this compound on normal, non-cancerous cells?

Currently, there is a lack of publicly available studies that have systematically evaluated the direct cytotoxicity of this compound across a broad range of normal human cell lines. However, the high selectivity of this compound for Chk2 over other kinases suggests that its intrinsic cytotoxicity in normal, unstressed cells might be low.

Interestingly, research on Chk2 inhibitors suggests that they may protect normal cells from the cytotoxic effects of certain DNA-damaging chemotherapeutic agents and radiation.[1] The rationale is that in normal cells with functional DNA repair mechanisms, inhibiting Chk2 can prevent the induction of apoptosis, giving the cells more time to repair the damage.

Q3: Are there any available IC50 values for this compound in normal cell lines?

As of the latest available information, specific IC50 values for this compound in a panel of normal human cell lines have not been published. Researchers are encouraged to determine these values empirically in their cell lines of interest.

Q4: How can I determine the cytotoxicity of this compound in my specific normal cell line?

Standard cytotoxicity assays such as the MTT, XTT, or CellTiter-Glo® assays can be used to determine the effect of this compound on the viability of your chosen normal cell lines. A detailed protocol is provided in the "Experimental Protocols" section of this guide.

Troubleshooting Guide: Cytotoxicity Assays with this compound

Issue Possible Cause Troubleshooting Steps
High variability between replicate wells - Uneven cell seeding- Pipetting errors- Edge effects in the microplate- Ensure a single-cell suspension before seeding.- Use calibrated pipettes and practice consistent technique.- Avoid using the outer wells of the plate or fill them with sterile media/PBS.
Low signal or no dose-response - this compound is not cytotoxic at the tested concentrations- Incorrect assay incubation time- Cell density is too high or too low- Test a wider and higher range of concentrations.- Optimize the incubation time for your specific cell line.- Determine the optimal cell seeding density for your assay duration.
Precipitation of this compound in culture medium - Poor solubility of the compound in aqueous media- Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO).- Ensure the final solvent concentration in the culture medium is low (typically <0.5%) and consistent across all wells, including controls.- Visually inspect the media for any precipitation after adding the compound.
Unexpectedly high cytotoxicity in control wells - Solvent (e.g., DMSO) toxicity- Contamination of cell culture- Include a vehicle control (media with the same concentration of solvent used for the highest drug concentration) to assess solvent toxicity.- Regularly check cell cultures for any signs of contamination.

Experimental Protocols

Protocol: Determining the Cytotoxicity of this compound using an MTT Assay

This protocol provides a general framework for assessing the cytotoxicity of this compound. It is essential to optimize parameters such as cell seeding density and incubation time for each specific cell line.

Materials:

  • This compound

  • Normal human cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in isopropanol)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density in 100 µL of complete medium per well.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well.

    • Mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Data Presentation

As no specific quantitative data for this compound cytotoxicity in normal cells is currently available, a template table is provided below for researchers to populate with their own experimental data.

Normal Cell Line Tissue of Origin Incubation Time (hours) IC50 (µM)
e.g., HUVECUmbilical Vein Endothelium48[Enter your data]
e.g., NHDFDermal Fibroblast48[Enter your data]
e.g., PBMCPeripheral Blood Mononuclear Cells48[Enter your data]

Visualizations

Signaling Pathway

Chk2_Signaling_Pathway cluster_nucleus Nucleus DNA_Damage DNA Damage (e.g., Double-Strand Breaks) ATM ATM DNA_Damage->ATM Chk2 Chk2 ATM->Chk2 activates p53 p53 Chk2->p53 phosphorylates Cdc25A Cdc25A Chk2->Cdc25A phosphorylates NSC109555 This compound NSC109555->Chk2 inhibits Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest DNA_Repair DNA Repair p53->DNA_Repair Apoptosis Apoptosis p53->Apoptosis Cdc25A->Cell_Cycle_Arrest

Caption: Simplified Chk2 signaling pathway in response to DNA damage.

Experimental Workflow

Cytotoxicity_Workflow Start Start: Select Normal Cell Line Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h (Attachment) Seed_Cells->Incubate_24h Prepare_NSC109555 Prepare serial dilutions of this compound Incubate_24h->Prepare_NSC109555 Treat_Cells Treat cells with This compound Prepare_NSC109555->Treat_Cells Incubate_Exposure Incubate for desired exposure time (24-72h) Treat_Cells->Incubate_Exposure MTT_Assay Perform MTT Assay Incubate_Exposure->MTT_Assay Measure_Absorbance Measure Absorbance (570 nm) MTT_Assay->Measure_Absorbance Data_Analysis Analyze Data: - % Viability - IC50 Calculation Measure_Absorbance->Data_Analysis End End: Cytotoxicity Profile Data_Analysis->End

Caption: Experimental workflow for assessing this compound cytotoxicity.

References

Technical Support Center: Overcoming NSC 109555 Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Chk2 inhibitor, NSC 109555.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective ATP-competitive inhibitor of Checkpoint kinase 2 (Chk2), a key serine/threonine kinase in the DNA damage response (DDR) pathway.[1][2][3] Chk2 is activated in response to DNA damage, leading to cell cycle arrest, DNA repair, or apoptosis.[2][3] By inhibiting Chk2, this compound can prevent these downstream effects, making it a potential agent to sensitize cancer cells to DNA-damaging therapies.[4]

Q2: What are the known IC50 values for this compound?

The half-maximal inhibitory concentration (IC50) of this compound for Chk2 has been reported to be approximately 200-240 nM in cell-free kinase assays.[1][2][5][6][7] It is highly selective for Chk2 over Chk1 (IC50 > 10 µM).[5][6]

Q3: Why might I be observing a lack of efficacy of this compound in my cell-based assays?

While potent in biochemical assays, this compound has been reported to be inactive in some cellular assays.[8] This may be due to its high polarity, which can limit cell permeability.[8] Additionally, its bis-guanylhydrazone structure could lead to off-target effects, such as DNA binding.[8]

Q4: What are the potential mechanisms of acquired resistance to this compound?

While specific resistance mechanisms to this compound have not been extensively documented, resistance to kinase inhibitors and DNA damage response modulators can arise through several general mechanisms:

  • Alterations in the Drug Target: Mutations in the CHEK2 gene that alter the ATP-binding pocket could prevent this compound from binding effectively.

  • Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by upregulating parallel signaling pathways that compensate for the inhibition of Chk2. For example, activation of the PI3K/AKT pathway is a common resistance mechanism to various cancer therapies.[9]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration.

  • Enhanced DNA Repair Capacity: Upregulation of alternative DNA repair pathways, such as homologous recombination or non-homologous end joining, could compensate for the loss of Chk2-mediated repair.

  • Alterations in Downstream Effectors: Mutations or altered expression of proteins downstream of Chk2, such as p53, could render cells insensitive to Chk2 inhibition.[3][10]

Troubleshooting Guides

Problem 1: this compound is not potentiating the effect of my DNA-damaging agent (e.g., gemcitabine, doxorubicin).
Possible Cause Troubleshooting Step
Poor cell permeability of this compound Increase the concentration of this compound or the incubation time. Consider using a positive control Chk2 inhibitor with known cell permeability.
Cell line-specific resistance Test a panel of different cancer cell lines to determine if the lack of effect is specific to one model.
Ineffective DNA damage induction Confirm that your primary agent is inducing DNA damage using methods like the Comet assay or by detecting γH2AX foci.
Activation of alternative survival pathways Investigate the activation status of known pro-survival pathways, such as PI3K/AKT or MAPK, using western blotting for key phosphorylated proteins.
Problem 2: My cells have developed resistance to this compound over time.
Possible Cause Troubleshooting Step
Target alteration Sequence the CHEK2 gene in your resistant cell line to identify potential mutations in the kinase domain.
Increased drug efflux Measure the intracellular concentration of this compound in sensitive versus resistant cells. Use an ABC transporter inhibitor (e.g., verapamil) to see if sensitivity is restored.
Upregulation of bypass pathways Perform phosphoproteomic or transcriptomic analysis to identify upregulated signaling pathways in resistant cells.
Enhanced DNA repair Assess the efficiency of DNA repair in resistant cells using functional assays like the Comet assay or by measuring the resolution of γH2AX foci over time.

Quantitative Data Summary

Compound Target IC50 Reference
This compoundChk2200-240 nM[1][2][5][6][7]
This compoundChk1> 10 µM[5][6]
PV1531 (analog of this compound)Chk20.03 nM[8]
PV1533 (analog of this compound)Chk20.07 nM[8]

Experimental Protocols

Chk2 Kinase Activity Assay

This protocol is adapted from commercially available kits and is intended to measure the enzymatic activity of Chk2 in the presence of inhibitors.

Materials:

  • Recombinant Chk2 enzyme

  • Chk2 substrate peptide

  • ATP

  • Kinase assay buffer

  • This compound or other inhibitors

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 96-well white microplate

Procedure:

  • Prepare a master mix containing recombinant Chk2, substrate, and kinase assay buffer.

  • Add this compound at various concentrations to the wells of the 96-well plate. Include a no-inhibitor control.

  • Add the master mix to each well.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Luminescence is proportional to ADP produced and inversely proportional to Chk2 inhibition.

  • Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Comet Assay (Single-Cell Gel Electrophoresis)

This assay measures DNA strand breaks in individual cells.

Materials:

  • Treated and control cells

  • Lysis solution

  • Alkaline electrophoresis buffer

  • Low-melting-point agarose

  • SYBR Green or other DNA stain

  • Fluorescence microscope with appropriate filters

Procedure:

  • Harvest cells and resuspend them in low-melting-point agarose.

  • Pipette the cell suspension onto a pre-coated microscope slide and allow it to solidify.

  • Lyse the cells by immersing the slides in lysis solution.

  • Unwind the DNA by placing the slides in alkaline electrophoresis buffer.

  • Perform electrophoresis to allow the fragmented DNA to migrate out of the nucleus, forming a "comet tail".

  • Stain the DNA with SYBR Green.

  • Visualize and quantify the comets using a fluorescence microscope and specialized software. The length and intensity of the comet tail are proportional to the amount of DNA damage.

Visualizations

Chk2_Signaling_Pathway cluster_nucleus Nucleus DNA_Damage DNA Double-Strand Breaks ATM ATM DNA_Damage->ATM activates Chk2 Chk2 ATM->Chk2 phosphorylates (activates) p53 p53 Chk2->p53 phosphorylates (stabilizes) Cdc25A Cdc25A Chk2->Cdc25A phosphorylates (inhibits) Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest DNA_Repair DNA Repair p53->DNA_Repair Cdc25A->Cell_Cycle_Arrest promotes G1/S transition Apoptosis Apoptosis NSC_109555 This compound NSC_109555->Chk2 inhibits p5 p5 .3 .3 .3->Apoptosis

Caption: Simplified Chk2 signaling pathway in response to DNA damage.

Experimental_Workflow start Start: Observe this compound Resistance develop_resistant_line Develop Resistant Cell Line (prolonged exposure to this compound) start->develop_resistant_line characterize_phenotype Characterize Resistant Phenotype (IC50 shift, proliferation assay) develop_resistant_line->characterize_phenotype investigate_target Investigate Target Alterations (CHEK2 sequencing) characterize_phenotype->investigate_target investigate_efflux Investigate Drug Efflux (intracellular drug concentration, ABC transporter inhibitors) characterize_phenotype->investigate_efflux investigate_pathways Investigate Bypass Pathways (phosphoproteomics, western blot for p-AKT, p-ERK) characterize_phenotype->investigate_pathways investigate_dna_repair Investigate DNA Repair Capacity (Comet assay, γH2AX foci) characterize_phenotype->investigate_dna_repair validate_findings Validate Findings (siRNA knockdown, combination therapy) investigate_target->validate_findings investigate_efflux->validate_findings investigate_pathways->validate_findings investigate_dna_repair->validate_findings end End: Identify Resistance Mechanism validate_findings->end Troubleshooting_Logic start Issue: this compound Ineffective is_biochemical Is the assay biochemical or cellular? start->is_biochemical check_reagents Biochemical: - Check enzyme activity - Verify inhibitor concentration - Confirm buffer conditions is_biochemical->check_reagents Biochemical is_acute Cellular: Acute or chronic treatment? is_biochemical->is_acute Cellular check_permeability Acute: - Increase concentration/time - Test different cell lines - Confirm primary insult (DNA damage) is_acute->check_permeability Acute is_acquired Chronic (Acquired Resistance): Investigate resistance mechanisms is_acute->is_acquired Chronic mechanisms See Experimental Workflow for Investigating Resistance Mechanisms is_acquired->mechanisms

References

Technical Support Center: Optimizing NSC 109555 Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing NSC 109555 in in vivo studies. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate the effective design and execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective and potent ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2), a crucial serine/threonine kinase involved in the DNA damage response pathway.[1][2][3] It exhibits high selectivity for Chk2 over other kinases, including Chk1.[1][3] By inhibiting Chk2, this compound can prevent cell cycle arrest and apoptosis that are typically induced by DNA damage, making it a candidate for combination therapies with DNA-damaging agents in cancer research.[2]

Q2: What is the recommended starting dose for in vivo studies with this compound?

A2: Currently, there is a lack of publicly available data on established in vivo dosages for this compound. Therefore, it is essential to perform a dose-range finding study to determine the maximum tolerated dose (MTD) and optimal effective dose for your specific animal model and cancer type. A typical starting point for a novel small molecule inhibitor would be to begin with a low dose, for instance, 1-5 mg/kg, and escalate in subsequent cohorts while closely monitoring for signs of toxicity.

Q3: How should I formulate this compound for in vivo administration?

A3: this compound is soluble in DMSO. However, for in vivo use, the final concentration of DMSO should be kept to a minimum (ideally under 5-10%) to avoid solvent toxicity. A common approach is to first dissolve this compound in a small amount of DMSO and then dilute it with a suitable vehicle such as a mixture of PEG300, Tween 80, and saline or a cyclodextrin-based formulation. It is crucial to perform a vehicle-only control in your experiments.

Q4: What are the potential off-target effects of this compound?

A4: While this compound is highly selective for Chk2, it is important to consider potential off-target effects, especially at higher concentrations. To investigate this, researchers can include a structurally unrelated Chk2 inhibitor in their experiments to confirm that the observed phenotype is due to the inhibition of the intended target.

Q5: How can I monitor the efficacy of this compound in vivo?

A5: Efficacy can be monitored through several methods, including tumor volume measurements in xenograft models, assessment of relevant pharmacodynamic biomarkers in tumor and surrogate tissues (e.g., phosphorylation status of Chk2 downstream targets), and survival studies.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Poor compound solubility or precipitation in vehicle - The concentration of this compound is too high for the chosen vehicle. - The vehicle composition is not optimal.- Decrease the concentration of this compound. - Increase the percentage of co-solvents like PEG300 or Tween 80, while staying within tolerated limits. - Test alternative vehicles, such as cyclodextrin-based formulations. - Prepare fresh formulations for each administration.
High toxicity or mortality in treated animals - The administered dose exceeds the Maximum Tolerated Dose (MTD). - The vehicle itself is causing toxicity (e.g., high DMSO concentration).- Perform a thorough dose-escalation study to determine the MTD. - Reduce the administered dose. - Administer a vehicle-only control group to assess solvent toxicity.
Lack of in vivo efficacy - Insufficient drug exposure at the tumor site. - The dosing schedule is not optimal. - The animal model is not sensitive to Chk2 inhibition.- Conduct a pilot pharmacokinetic (PK) study to determine the plasma and tumor concentrations of this compound. - Increase the dosing frequency or the dose (if below the MTD). - Ensure the chosen tumor model has a functional DNA damage response pathway that is dependent on Chk2.
Inconsistent results between experiments - Variability in formulation preparation. - Inconsistent animal handling and dosing technique. - Biological variability within the animal cohort.- Standardize the formulation protocol and ensure complete solubilization. - Ensure all personnel are properly trained in animal handling and administration techniques. - Increase the number of animals per group to improve statistical power.

Quantitative Data Summary

Parameter Value Assay Conditions Reference
IC₅₀ (Chk2) ~200 - 240 nMCell-free kinase assay[1][2][3]
IC₅₀ (Chk1) > 10 µMCell-free kinase assay[1][3]
Solubility Soluble in DMSO-General knowledge

Experimental Protocols

Protocol 1: In Vivo Dose-Range Finding and MTD Determination

Objective: To determine the maximum tolerated dose (MTD) of this compound in a specific mouse strain.

Materials:

  • This compound

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)

  • Healthy, age-matched mice (e.g., C57BL/6 or BALB/c)

  • Standard animal housing and monitoring equipment

Procedure:

  • Animal Acclimation: Acclimate mice to the facility for at least one week before the start of the study.

  • Group Allocation: Randomly assign mice to several dose cohorts (e.g., 1, 5, 10, 25, 50 mg/kg) and a vehicle control group (n=3-5 mice per group).

  • Formulation Preparation: Prepare fresh formulations of this compound for each day of dosing. Ensure the compound is fully dissolved.

  • Administration: Administer this compound via the desired route (e.g., intraperitoneal injection) once daily for 5-14 consecutive days.

  • Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in body weight, food and water intake, activity levels, and any visible signs of distress.

  • Endpoint: The MTD is defined as the highest dose that does not cause more than a 10-15% loss in body weight and does not result in mortality or severe signs of toxicity.

Signaling Pathway and Experimental Workflow Diagrams

Chk2_Signaling_Pathway DNA_Damage DNA Damage (e.g., Double-Strand Breaks) ATM ATM DNA_Damage->ATM Chk2 Chk2 ATM->Chk2 phosphorylates p53 p53 Chk2->p53 phosphorylates Cdc25A Cdc25A Chk2->Cdc25A phosphorylates NSC_109555 This compound NSC_109555->Chk2 inhibits Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Cdc25A->Cell_Cycle_Arrest

Caption: Simplified Chk2 signaling pathway in response to DNA damage.

InVivo_Workflow cluster_preclinical Preclinical In Vivo Study Workflow Dose_Finding 1. Dose-Range Finding (MTD Determination) Efficacy_Study 2. Efficacy Study (Tumor Xenograft Model) Dose_Finding->Efficacy_Study Inform PK_PD_Study 3. Pharmacokinetic/ Pharmacodynamic (PK/PD) Study Efficacy_Study->PK_PD_Study Correlate with Data_Analysis 4. Data Analysis and Interpretation Efficacy_Study->Data_Analysis PK_PD_Study->Efficacy_Study Explain PK_PD_Study->Data_Analysis

Caption: General workflow for preclinical in vivo studies of this compound.

References

NSC 109555 degradation and storage issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NSC 109555.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for this compound?

For long-term storage, this compound should be stored at -20°C.[1] Under these conditions, the compound is stable for at least four years.[1]

Q2: How should I prepare a stock solution of this compound?

It is recommended to dissolve this compound in DMSO to prepare a stock solution.[1] For example, a 10 mM stock solution can be prepared in DMSO.

Q3: What are the solubility characteristics of this compound in different solvents?

The solubility of this compound varies across different solvents. The following table summarizes the solubility data:

SolventSolubility
DMSOUp to 20 mg/mL[1] (or 10 mM)
DMF2 mg/mL[1]
Ethanol3 mg/mL[1]
PBS (pH 7.2)10 mg/mL[1]

Q4: What is the primary mechanism of action of this compound?

This compound is a selective and reversible ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2).[2] It has a reported IC50 of 0.2 µM for Chk2 and shows no significant effect on other kinases like Chk1 at concentrations up to 10 µM.

Troubleshooting Guides

This section addresses specific issues that users might encounter during their experiments with this compound.

Issue 1: Inconsistent or lower than expected activity of this compound in my assay.

Possible Cause 1: Improper Storage

  • Question: I have been storing my this compound at room temperature or 4°C. Could this affect its activity?

  • Answer: Yes, improper storage can lead to degradation of the compound. This compound should be stored at -20°C for long-term stability.[1] Storing it at higher temperatures can compromise its integrity and lead to reduced activity.

Possible Cause 2: Multiple Freeze-Thaw Cycles of Stock Solution

  • Question: I have been repeatedly freezing and thawing my DMSO stock solution of this compound. Can this cause problems?

  • Answer: Repeated freeze-thaw cycles can lead to the degradation of compounds in solution and the introduction of moisture, which can affect the compound's stability. It is best practice to aliquot the stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles.

Possible Cause 3: Inaccurate Concentration of the Stock Solution

  • Question: How can I be sure my stock solution concentration is accurate?

  • Answer: Ensure that the compound was fully dissolved in the solvent. After initial solubilization, vortex the solution to ensure it is homogeneous before making aliquots. The purity of the compound should be ≥98%.[1]

Issue 2: Precipitation of this compound in my cell culture medium.
  • Question: When I add my this compound stock solution to my aqueous cell culture medium, I observe precipitation. Why is this happening and how can I prevent it?

  • Answer: This is likely due to the lower solubility of this compound in aqueous solutions compared to organic solvents like DMSO. While it is reported to be soluble in PBS at 10 mg/mL[1], the presence of proteins and other components in cell culture media can affect its solubility. To prevent precipitation, ensure that the final concentration of DMSO in your culture medium is kept low (typically below 0.5%) and that the final concentration of this compound does not exceed its solubility limit in the medium. You can try to pre-dilute the stock solution in a small volume of medium before adding it to the final culture volume, ensuring rapid and thorough mixing.

Experimental Protocols

General Protocol for In Vitro Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound on Chk2.

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, and 0.1 mg/mL BSA).

    • Prepare a solution of recombinant Chk2 enzyme and its substrate (e.g., histone H1).

    • Prepare an ATP solution.

  • Assay Procedure:

    • Serially dilute the this compound stock solution to the desired concentrations in the kinase buffer.

    • In a microplate, add the Chk2 enzyme, the substrate, and the diluted this compound.

    • Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

    • Stop the reaction (e.g., by adding EDTA).

    • Quantify the phosphorylation of the substrate using an appropriate method (e.g., autoradiography with [γ-³²P]ATP or a fluorescence-based assay).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizations

experimental_workflow General Experimental Workflow for this compound cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_compound Prepare this compound Stock Solution (in DMSO) treat_cells Treat Cells with this compound at Desired Concentrations prep_compound->treat_cells prep_cells Culture and Plate Cells prep_cells->treat_cells incubation Incubate for Specified Duration treat_cells->incubation cell_lysis Cell Lysis incubation->cell_lysis activity_assay Cell Viability or Apoptosis Assay incubation->activity_assay protein_quant Protein Quantification cell_lysis->protein_quant western_blot Western Blot for p-Chk2 and Total Chk2 protein_quant->western_blot

Caption: A general workflow for cell-based experiments using this compound.

chk2_inhibition_pathway Simplified Chk2 Inhibition by this compound dna_damage DNA Damage atm ATM Activation dna_damage->atm chk2 Chk2 Activation (Phosphorylation) atm->chk2 cell_cycle_arrest Cell Cycle Arrest chk2->cell_cycle_arrest apoptosis Apoptosis chk2->apoptosis nsc109555 This compound nsc109555->chk2 Inhibits

Caption: Inhibition of the Chk2 signaling pathway by this compound.

References

troubleshooting NSC 109555 insolubility in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NSC 109555. The information is designed to address common issues, particularly those related to its solubility in experimental media.

Solubility Data

Properly dissolving this compound is critical for accurate and reproducible experimental results. Below is a summary of its solubility in various solvents.

SolventSolubilityConcentration (mg/mL)Molar Concentration (mM)
DMSOSoluble20 mg/mL~33.3 mM
Soluble to 10 mM6.007 mg/mL10 mM
PBS (pH 7.2)Soluble10 mg/mL~16.6 mM
EthanolSoluble3 mg/mL~5.0 mM
DMFSoluble2 mg/mL~3.3 mM

Note: The molecular weight of this compound (dimethanesulfonate salt) is 600.7 g/mol [1] and this compound (ditosylate) is 752.86 g/mol .[2] Calculations are based on the dimethanesulfonate form unless otherwise specified.

Troubleshooting Insolubility in Media

Problem: this compound is precipitating when I add it to my cell culture media.

This is a common issue due to the hydrophobic nature of many small molecule inhibitors. Here is a step-by-step guide to address this problem.

Experimental Workflow for Solubilizing this compound

G cluster_0 Step 1: Prepare a Concentrated Stock Solution cluster_1 Step 2: Intermediate Dilution (Optional but Recommended) cluster_2 Step 3: Final Working Concentration cluster_3 Step 4: Verification A Weigh out this compound B Dissolve in 100% DMSO to a high concentration (e.g., 10-20 mM) A->B C Serially dilute the DMSO stock with cell culture medium B->C D Add the diluted this compound to the final culture volume C->D E Ensure final DMSO concentration is non-toxic (typically <0.5%) D->E F Visually inspect for any precipitation E->F G Gently mix and pre-warm the final medium F->G

Caption: Workflow for preparing this compound for cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a stock solution of this compound?

A1: Based on solubility data, Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.[1] It is soluble in DMSO up to 20 mg/mL or 10 mM.[1]

Q2: My this compound precipitated in the cell culture medium. What should I do?

A2: Precipitation in aqueous media is a common issue with hydrophobic compounds. Here are some troubleshooting steps:

  • Lower the final concentration: The insolubility might be due to the final concentration of this compound being above its solubility limit in the media. Try using a lower final concentration.

  • Reduce the final DMSO concentration: While DMSO aids in solubility, high concentrations can be toxic to cells.[3] Ensure the final concentration of DMSO in your cell culture medium is typically below 0.5% and ideally at or below 0.1%.

  • Use a serum-containing medium for dilution: For some hydrophobic compounds, pre-diluting the stock solution in a small volume of serum-containing medium before adding it to the final culture volume can help maintain solubility.[4]

  • Vortex during dilution: When diluting the DMSO stock into the aqueous medium, vortex the medium to ensure rapid and even distribution of the compound, which can prevent localized high concentrations and subsequent precipitation.

Q3: Can I dissolve this compound directly in PBS or cell culture medium?

A3: While this compound is reported to be soluble in PBS (pH 7.2) at up to 10 mg/mL, it is generally recommended to first prepare a concentrated stock solution in an organic solvent like DMSO.[1] Dissolving it directly in aqueous solutions can be challenging and may lead to incomplete dissolution or precipitation over time.

Q4: How should I store the this compound stock solution?

A4: The this compound stock solution in DMSO should be stored at -20°C. Aliquot the stock solution to avoid repeated freeze-thaw cycles.

Mechanism of Action: Chk2 Inhibition

This compound is a selective and ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2).[5] Chk2 is a critical component of the DNA damage response pathway. In response to DNA damage, Chk2 is activated, leading to cell cycle arrest and apoptosis.[6][7] By inhibiting Chk2, this compound can sensitize cancer cells to DNA-damaging agents.[8]

Simplified Chk2 Signaling Pathway

G cluster_0 DNA Damage Response A DNA Damage B ATM/ATR Activation A->B C Chk2 Phosphorylation (Activation) B->C E Cell Cycle Arrest (e.g., p53, Cdc25A) C->E F Apoptosis C->F D This compound D->C

Caption: this compound inhibits Chk2 activation in the DNA damage pathway.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Briefly centrifuge the vial of this compound powder to ensure all the powder is at the bottom.

    • Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO. For example, to make a 10 mM stock from 1 mg of this compound (MW: 600.7 g/mol ), you would add 166.5 µL of DMSO.

    • Add the calculated volume of DMSO to the vial of this compound.

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) may assist in dissolution.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid multiple freeze-thaw cycles.

    • Store the aliquots at -20°C.

Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
  • Materials:

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Pre-warmed complete cell culture medium (with serum, if applicable)

    • Sterile tubes

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Calculate the volume of the stock solution needed to achieve the desired final concentration in your experiment. Remember to account for the final volume of the cell culture.

    • It is recommended to perform a serial dilution. For example, first, dilute the 10 mM stock 1:10 in pre-warmed medium to get a 1 mM intermediate solution.

    • Add the required volume of the intermediate or stock solution to the final volume of the cell culture medium. It is crucial to add the this compound solution to the medium while gently vortexing or swirling the medium to ensure rapid mixing and prevent precipitation.

    • Ensure the final concentration of DMSO is below the toxic level for your specific cell line (generally <0.5%).

    • Visually inspect the medium for any signs of precipitation before adding it to your cells. If precipitation is observed, consider using a lower final concentration or optimizing the dilution method.

References

Technical Support Center: NSC 109555 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the Chk2 inhibitor, NSC 109555.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing no significant effect of this compound in my cell-based assays, despite its high potency in biochemical assays?

A: This is a documented issue with this compound. While it is a potent inhibitor of Chk2 in cell-free kinase assays (IC₅₀ ≈ 200-240 nM), it has been reported to be inactive in some cellular assays.[1][2][3] The primary reason is believed to be poor cell permeability.[2]

Troubleshooting Steps:

  • Verify Compound Integrity: Ensure your this compound stock has been stored correctly (see Q2) and has not degraded.

  • Increase Concentration/Incubation Time: Systematically increase the concentration and/or extend the incubation period to see if a therapeutic window can be found. However, be mindful of potential off-target effects and cytotoxicity at higher concentrations.

  • Use Permeabilizing Agents (with caution): In mechanistic studies, mild non-ionic detergents could be used to permeabilize cells, but this is not suitable for viability or long-term culture experiments.

  • Consider Positive Controls: Use a known cell-permeable Chk2 inhibitor to confirm that the downstream pathway is active in your cell line.

  • Alternative Analogs: For in-cell and in-vivo studies, consider using newer analogs of this compound that were specifically designed to improve pharmacokinetic profiles and cell permeability.[2]

Q2: What is the optimal way to dissolve and store this compound?

A: Proper handling is critical for experimental reproducibility.

  • Solubility: this compound has varying solubility in common lab solvents. Prepare high-concentration stock solutions in DMSO (e.g., up to 20 mg/mL or 10 mM).[4][5] For final dilutions in aqueous media like PBS (pH 7.2), solubility is around 10 mg/mL.[4] Always vortex thoroughly and use gentle warming if necessary to ensure it is fully dissolved.

  • Storage: Store the solid compound at -20°C.[5] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C. The compound is stable for at least four years under proper storage conditions.[4]

Q3: I'm observing unexpected cellular effects, such as increased cell death or stress, that don't seem related to Chk2 inhibition. What could be the cause?

A: These effects could be due to known off-target activities of this compound.

  • Off-Target Kinase Inhibition: While highly selective for Chk2 over Chk1, this compound can inhibit other kinases at higher concentrations, including Brk, c-Met, IGFR, and LCK.[4][6]

  • Mitochondrial Effects: this compound has been reported to attenuate mitochondrial ATP synthesis.[5] This can lead to broad cytotoxic effects unrelated to the DNA damage response pathway.

  • Induction of Autophagy: The compound has been shown to induce autophagy in L1210 leukemia cells.[1][4]

  • Increased Reactive Oxygen Species (ROS): When used in combination with gemcitabine (B846), this compound was found to enhance the production of ROS.[4][6][7] This can contribute significantly to cytotoxicity.

  • DNA Binding: The bis-guanylhydrazone structure raises the possibility of off-target DNA binding, which could contribute to cytotoxicity.[2]

Q4: Can this compound potentiate the effects of other DNA-damaging agents?

A: Yes, this is a primary application of this compound. By inhibiting Chk2, a key kinase in the DNA damage response pathway, this compound can prevent cell cycle arrest and push cells with damaged DNA towards apoptosis.[1][3] It has been shown to potentiate the cytotoxicity of gemcitabine in pancreatic cancer cells.[4][6][7] When designing combination experiments, it is crucial to titrate both this compound and the DNA-damaging agent to find a synergistic concentration range.

Quantitative Data Summary

Table 1: Inhibitory Activity of this compound

TargetIC₅₀ ValueAssay TypeReference(s)
Primary Target
Checkpoint Kinase 2 (Chk2)200 nMCell-free kinase assay[4][6]
Checkpoint Kinase 2 (Chk2)240 nMIn vitro (Histone H1 phos.)[1][3][4][6]
Off-Targets
Brk210 nMKinase assay[4][6]
c-Met6,000 nMKinase assay[4][6]
LCK7,100 nMKinase assay[4][6]
IGFR7,400 nMKinase assay[4][6]
Checkpoint Kinase 1 (Chk1)> 10,000 nMKinase assay[1][5]

Table 2: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Weight 600.7 g/mol (dimethanesulfonate)[4]
Solubility DMSO: 20 mg/mLPBS (pH 7.2): 10 mg/mLEthanol: 3 mg/mLDMF: 2 mg/mL[4]
Purity ≥98%[4]
Stability ≥ 4 years (at -20°C)[4]
Storage Store solid at -20°C[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Objective: To prepare a high-concentration stock solution for use in cell culture experiments.

  • Materials: this compound powder, sterile DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Under sterile conditions, add the appropriate volume of DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM).

    • Vortex vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming (e.g., 37°C for 5-10 minutes) can aid dissolution.

    • Visually inspect the solution to ensure there are no visible particulates.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.

Protocol 2: Cell Viability / Cytotoxicity Assay

  • Objective: To determine the effect of this compound, alone or in combination with a DNA-damaging agent, on cell viability.

  • Materials: 96-well cell culture plates, appropriate cell line and culture medium, this compound stock solution, DNA-damaging agent (e.g., gemcitabine), viability reagent (e.g., MTT, WST-1, or a commercial kit).

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound and the combination agent in fresh culture medium. A typical final concentration range for this compound might be 0.1 µM to 20 µM.

    • Remove the old medium from the cells and add the medium containing the treatments. Include appropriate controls: vehicle only (e.g., 0.1% DMSO), this compound alone, DNA-damaging agent alone, and the combination.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add the cell viability reagent according to the manufacturer's instructions.

    • Incubate for the recommended time (e.g., 1-4 hours for MTT/WST-1).

    • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

    • Normalize the data to the vehicle control to calculate the percentage of cell viability and determine IC₅₀ values.

Protocol 3: Western Blot Analysis for Chk2 Inhibition

  • Objective: To confirm the inhibition of Chk2 activity in cells by measuring the phosphorylation of Chk2 or its downstream targets.

  • Materials: 6-well plates, cell line, culture medium, DNA-damaging agent (to activate Chk2), this compound, lysis buffer, protease and phosphatase inhibitors, primary antibodies (e.g., anti-p-Chk2 (Thr68), anti-Chk2, anti-β-actin), secondary antibody.

  • Procedure:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Pre-treat cells with this compound at the desired concentration for 1-2 hours.

    • Induce DNA damage by adding an agent like Etoposide or by exposing cells to UV radiation to activate the ATM-Chk2 pathway. Include a non-damaged control.

    • Incubate for a short period (e.g., 30-60 minutes) to allow for Chk2 phosphorylation.

    • Wash cells with ice-cold PBS and lyse them with lysis buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA or Bradford assay.

    • Perform SDS-PAGE, transfer proteins to a PVDF membrane, and block with 5% BSA or non-fat milk.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the p-Chk2 signal relative to total Chk2 in the this compound-treated sample indicates successful inhibition.

Visualizations

G cluster_pathway Simplified DNA Damage Response Pathway DNA_Damage DNA Damage (e.g., Gemcitabine) ATM ATM Kinase (Activated) DNA_Damage->ATM activates Chk2 Chk2 Kinase ATM->Chk2 phosphorylates (Thr68) Downstream Cell Cycle Arrest DNA Repair Apoptosis Chk2->Downstream activates NSC109555 This compound NSC109555->Chk2 inhibits

Caption: this compound inhibits the Chk2 kinase within the DNA damage response pathway.

G cluster_workflow Combination Therapy Experimental Workflow Start Seed Cells Treatment Apply Treatments: 1. Vehicle Control 2. DNA Agent alone 3. This compound alone 4. Combination Start->Treatment Incubation Incubate (24-72h) Treatment->Incubation Assay Perform Assays: - Viability (MTT) - Apoptosis (FACS) - Western Blot (p-Chk2) Incubation->Assay Analysis Data Analysis (IC50, Synergy) Assay->Analysis End Results Analysis->End

Caption: Workflow for evaluating this compound in combination with a DNA-damaging agent.

G Start Problem: No cellular effect observed Q1 Is the compound solubilized & stored correctly? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No: Remake stock solution (See Protocol 1) Q1->A1_No Q2 Have you confirmed pathway activation? A1_Yes->Q2 A2_Yes Yes Q2->A2_Yes A2_No No: Use positive control (e.g., DNA damage) to induce p-Chk2 Q2->A2_No Q3 Is poor cell permeability a likely issue? A2_Yes->Q3 A3_Yes Yes: Increase concentration or consider alternative analogs Q3->A3_Yes A3_No No Q3->A3_No Conclusion Consider off-target effects or cell-line specific resistance A3_No->Conclusion

Caption: Troubleshooting decision tree for a lack of this compound cellular activity.

References

Technical Support Center: Minimizing NSC 109555 Toxicity in Long-Term Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize toxicity associated with the Checkpoint Kinase 2 (Chk2) inhibitor, NSC 109555, in long-term experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective, ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2), a crucial serine/threonine kinase involved in the DNA damage response pathway.[1][2][3][4] It functions by binding to the ATP-binding pocket of Chk2, preventing its activation and subsequent downstream signaling that can lead to cell cycle arrest or apoptosis.[2]

Q2: What are the known toxicities associated with this compound?

In vivo studies have reported significant toxicity at higher doses of this compound. A single injection of 12.5-25 mg/kg in animal models resulted in acute paralysis, leading to apnea (B1277953) and death.[5] In vitro, high concentrations or prolonged exposure can lead to off-target effects and general cytotoxicity. Some studies have noted that despite its potency in cell-free assays, this compound can be inactive in cellular assays, potentially due to poor cell permeability or off-target effects such as DNA binding.[6] When used in combination with other agents like gemcitabine, this compound can enhance cytotoxicity by increasing the production of reactive oxygen species (ROS).[1]

Q3: Why is it challenging to use this compound in long-term assays?

The primary challenges in using this compound for long-term assays (e.g., clonogenic assays, multi-day drug exposures) are cumulative toxicity and the potential for off-target effects. Continuous exposure, even at low concentrations, can disrupt normal cellular processes, leading to increased cell death that may not be related to Chk2 inhibition. The compound's high polarity might also affect its stability and cellular uptake over extended periods.[6]

Q4: Can co-treatment with an antioxidant help reduce this compound-induced toxicity?

While direct evidence for antioxidant co-treatment to reduce the intrinsic toxicity of this compound is limited, it is a plausible strategy, particularly if oxidative stress is a suspected mechanism of toxicity in your specific cell model. This compound has been shown to enhance the production of ROS when combined with gemcitabine.[1] If your long-term assay shows signs of oxidative stress (e.g., increased ROS levels), co-treatment with an antioxidant like N-acetylcysteine (NAC) could be beneficial. However, it is crucial to validate that the antioxidant does not interfere with the intended Chk2 inhibitory effect of this compound.

Troubleshooting Guides

Issue 1: High levels of cell death observed in long-term assays at concentrations that are effective in short-term assays.
Possible Cause Troubleshooting Steps
Cumulative Toxicity Perform a detailed time-course and dose-response experiment to determine the optimal non-toxic concentration for long-term exposure. This may be significantly lower than the IC50 determined in short-term viability assays.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a vehicle-only control for the entire duration of the experiment.
Compound Degradation Prepare fresh dilutions of this compound from a frozen stock for each media change. The stability of this compound in culture media over long periods should be considered.
Off-Target Effects Lower the concentration of this compound to the minimum effective dose for Chk2 inhibition. Confirm Chk2 target engagement at this concentration using a downstream marker (e.g., phosphorylation of a Chk2 substrate).
Issue 2: Inconsistent results or loss of this compound activity over time.
Possible Cause Troubleshooting Steps
Compound Instability Minimize freeze-thaw cycles of the stock solution. Store aliquots at -80°C and protect from light. Prepare fresh working solutions for each experiment.
Cellular Efflux Some cell lines may actively pump out the compound over time. While specific efflux transporters for this compound are not well-documented, this is a general mechanism of drug resistance. Consider using efflux pump inhibitors if this is suspected, but be aware of their own potential toxicities.
Changes in Cell Culture Conditions Maintain consistent cell density and passage number. Over-confluency can alter cellular metabolism and drug sensitivity. For long-term assays, start with a lower seeding density to avoid the need for splitting the cells during the experiment.

Experimental Protocols

Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound for Long-Term Assays

This protocol outlines a method to establish the maximum concentration of this compound that can be tolerated by a specific cell line over an extended period without causing significant non-specific cytotoxicity.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., Resazurin, CellTiter-Glo®)

  • Multichannel pipette

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Determine the optimal low seeding density for your cell line that allows for logarithmic growth over the desired assay duration (e.g., 7-14 days) without reaching confluency.

    • Seed cells at this density in a 96-well plate and allow them to adhere for 24 hours.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium. It is recommended to test a wide range of concentrations (e.g., from low nanomolar to high micromolar).

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Carefully remove the old medium and add the medium containing the different concentrations of this compound.

  • Long-Term Incubation and Monitoring:

    • Incubate the plate for the desired duration of your long-term assay.

    • If the assay duration requires it, perform partial media changes every 2-3 days with freshly prepared this compound-containing media to maintain a consistent drug concentration.

  • Viability Assessment:

    • At the end of the incubation period, assess cell viability using a suitable reagent according to the manufacturer's instructions.

    • Plot the cell viability against the this compound concentration to determine the highest concentration that does not significantly reduce cell viability compared to the vehicle control. This is your optimal working concentration for long-term assays.

Protocol 2: Clonogenic Survival Assay

This assay assesses the ability of single cells to form colonies after treatment with this compound, providing a measure of long-term cytotoxicity.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • 6-well cell culture plates

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Seed a low number of cells (e.g., 200-1000 cells per well, to be optimized for your cell line) in 6-well plates and allow them to adhere for 24 hours.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of this compound (based on the results from Protocol 1). Include a vehicle control.

  • Colony Formation:

    • Incubate the plates for 7-14 days, or until visible colonies are formed in the control wells.

    • Perform media changes with fresh this compound-containing media every 2-3 days.

  • Staining and Quantification:

    • Wash the wells with PBS.

    • Fix the colonies with methanol (B129727) for 15 minutes.

    • Stain with Crystal Violet solution for 15-30 minutes.

    • Gently wash the wells with water and allow them to air dry.

    • Count the number of colonies (typically defined as a cluster of >50 cells).

    • Calculate the plating efficiency and surviving fraction for each treatment condition.

Data Presentation

Table 1: Hypothetical Dose-Response of this compound on Cell Viability in a 10-Day Assay

Cell LineThis compound Concentration (µM)% Viability (relative to vehicle)Standard Deviation
Pancreatic Cancer (MIA PaCa-2)0.198.23.5
0.595.14.1
1.088.75.2
5.062.46.8
10.035.97.3
Lung Fibroblast (WI-38)0.199.52.8
0.597.83.1
1.094.34.5
5.075.65.9
10.051.26.4

Note: This table presents hypothetical data for illustrative purposes. Researchers should generate their own data for their specific cell lines and experimental conditions.

Visualizations

Chk2_Signaling_Pathway cluster_0 DNA Damage cluster_1 Upstream Kinase cluster_2 Core Pathway cluster_3 Downstream Effects DNA_Damage DNA Double Strand Breaks ATM ATM DNA_Damage->ATM activates Chk2 Chk2 ATM->Chk2 phosphorylates (activates) p53 p53 Chk2->p53 phosphorylates (stabilizes) NSC_109555 This compound NSC_109555->Chk2 inhibits Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair p53->DNA_Repair

Caption: Simplified signaling pathway of Chk2 activation and inhibition by this compound.

Long_Term_Assay_Workflow cluster_0 Preparation cluster_1 Treatment cluster_2 Incubation & Maintenance cluster_3 Analysis Seed_Cells Seed cells at low density Adherence Allow 24h for adherence Seed_Cells->Adherence Prepare_Drug Prepare serial dilutions of this compound Adherence->Prepare_Drug Treat_Cells Add drug-containing media to cells Prepare_Drug->Treat_Cells Incubate Incubate for 7-14 days Treat_Cells->Incubate Media_Change Change media with fresh drug every 2-3 days Incubate->Media_Change Assess_Viability Assess viability or fix and stain colonies Incubate->Assess_Viability Quantify Quantify results Assess_Viability->Quantify

Caption: General experimental workflow for long-term cell-based assays with this compound.

References

NSC 109555 inactive in cellular assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the experimental use of NSC 109555, particularly its observed inactivity in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported mechanism of action?

This compound is identified as a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2).[1][2][3] In cell-free kinase assays, it demonstrates significant inhibitory activity against Chk2 with an IC50 value in the range of 200-240 nM.[1][2] It is selective for Chk2 over Checkpoint Kinase 1 (Chk1) and a panel of other kinases.[1][2] The crystal structure of this compound in complex with the Chk2 catalytic domain confirms its binding to the ATP-binding pocket.[2]

Q2: My this compound is active in biochemical assays but shows no effect in my cellular experiments. Why is this happening?

This is a documented observation for this compound.[4] The primary reason for its inactivity in cellular assays is attributed to its chemical properties. The presence of bis-guanylhydrazone groups makes the molecule highly polar and doubly charged, which is believed to result in poor cell permeability.[4] Therefore, the compound may not be reaching its intracellular target, Chk2, at a sufficient concentration to elicit a biological response.

Q3: Are there other potential reasons for the lack of activity of this compound in cellular assays?

Beyond poor cell permeability, several other factors could contribute to the observed inactivity of small molecule inhibitors like this compound in cellular assays:

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates, leading to non-specific inhibition or a lack of specific activity.[5]

  • Inhibitor Instability: The compound may be unstable in cell culture media and could degrade over the course of the experiment.[5]

  • Efflux Pumps: Cells can actively transport the compound out via efflux pumps, such as P-glycoprotein, preventing it from reaching an effective intracellular concentration.[5]

  • Off-Target Effects: It has been suggested that the bis-guanylhydrazone structure of this compound might lead to off-target effects such as DNA binding.[4]

Q4: How can I troubleshoot the inactivity of this compound in my specific cellular assay?

A systematic troubleshooting approach is recommended. Refer to the troubleshooting guide below for a step-by-step workflow to investigate the issue.

Troubleshooting Guide

If you are observing that this compound is inactive in your cellular assays, follow these troubleshooting steps:

Step 1: Verify Compound Identity and Quality

  • Source and Purity: Ensure you have obtained this compound from a reputable supplier and that its purity meets the required standards.

  • Proper Storage: Confirm that the compound has been stored correctly according to the manufacturer's instructions to prevent degradation.

  • Solubility: Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and visually inspect for any precipitation.[3][5]

Step 2: Optimize Assay Conditions

  • Concentration Range: Test a broad range of this compound concentrations. While the biochemical IC50 is low, much higher concentrations may be needed to observe any cellular effect due to poor permeability.

  • Incubation Time: Vary the incubation time of the compound with the cells.

  • Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same final concentration as in your experimental wells to rule out any solvent effects.[5] The final DMSO concentration should ideally be below 0.1%.[5]

Step 3: Investigate Cellular Uptake

  • Permeabilization: As a positive control experiment, you can use a cell permeabilizing agent (e.g., a low concentration of digitonin) to facilitate the entry of this compound and see if this results in Chk2 inhibition. Note: This is for mechanistic understanding and not for routine experiments.

  • Cellular Thermal Shift Assay (CETSA): This technique can be used to assess target engagement in intact cells. Ligand binding to a protein typically increases its thermal stability.[5]

Step 4: Consider Alternative Approaches

  • Use a Positive Control: Employ a known cell-permeable Chk2 inhibitor to confirm that the Chk2 signaling pathway is functional in your cell line and that your assay is capable of detecting Chk2 inhibition.

  • Structurally Different Inhibitor: Use an inhibitor with a different chemical scaffold that also targets Chk2 to see if a similar phenotype is observed.[5]

  • Genetic Approaches: Use techniques like siRNA or shRNA to knockdown Chk2 and compare the resulting phenotype to that of this compound treatment.[6]

Quantitative Data Summary

The following table summarizes the reported in vitro inhibitory concentrations of this compound against its primary target, Chk2.

Assay TypeTargetIC50Reference
Cell-Free Kinase AssayChk2200 nM[1]
In Vitro Chk2 AutophosphorylationChk2240 nM[1]
In Vitro Histone H1 PhosphorylationChk2240 nM[2][3]
Cell-Free Kinase AssayChk1> 10 µM[1][3]

Experimental Protocols

Protocol 1: General Cell Viability Assay (e.g., MTT Assay)

  • Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1%.

  • Treatment: Remove the old medium and add the medium containing different concentrations of this compound. Include untreated and vehicle-only controls.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot cell viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Protocol 2: Western Blot for Chk2 Phosphorylation

  • Cell Treatment: Treat cells with this compound at various concentrations and for different time points. Include a positive control for Chk2 activation (e.g., a DNA damaging agent like etoposide (B1684455) or ionizing radiation) and a negative (untreated) control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Chk2 (e.g., anti-phospho-Chk2 Thr68) overnight at 4°C. Also, probe a separate membrane or strip and re-probe the same membrane for total Chk2 and a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated Chk2 signal to the total Chk2 signal.

Visualizations

Chk2_Signaling_Pathway DNA_Damage DNA Damage (e.g., Double-Strand Breaks) ATM ATM DNA_Damage->ATM activates Chk2 Chk2 ATM->Chk2 phosphorylates (activates) p53 p53 Chk2->p53 phosphorylates (stabilizes) Cdc25A Cdc25A Chk2->Cdc25A phosphorylates (targets for degradation) Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis Cdc25A->Cell_Cycle_Arrest inhibits progression NSC_109555 This compound NSC_109555->Chk2 inhibits

Caption: Simplified Chk2 signaling pathway upon DNA damage.

Caption: Troubleshooting workflow for this compound inactivity.

References

Validation & Comparative

NSC 109555 vs other Chk2 inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to NSC 109555 and Other Chk2 Inhibitors for Researchers

Checkpoint kinase 2 (Chk2) is a critical serine/threonine kinase that functions as a tumor suppressor by playing a pivotal role in the DNA damage response (DDR) pathway.[1][2] In response to DNA double-strand breaks, Chk2 is activated by the Ataxia-Telangiectasia Mutated (ATM) kinase.[3][4] Once activated, Chk2 phosphorylates a variety of downstream substrates to orchestrate cell cycle arrest, facilitate DNA repair, or induce apoptosis, thereby maintaining genomic stability.[1][5] Given its central role in cellular response to genotoxic stress, Chk2 has emerged as a significant target for cancer therapy. Inhibiting Chk2 can potentially sensitize cancer cells to DNA-damaging agents like chemotherapy and radiation.[5][6]

This compound is a potent and selective, ATP-competitive inhibitor of Chk2.[7][8] This guide provides an objective comparison of this compound with other notable Chk2 inhibitors, supported by experimental data and detailed protocols to assist researchers in drug development and cellular biology.

The Chk2 Signaling Pathway

Upon DNA damage, particularly double-strand breaks (DSBs), the ATM kinase is activated and phosphorylates Chk2 on threonine 68 (Thr68).[9][10] This initial phosphorylation event triggers Chk2 homodimerization and subsequent autophosphorylation, leading to its full activation.[3][11] Activated Chk2 then targets several key effector proteins. It phosphorylates Cdc25A and Cdc25C phosphatases, leading to their degradation or sequestration and resulting in a G2/M cell cycle arrest.[3] Furthermore, Chk2 can phosphorylate and stabilize the p53 tumor suppressor, promoting G1 arrest and apoptosis.[1][12] It also interacts with proteins like BRCA1 to facilitate DNA repair.[3]

Chk2_Signaling_Pathway cluster_nucleus Nucleus DNA_Damage DNA Double-Strand Breaks (DSBs) ATM ATM (activated) DNA_Damage->ATM activates Chk2_inactive Chk2 (inactive) ATM->Chk2_inactive phosphorylates (Thr68) Chk2_active Chk2 (active) (p-Thr68) Chk2_inactive->Chk2_active homodimerizes & autophosphorylates p53 p53 Chk2_active->p53 phosphorylates (Ser20) Cdc25 Cdc25A / Cdc25C Chk2_active->Cdc25 phosphorylates BRCA1 BRCA1 Chk2_active->BRCA1 phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest (G1, G2/M) p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis Cdc25->Cell_Cycle_Arrest inhibition leads to DNA_Repair DNA Repair BRCA1->DNA_Repair Inhibitors Chk2 Inhibitors (e.g., this compound) Inhibitors->Chk2_active inhibits

Caption: Simplified Chk2 signaling pathway in response to DNA damage.

Comparative Analysis of Chk2 Inhibitors

This compound is distinguished by its high selectivity for Chk2 over the related kinase Chk1.[13] This selectivity is crucial for dissecting the specific roles of Chk2 in cellular processes. Other inhibitors range from highly selective compounds like BML-277 to dual Chk1/Chk2 inhibitors such as AZD7762, which can be useful for targeting both pathways.

InhibitorTarget(s)IC50 (Chk2)IC50 (Chk1)Mechanism of ActionKey Features
This compound Chk2 ~240 nM [7]>10 µM [13]ATP-competitive [7]Highly selective for Chk2 over Chk1; represents a novel chemotype. [8]
BML-277Chk2~15 nM>15 µMATP-competitive[14]Very potent and highly selective (~1000-fold) for Chk2 over Chk1.[14]
PV1019Chk2Submicromolar[11]-ATP-competitive[11]An analog of this compound with improved cellular activity.[11]
DebromohymenialdisineChk1/Chk2--ATP-competitiveA natural product that inhibits both Chk1 and Chk2.[2]
AZD7762Chk1/Chk2-~5 nM[14]ATP-competitive[2]Potent dual inhibitor of Chk1 and Chk2.[2]
PF-477736Chk1 > Chk2~49 nM (Ki)0.49 nM (Ki)ATP-competitive[14]Highly potent Chk1 inhibitor with ~100-fold lower activity against Chk2.[14]

Note: IC50 values can vary based on experimental conditions. The data presented is for comparative purposes.

Experimental Protocols

Accurate characterization of Chk2 inhibitors requires robust and reproducible experimental methods. Below are detailed protocols for key assays.

In Vitro Kinase Activity Assay (Radiometric)

Objective: To determine the in vitro potency (IC50) of an inhibitor against the Chk2 enzyme.

Methodology:

  • Reaction Mixture Preparation: Prepare a master mix containing kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT), a specific peptide substrate for Chk2 (e.g., a derivative of the Cdc25C peptide), and recombinant human Chk2 enzyme.[12][15]

  • Inhibitor Addition: Serially dilute the test inhibitor (e.g., this compound) in DMSO and add to the reaction wells. Include a vehicle control (DMSO only). Pre-incubate for 10-15 minutes at room temperature.

  • Reaction Initiation: Start the kinase reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction plate at 30°C for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.

  • Washing: Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.[15]

  • Quantification: Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

Cellular Thermal Shift Assay (CETSA)

Objective: To verify direct target engagement of the inhibitor with Chk2 within a cellular context.

Methodology:

  • Cell Treatment: Treat intact cancer cells with the Chk2 inhibitor or vehicle control for a specified time.

  • Heating: Heat the cell suspensions in a PCR cycler across a range of temperatures (e.g., 40°C to 68°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by repeated freeze-thaw cycles.

  • Fractionation: Separate the soluble protein fraction (containing unbound, stabilized protein) from the precipitated aggregates by centrifugation.

  • Protein Analysis: Analyze the amount of soluble Chk2 in the supernatant at each temperature using Western blotting.

  • Data Analysis: Plot the amount of soluble Chk2 as a function of temperature for both inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Western Blot Analysis of Chk2 Pathway Modulation

Objective: To assess the inhibitor's effect on Chk2 activity in cells by measuring the phosphorylation of downstream targets.

Methodology:

  • Cell Culture and Treatment: Seed cells (e.g., MIA PaCa-2 pancreatic cancer cells) and allow them to adhere.[10] Pre-treat the cells with various concentrations of the Chk2 inhibitor for 1-2 hours.

  • Induce DNA Damage: Treat the cells with a DNA-damaging agent (e.g., gemcitabine (B846), doxorubicin, or ionizing radiation) to activate the Chk2 pathway.[10][12]

  • Cell Lysis: Harvest the cells at different time points post-damage and prepare whole-cell lysates using a lysis buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for phospho-Chk2 (Thr68), total Chk2, phospho-p53 (Ser20), and a loading control (e.g., GAPDH or β-actin).

  • Detection: Use horseradish peroxidase (HRP)-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the relative change in protein phosphorylation levels upon inhibitor treatment. A reduction in the phosphorylation of Chk2 targets indicates effective inhibition.

Experimental_Workflow start Start: Identify Test Compound kinase_assay In Vitro Kinase Assay (Radiometric or Luminescence) start->kinase_assay ic50 Determine IC50 & Selectivity kinase_assay->ic50 cetsa Cellular Target Engagement (e.g., CETSA) ic50->cetsa Proceed with potent compounds target_verified Confirm Target Binding in Cells cetsa->target_verified western_blot Cellular Pathway Analysis (Western Blot) target_verified->western_blot pathway_inhibition Assess Downstream Pathway Inhibition western_blot->pathway_inhibition viability_assay Cell Viability / Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) pathway_inhibition->viability_assay phenotype Evaluate Cellular Phenotype (Apoptosis, Cell Cycle Arrest) viability_assay->phenotype synergy Combination Studies (with DNA damaging agents) phenotype->synergy end Lead Optimization / In Vivo Studies synergy->end

Caption: General experimental workflow for evaluating a Chk2 inhibitor.

References

A Comparative Guide to NSC 109555 and Debromohymenialdisine for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

I have gathered a significant amount of information on both NSC 109555 and debromohymenialdisine (B1669978).

For this compound, I have information on its mechanism of action as a selective, ATP-competitive Chk2 inhibitor, its IC50 values for Chk2 and other kinases, its effects on cell growth and autophagy, and its potentiation of gemcitabine's cytotoxicity in pancreatic cancer cells. I also found details about its chemical structure and its binding mode to Chk2.

For debromohymenialdisine, I have learned that it is a marine sponge-derived alkaloid that inhibits several kinases, including CDKs, GSK-3β, and Chk2. I have found data on its cytotoxic activity against various cancer cell lines.

I have also found information about the signaling pathways, specifically the Chk signaling pathway, and experimental protocols like the MTT assay, Annexin V/PI assay for apoptosis, and Propidium Iodide staining for cell cycle analysis, which are relevant for comparing these two compounds.

However, to create a comprehensive comparison guide, I still need to:

  • Find more specific quantitative data for debromohymenialdisine's inhibitory activity (IC50 values) against its primary kinase targets (CDKs, GSK-3β, Chk2) to directly compare with this compound.

  • Gather more detailed experimental data for both compounds from studies that use the same or similar cell lines and experimental conditions to ensure a fair and objective comparison.

  • Find more specific details on the experimental protocols used in the studies that generated the quantitative data for both compounds. While I have general protocols, specific parameters like cell seeding density, compound treatment duration, and specific reagents used are crucial for reproducibility.

  • Visualize the signaling pathways for both compounds using the DOT language. I have a general understanding of the Chk pathway, but I need to create specific diagrams for how each compound perturbs this pathway based on their known targets.

Therefore, I need to perform more targeted searches to fill these gaps.I have gathered more specific information that will be useful for the comparison guide.

For debromohymenialdisine, I found that it inhibits cyclin-dependent kinases (CDKs), Glycogen Synthase Kinase-3β (GSK-3β), and Checkpoint Kinase 2 (Chk2). I also found some cytotoxicity data (GI50 values) for debromohymenialdisine and its parent compound, hymenialdisine, against several cancer cell lines (NCI-H460, SF-268, MCF7, UACC-257). However, I still lack specific IC50 values for its kinase targets.

For this compound, I have its IC50 value for Chk2 (200 nM) and information about its selectivity over Chk1 and other kinases. I also found that it potentiates the cytotoxicity of gemcitabine (B846) in pancreatic cancer cells.

I have also collected several detailed protocols for the MTT assay and Annexin V/PI apoptosis assays, which are key experiments for evaluating the efficacy of these compounds.

To proceed, I need to:

  • Find specific IC50 values for debromohymenialdisine against its primary kinase targets (CDKs, GSK-3β, and Chk2) to enable a direct quantitative comparison with this compound.

  • Find studies that directly compare the cytotoxic or apoptotic effects of this compound and debromohymenialdisine in the same cancer cell lines under similar experimental conditions. This will provide the most objective comparison.

  • Create the DOT language diagrams for the signaling pathways. I have a general understanding of the pathways, but I need to tailor the diagrams to reflect the specific targets of each compound.

My next step will be to conduct more focused searches to obtain the specific IC50 values for debromohymenialdisine and to look for head-to-head comparison studies. If direct comparisons are not available, I will look for studies that use the same cell lines to allow for a reasonable cross-study comparison.I have successfully gathered crucial data for the comparison guide.

For debromohymenialdisine, I have found specific IC50 values for its key kinase targets: Chk1 (3 µM), Chk2 (3.5 µM), GSK-3β (1.39 µM), and Cdk5/p25 (9.12 µM). I also have cytotoxicity data (GI50 and IC50) for various cancer cell lines, including MCF-7.

For this compound, I have its IC50 for Chk2 (0.2 µM or 200 nM) and information on its high selectivity for Chk2 over Chk1.

Crucially, I found a study that provides the IC50 of debromohymenialdisine in MCF-7 cells (25 µM), which allows for a direct comparison with the cytotoxicity data I need to find for this compound in the same cell line. I also have detailed protocols for the necessary experiments (MTT and apoptosis assays).

With the information I have now, I can proceed to the next steps of the plan:

  • Structure the quantitative data into tables. I will create tables to compare the kinase inhibitory profiles and the cytotoxic effects of both compounds.

  • Create DOT language diagrams. I will generate diagrams for the signaling pathways affected by each compound.

  • Write the comprehensive comparison guide. I will synthesize all the information into a cohesive guide, including the tables, diagrams, and detailed experimental protocols.

I have sufficient information to proceed with generating the final response without further searches.

In the landscape of kinase inhibitor research, this compound and debromohymenialdisine represent two distinct chemical entities with overlapping yet different pharmacological profiles. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in their investigations.

At a Glance: Key Differences

FeatureThis compoundDebromohymenialdisine
Primary Target Checkpoint Kinase 2 (Chk2)Multiple Kinases (CDKs, GSK-3β, Chk1, Chk2)
Origin SyntheticMarine Sponge
Selectivity Highly selective for Chk2Broad-spectrum kinase inhibitor

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and debromohymenialdisine, focusing on their kinase inhibitory activity and cytotoxic effects in cancer cell lines.

Table 1: Kinase Inhibitory Activity (IC50)
KinaseThis compound (µM)Debromohymenialdisine (µM)
Chk20.2[1]3.5[2][3][4]
Chk1>10[5][6]3[2][3][4]
CDK5/p25-9.12
GSK-3β-1.39

Note: A lower IC50 value indicates greater potency.

Table 2: Cytotoxicity in Cancer Cell Lines (IC50/GI50 in µM)
Cell LineCancer TypeThis compoundDebromohymenialdisine
MCF-7BreastData not available25[2][3][4]
NCI-H460LungData not available0.33 (GI50)[1]
SF-268CNSData not available0.44 (GI50)[1]
UACC-257MelanomaData not available0.46 (GI50)[1]
Pancreatic Cancer Cells (MIA PaCa-2, CFPAC-1, PANC-1, BxPC-3)PancreaticPotentiates gemcitabine cytotoxicity at 1.25 µM[1]Data not available

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the signaling pathways targeted by this compound and debromohymenialdisine.

NSC109555_Pathway DNA Damage DNA Damage ATM/ATR ATM/ATR DNA Damage->ATM/ATR Chk2 Chk2 ATM/ATR->Chk2 p53 p53 Chk2->p53 Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis This compound This compound This compound->Chk2 Inhibits

This compound inhibits the DNA damage response pathway by selectively targeting Chk2.

Debromohymenialdisine_Pathway cluster_cell_cycle Cell Cycle Progression cluster_dna_damage DNA Damage Response cluster_other Other Pathways CDKs CDKs G1/S, G2/M Transition G1/S, G2/M Transition CDKs->G1/S, G2/M Transition Chk1/Chk2 Chk1/Chk2 Cell Cycle Arrest Cell Cycle Arrest Chk1/Chk2->Cell Cycle Arrest GSK-3β GSK-3β Various Cellular Processes Various Cellular Processes GSK-3β->Various Cellular Processes Debromohymenialdisine Debromohymenialdisine Debromohymenialdisine->CDKs Inhibits Debromohymenialdisine->Chk1/Chk2 Inhibits Debromohymenialdisine->GSK-3β Inhibits

Debromohymenialdisine broadly inhibits multiple kinases, affecting cell cycle and DNA damage pathways.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effect of compounds on cancer cells by measuring metabolic activity.

Materials:

  • Cancer cells (e.g., MCF-7)

  • 96-well plates

  • Complete culture medium

  • This compound or Debromohymenialdisine

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include untreated control wells.

  • Incubation: Incubate the plates for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the test compound for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Propidium Iodide (PI) Staining for Cell Cycle Analysis

This method uses PI to stain cellular DNA, allowing for the analysis of cell distribution in different phases of the cell cycle via flow cytometry.

Materials:

  • Treated and untreated cells

  • Cold PBS

  • Cold 70% ethanol (B145695)

  • Propidium Iodide staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest approximately 1-2 x 10^6 cells by trypsinization and centrifugation.

  • Washing: Wash the cells with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, slowly add the cell suspension dropwise to 9 mL of ice-cold 70% ethanol for fixation. Incubate on ice for at least 30 minutes or store at -20°C.

  • Washing: Centrifuge the fixed cells and wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry.

References

NSC 109555: A Comparative Guide to Chk2 Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the selectivity of NSC 109555 for Checkpoint Kinase 2 (Chk2), a critical regulator of the DNA damage response. By comparing its performance with other known Chk2 inhibitors and presenting supporting experimental data, this document serves as a valuable resource for researchers investigating Chk2-targeted cancer therapies.

Introduction to Chk2 and its Inhibition

Checkpoint Kinase 2 (Chk2) is a serine/threonine kinase that plays a pivotal role in the cellular response to DNA double-strand breaks.[1][2] Activated by the ATM kinase, Chk2 phosphorylates a variety of downstream targets to initiate cell cycle arrest, DNA repair, or apoptosis, thereby maintaining genomic stability.[1][2][3] Given its central role in these pathways, Chk2 has emerged as a promising target for cancer therapy. The rationale behind Chk2 inhibition is to sensitize cancer cells, particularly those with p53 mutations, to DNA-damaging agents by abrogating cell cycle checkpoints.[1][3]

This compound is a novel, potent, and selective ATP-competitive inhibitor of Chk2. Its unique chemical structure and high selectivity make it a valuable tool for studying Chk2 function and a potential lead compound for the development of new anticancer drugs.

Comparative Analysis of Chk2 Inhibitor Selectivity

The selectivity of a kinase inhibitor is paramount to its utility as a research tool and its potential as a therapeutic agent. Off-target effects can lead to misleading experimental results and unwanted toxicities. This section provides a quantitative comparison of the selectivity of this compound with other well-characterized Chk2 inhibitors.

InhibitorChk2 IC50 (nM)Chk1 IC50 (nM)Chk1/Chk2 Selectivity RatioOther Notable Kinase Inhibitions (IC50 < 1µM)
This compound ~240>10,000>41Data on a broad panel is limited, but it is reported to be highly selective against a panel of 20 kinases.
CCT241533 324582PHK, MARK3, GCK, MLK1 (>80% inhibition at 1µM)
AZD7762 551Potent dual Chk1/Chk2 inhibitor. Also inhibits CAM, Yes, Fyn, Lyn, Hck, Lck.
PF-477736 ~490.490.01 (Chk1 selective)VEGFR2, Aurora-A, FGFR3, Flt3, Fms (CSF1R), Ret, Yes

Data Interpretation: The table above demonstrates the superior selectivity of this compound for Chk2 over Chk1 when compared to dual inhibitors like AZD7762. CCT241533 also shows high selectivity for Chk2. In contrast, PF-477736 is highly selective for Chk1. The limited available data for this compound's activity against a broader kinase panel suggests a favorable selectivity profile, warranting further investigation.

Experimental Protocols

To facilitate the independent validation and further exploration of Chk2 inhibitors, detailed methodologies for key experiments are provided below.

In Vitro Chk2 Kinase Assay (IMAP-based)

This protocol is adapted from a fluorescence polarization-based assay used for high-throughput screening of Chk2 inhibitors.[1]

Materials:

  • Recombinant human Chk2 enzyme

  • GST-Cdc25C (193-256) peptide substrate

  • Kinase buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1% BSA)

  • ATP

  • IMAP™ Progressive Binding Reagent (Molecular Devices)

  • Test compounds (e.g., this compound) dissolved in DMSO

Procedure:

  • Prepare a reaction mixture containing Chk2 enzyme and the GST-Cdc25C substrate in kinase buffer.

  • Add the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the IMAP™ Progressive Binding Reagent, which binds to phosphorylated substrate molecules.

  • Incubate to allow for binding.

  • Measure the fluorescence polarization on a suitable plate reader. An increase in fluorescence polarization indicates substrate phosphorylation.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Target Engagement: Western Blot for Chk2 Phosphorylation

This method assesses the ability of an inhibitor to block Chk2 activation in a cellular context.

Materials:

  • Cell line of interest (e.g., a cancer cell line)

  • Cell culture medium and supplements

  • DNA damaging agent (e.g., etoposide, doxorubicin)

  • Test compound (e.g., this compound)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-Chk2 (Thr68), anti-total Chk2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Seed cells in culture plates and allow them to adhere.

  • Pre-treat the cells with the test compound at various concentrations for a specified time (e.g., 1 hour).

  • Induce DNA damage by adding a DNA damaging agent and incubate for the desired time.

  • Wash the cells with cold PBS and lyse them using lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

  • Incubate the membrane with the primary antibody against phospho-Chk2 (Thr68) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total Chk2 to confirm equal loading.

Visualizing Key Pathways and Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.

Chk2_Signaling_Pathway cluster_dna_damage DNA Double-Strand Break cluster_activation Kinase Activation cluster_downstream Downstream Effectors cluster_outcomes Cellular Outcomes DNA Damage DNA Damage ATM ATM DNA Damage->ATM Chk2 Chk2 ATM->Chk2 phosphorylates (Thr68) Cdc25A Cdc25A Chk2->Cdc25A phosphorylates & inhibits Cdc25C Cdc25C Chk2->Cdc25C phosphorylates & inhibits p53 p53 Chk2->p53 phosphorylates & activates BRCA1 BRCA1 Chk2->BRCA1 phosphorylates Cell Cycle Arrest Cell Cycle Arrest Cdc25A->Cell Cycle Arrest Cdc25C->Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis DNA Repair DNA Repair BRCA1->DNA Repair

Caption: Chk2 Signaling Pathway in Response to DNA Damage.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_cellular Cellular Validation cluster_target Target Engagement Kinase Assay Kinase Assay Determine IC50 Determine IC50 Kinase Assay->Determine IC50 Cell Treatment Cell Treatment Determine IC50->Cell Treatment Western Blot Western Blot Cell Treatment->Western Blot Assess p-Chk2 Assess p-Chk2 Western Blot->Assess p-Chk2 CETSA Cellular Thermal Shift Assay Assess p-Chk2->CETSA Confirm Binding Confirm Binding CETSA->Confirm Binding End End Confirm Binding->End Start Start Start->Kinase Assay

Caption: Experimental Workflow for Validating Chk2 Inhibitor Selectivity.

References

Unveiling Therapeutic Strategies for p53-Deficient Cancers: A Comparative Analysis of NSC 109555 and Alternative Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the challenge of targeting cancers with p53 mutations remains a critical frontier in oncology. The tumor suppressor protein p53 is inactivated in over half of all human cancers, rendering them resistant to conventional therapies that rely on a functional p53 pathway to induce apoptosis. This guide provides a comparative analysis of the therapeutic potential of NSC 109555, a selective Checkpoint Kinase 2 (Chk2) inhibitor, against other emerging strategies for treating p53-deficient tumors. We present available experimental data, detailed methodologies, and signaling pathway visualizations to offer a comprehensive resource for navigating this complex therapeutic landscape.

This compound: A Focus on Chk2 Inhibition

This compound is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2), a key serine/threonine kinase in the DNA damage response (DDR) pathway. While direct experimental evidence on the efficacy of this compound specifically in p53-deficient cells is limited, its mechanism of action as a Chk2 inhibitor provides a strong rationale for its potential therapeutic application in this context.

In response to DNA damage, Chk2 is activated and phosphorylates a range of downstream targets, including p53, to orchestrate cell cycle arrest and apoptosis. However, the interplay between Chk2 and p53 is complex, with some studies suggesting p53 activation can occur independently of Chk2.[1] The therapeutic strategy for using Chk2 inhibitors in p53-deficient cancers often relies on the concept of synthetic lethality.[2][3] In cancer cells lacking functional p53, the G1 cell cycle checkpoint is often abrogated, making them heavily reliant on the S and G2/M checkpoints, which are regulated by kinases such as Chk1 and Chk2, for survival following DNA damage.[3] By inhibiting Chk2, this compound has the potential to dismantle this remaining checkpoint, leading to mitotic catastrophe and selective cell death in p53-deficient cancer cells, particularly when combined with DNA-damaging agents.

Comparative Efficacy of Therapeutic Strategies in p53-Deficient Cells

While this compound represents a targeted approach through Chk2 inhibition, several other strategies are being actively investigated for their efficacy in p53-deficient cancers. These include the inhibition of other key cell cycle regulators like Checkpoint Kinase 1 (Chk1) and WEE1 kinase. The following table summarizes the mechanisms and reported efficacy of these alternative approaches.

Therapeutic StrategyTargetMechanism of Action in p53-Deficient CellsReported Efficacy in p53-Deficient ModelsKey Molecules
Chk2 Inhibition Checkpoint Kinase 2 (Chk2)Abrogation of the G2/M checkpoint, leading to mitotic catastrophe and apoptosis, often in combination with DNA damaging agents. May induce synthetic lethality.Potentiates the cytotoxicity of genotoxic agents in some cancer cell lines.[4] Inhibition of Chk2 has been shown to enhance the efficacy of cisplatin, particularly in cells with defective p53.[4][5]This compound , CCT241533
Chk1 Inhibition Checkpoint Kinase 1 (Chk1)Induces synthetic lethality by abrogating the S and G2/M checkpoints, leading to premature mitotic entry and cell death, especially when combined with DNA-damaging agents.Sensitizes p53-deficient cancer cells to chemotherapy and radiation.[3] Monotherapy has also shown efficacy in a subset of cancer cell lines.UCN-01, AZD7762, MK-8776
WEE1 Inhibition WEE1 G2 Checkpoint KinasePromotes premature entry into mitosis by preventing the inhibitory phosphorylation of CDK1, leading to mitotic catastrophe in cells lacking a functional G1 checkpoint.Demonstrates synthetic lethality with p53 mutations and sensitizes p53-deficient cancer cells to DNA-damaging agents.[3]Adavosertib (AZD1775/MK-1775)

Experimental Protocols

To facilitate the evaluation of these compounds, we provide detailed methodologies for key in vitro assays commonly used to assess their efficacy.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells (e.g., p53-deficient and p53-wildtype cell lines) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound, Chk1 inhibitor, WEE1 inhibitor) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
  • Cell Treatment: Treat cells with the desired concentration of the test compound for the indicated time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Signaling Pathways and Experimental Workflow

Visualizing the intricate signaling networks and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the DNA damage response pathway highlighting the role of Chk2 and p53, and a typical experimental workflow for evaluating the efficacy of a targeted inhibitor.

DNA_Damage_Response cluster_nucleus Nucleus DNA_Damage DNA Damage ATM ATM DNA_Damage->ATM Chk2 Chk2 ATM->Chk2 activates p53 p53 Chk2->p53 phosphorylates MDM2 MDM2 p53->MDM2 activates transcription Cell_Cycle_Arrest Cell Cycle Arrest (G1, S, G2/M) p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis MDM2->p53 inhibits NSC_109555 This compound NSC_109555->Chk2 inhibits

Figure 1: Simplified DNA Damage Response Pathway. This diagram illustrates the activation of the ATM-Chk2-p53 axis in response to DNA damage, leading to cell cycle arrest or apoptosis. This compound acts by inhibiting Chk2.

Experimental_Workflow cluster_workflow Efficacy Evaluation Workflow Cell_Culture p53-deficient & p53-wildtype Cancer Cell Lines Treatment Treat with this compound or Alternative Inhibitors Cell_Culture->Treatment Cell_Viability Cell Viability Assay (e.g., MTT) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle_Analysis Data_Analysis Data Analysis & IC50 Determination Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Comparison Comparative Efficacy Analysis Data_Analysis->Comparison

Figure 2: Experimental Workflow. This flowchart outlines the key steps for in vitro evaluation of targeted inhibitors in p53-deficient and proficient cancer cell lines.

Conclusion

Targeting p53-deficient cancers requires innovative strategies that exploit the unique vulnerabilities of these tumors. While direct clinical data for this compound is not yet available, its mechanism as a selective Chk2 inhibitor positions it as a promising candidate for inducing synthetic lethality in p53-deficient settings, likely in combination with conventional chemotherapy. Comparative analysis with other targeted therapies, such as Chk1 and WEE1 inhibitors, reveals a convergent strategy of dismantling the remaining cell cycle checkpoints. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound and to identify the patient populations most likely to benefit from this and other targeted approaches against p53-deficient cancers. This guide serves as a foundational resource to inform and direct these critical research endeavors.

References

Unveiling the Kinase Selectivity Profile of NSC 109555: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise target engagement and potential off-target effects of a kinase inhibitor is paramount. This guide provides a detailed comparison of the cross-reactivity of NSC 109555, a potent Chk2 inhibitor, with other kinases, supported by experimental data and detailed protocols.

This compound has been identified as a selective, ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2), a crucial serine/threonine kinase involved in the DNA damage response pathway.[1] Inhibition of Chk2 is a promising strategy in cancer therapy, particularly in combination with DNA-damaging agents. This guide delves into the specifics of this compound's interaction with a panel of other kinases to provide a comprehensive overview of its selectivity.

Comparative Analysis of Kinase Inhibition

The kinase inhibitory activity of this compound was evaluated against a panel of kinases. The following table summarizes the quantitative data, showcasing the compound's selectivity profile.

Kinase Target% Inhibition at 10 µMIC50 (nM)Kinase Family
Chk2 100 200 CAMK
Chk125>10,000CAMK
Brk-210TK
c-Met-6,000TK
IGFR-7,400TK
LCK-7,100TK
AKT1<50>10,000AGC
Aur-A<50>10,000Other
CDK2/A<50>10,000CMGC
GSK3β<50>10,000CMGC
PKA<50>10,000AGC
PKCα<50>10,000AGC
Abl<50>10,000TK
FGFR1<50>10,000TK
KDR<50>10,000TK
c-Src<50>10,000TK
p38α<50>10,000CMGC
p70S6K<50>10,000AGC
SAPK1c<50>10,000CAMK

Data sourced from Jobson, A.G., et al. Mol Pharm. 72(4), 876-884 (2007).

As the data indicates, this compound is a highly potent inhibitor of its primary target, Chk2, with an IC50 value of 200 nM. While it demonstrates significant selectivity, some off-target activity was observed against Brk, a non-receptor tyrosine kinase, with an IC50 of 210 nM. Moderate inhibition was also noted for the receptor tyrosine kinases c-Met, IGFR, and LCK at micromolar concentrations. For the majority of the other kinases tested, including the closely related Chk1, this compound showed minimal inhibitory activity, with IC50 values exceeding 10,000 nM.

Experimental Methodologies

The kinase profiling of this compound was conducted using a well-established and robust method to ensure data accuracy and reliability.

In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)

This assay quantifies the catalytic activity of a given kinase by measuring the incorporation of a radiolabeled phosphate (B84403) from [γ-³³P]ATP into a specific peptide or protein substrate. The inhibition of this activity by a test compound is then determined.

Protocol:

  • Reaction Mixture Preparation: A reaction cocktail was prepared containing the specific kinase, its corresponding peptide substrate, and a buffer solution (typically including MgCl₂, MnCl₂, and a buffering agent like HEPES).

  • Compound Addition: this compound, dissolved in DMSO, was added to the reaction mixture at various concentrations. A control reaction with DMSO alone was also prepared.

  • Initiation of Reaction: The kinase reaction was initiated by the addition of a mixture of non-radiolabeled ATP and [γ-³³P]ATP. The final ATP concentration was kept at or near the Km value for each specific kinase to ensure accurate determination of ATP-competitive inhibition.

  • Incubation: The reaction mixtures were incubated at 30°C for a predetermined period, allowing for the enzymatic transfer of the radiolabeled phosphate to the substrate.

  • Reaction Termination and Substrate Capture: The reactions were stopped by the addition of phosphoric acid. Aliquots of the terminated reactions were then spotted onto phosphocellulose filter mats. The peptide substrates, now potentially phosphorylated, bind to the filter, while the unincorporated [γ-³³P]ATP is washed away.

  • Quantification: The amount of radioactivity incorporated into the substrate on the filter mats was quantified using a scintillation counter.

  • Data Analysis: The percentage of kinase inhibition for each concentration of this compound was calculated relative to the control (DMSO) reaction. IC50 values were then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Chk2 signaling pathway and the experimental workflow for assessing kinase cross-reactivity.

Chk2_Signaling_Pathway DNA_Damage DNA Damage ATM ATM DNA_Damage->ATM activates Chk2 Chk2 ATM->Chk2 phosphorylates p53 p53 Chk2->p53 phosphorylates Cdc25A Cdc25A Chk2->Cdc25A phosphorylates BRCA1 BRCA1 Chk2->BRCA1 phosphorylates Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Cdc25A->Cell_Cycle_Arrest inhibition leads to DNA_Repair DNA Repair BRCA1->DNA_Repair

Chk2 Signaling Pathway in Response to DNA Damage.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Kinase Kinase Stock Reaction_Mix Prepare Reaction Mix (Kinase, Substrate, Buffer) Kinase->Reaction_Mix Substrate Substrate Stock Substrate->Reaction_Mix ATP [γ-³³P]ATP Stock Start_Reaction Initiate with ATP ATP->Start_Reaction Inhibitor This compound Stock Add_Inhibitor Add this compound (or DMSO control) Inhibitor->Add_Inhibitor Reaction_Mix->Add_Inhibitor Add_Inhibitor->Start_Reaction Incubate Incubate at 30°C Start_Reaction->Incubate Stop_Reaction Stop Reaction (Phosphoric Acid) Incubate->Stop_Reaction Spot_Filter Spot on Filter Mat Stop_Reaction->Spot_Filter Wash Wash Filter Mat Spot_Filter->Wash Count Scintillation Counting Wash->Count Calculate Calculate % Inhibition and IC50 Count->Calculate

Workflow for Radiometric Kinase Cross-Reactivity Assay.

References

Unveiling the Structural Nuances of Chk2 Inhibition: A Comparative Guide to NSC 109555 and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance between inhibitors and their target kinases is paramount. This guide provides a detailed structural and functional comparison of the Chk2 inhibitor NSC 109555 and its key alternatives, supported by experimental data and methodologies to aid in the rational design of next-generation cancer therapeutics.

Checkpoint kinase 2 (Chk2) is a critical serine/threonine kinase that acts as a tumor suppressor by orchestrating the cellular response to DNA damage.[1] Its activation, primarily by ATM (Ataxia-Telangiectasia Mutated) kinase in response to DNA double-strand breaks, triggers a signaling cascade that can lead to cell cycle arrest, DNA repair, or apoptosis, thereby maintaining genomic integrity.[1][2][3] The central role of Chk2 in the DNA damage response has made it an attractive target for cancer therapy. Inhibiting Chk2 could potentially sensitize cancer cells to DNA-damaging agents or protect normal tissues from their cytotoxic effects.[4]

This compound has been identified as a potent and selective ATP-competitive inhibitor of Chk2.[4][5] Its co-crystal structure with the Chk2 catalytic domain has provided invaluable insights into its binding mode and has served as a template for the development of novel, more potent inhibitors.[4]

Comparative Analysis of Chk2 Inhibitors

The following table summarizes the quantitative data for this compound and a selection of alternative Chk2 inhibitors. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by half, while the Ki value is the inhibition constant, indicating the binding affinity of the inhibitor to the enzyme.

InhibitorChk2 IC50 (nM)Chk2 Ki (nM)Chk1 IC50 (nM)Notes
This compound 240[4][5][6]->10,000[5][7][8]ATP-competitive inhibitor.[4][5]
Debromohymenialdisine (DBQ) 3,500[9]-3,000[9]Inhibits both Chk1 and Chk2.[4][9]
AZD7762 <10[10][11]3.6[12]5[10][12][13]Potent dual inhibitor of Chk1 and Chk2.[10][14]
BML-277 (Chk2 Inhibitor II) 15[3][15]37[3][4]>10,000Highly selective for Chk2.[3]
PV1019 24[1]-15,730A derivative of this compound.[16]
PV1115 0.14[17][18]-66,000[17][18]A potent and highly selective derivative of this compound.[17][18]
PV976 69.6[19]->100,000[19]A derivative of this compound with a cyclic guanidine (B92328) group.[19]
PV788 1.36[19]->100,000[19]A derivative of PV1019.[19]
CCT241533 3[2][7][20]1.16[7][20][21]190[20]Potent and selective Chk2 inhibitor.[2][20]

Structural Insights from the this compound-Chk2 Complex

The crystal structure of this compound in complex with the catalytic domain of Chk2 (PDB code: 2W0J) reveals that the inhibitor binds to the ATP-binding pocket in an extended conformation.[4] This interaction is primarily governed by hydrophobic interactions and a network of hydrogen bonds. Notably, the binding mode of this compound differs significantly from that of less selective inhibitors like debromohymenialdisine, providing a structural basis for its selectivity.[4] The structure also highlights a unique hydrophobic pocket near the inhibitor, presenting an opportunity for the rational design of analogs with improved potency and selectivity.[4]

Chk2 Signaling Pathway

The following diagram illustrates the central role of Chk2 in the DNA damage response pathway.

Chk2_Signaling_Pathway DNA_Damage DNA Double-Strand Breaks ATM ATM DNA_Damage->ATM activates Chk2 Chk2 ATM->Chk2 phosphorylates (activates) Cdc25A Cdc25A Chk2->Cdc25A phosphorylates (inhibits) Cdc25C Cdc25C Chk2->Cdc25C phosphorylates (inhibits) p53 p53 Chk2->p53 phosphorylates (stabilizes) Cell_Cycle_Arrest Cell Cycle Arrest (G1, S, G2/M) Cdc25A->Cell_Cycle_Arrest promotes progression (inhibition leads to arrest) Cdc25C->Cell_Cycle_Arrest promotes progression (inhibition leads to arrest) p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair p53->DNA_Repair Inhibitor_Screening_Workflow HTS High-Throughput Screening (HTS) Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Optimization (SAR) Hit_ID->Hit_to_Lead Lead_Compound Lead Compound Hit_to_Lead->Lead_Compound In_Vitro In Vitro Characterization Lead_Compound->In_Vitro Structural_Studies Structural Studies (Crystallography) In_Vitro->Structural_Studies Cell_Based Cell-Based Assays In_Vitro->Cell_Based In_Vivo In Vivo Efficacy Studies Cell_Based->In_Vivo

References

A Comparative Analysis of In Vitro and In Vivo Efficacy of the Chk2 Inhibitor NSC 109555

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reported in vitro and in vivo effects of NSC 109555, a selective inhibitor of Checkpoint Kinase 2 (Chk2). The information is intended for researchers, scientists, and professionals involved in drug development and cancer research. While extensive in vitro data highlights the potential of this compound as a modulator of the DNA damage response, a notable scarcity of in vivo evidence suggests challenges in its translation to preclinical models.

In Vitro Effects of this compound

This compound has been characterized as a potent and selective ATP-competitive inhibitor of Chk2 kinase. Its in vitro activity has been documented across various cancer cell lines, primarily focusing on its ability to sensitize cells to chemotherapy and induce cell death.

Quantitative Analysis of In Vitro Activity

The following tables summarize the key quantitative data regarding the in vitro efficacy of this compound.

ParameterValueCell-Free/Cell-BasedReference
Chk2 Inhibition (IC50) 200 nMCell-Free Kinase Assay[1]
Chk2 Autophosphorylation Inhibition (IC50) 240 nMIn Vitro Kinase Assay[1]
Histone H1 Phosphorylation Inhibition (IC50) 240 nMIn Vitro Kinase Assay[1]

Table 1: Kinase Inhibitory Activity of this compound. This table details the half-maximal inhibitory concentrations (IC50) of this compound against Chk2 activity in cell-free systems.

KinaseIC50
Chk2 200 nM
Chk1 > 10,000 nM
Brk 210 nM
c-Met 6,000 nM
IGFR 7,400 nM
LCK 7,100 nM

Table 2: Kinase Selectivity Profile of this compound. This table illustrates the selectivity of this compound for Chk2 over other kinases, with a significantly higher IC50 value for the closely related Chk1.[1]

Cell LineTreatmentEffect
L1210 LeukemiaThis compoundInhibition of growth and induction of autophagy
MIA PaCa-2, CFPAC-1, PANC-1, BxPC-3 (Pancreatic Cancer)1,250 nM this compound + Gemcitabine (B846)Potentiation of gemcitabine-induced cytotoxicity
MIA PaCa-2 (Pancreatic Cancer)1,250 nM this compound + GemcitabineReduction of gemcitabine-induced Chk2 phosphorylation
MIA PaCa-2 (Pancreatic Cancer)1,250 nM this compound + GemcitabineEnhancement of gemcitabine-induced Reactive Oxygen Species (ROS) production

Table 3: Cellular Effects of this compound in Cancer Cell Lines. This table summarizes the observed biological effects of this compound, alone or in combination with gemcitabine, in various cancer cell lines.[1]

In Vivo Effects of this compound

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams have been generated using the DOT language.

cluster_0 DNA Damage Response cluster_1 This compound Intervention DNA Damage DNA Damage ATM ATM DNA Damage->ATM activates Chk2 Chk2 ATM->Chk2 phosphorylates p53 p53 Chk2->p53 phosphorylates Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis This compound This compound This compound->Chk2 inhibits

Figure 1: Simplified Chk2 Signaling Pathway and the Point of Intervention by this compound.

cluster_0 In Vitro Chk2 Kinase Assay Workflow Recombinant Chk2 Recombinant Chk2 Incubation Incubation Recombinant Chk2->Incubation Histone H1 (substrate) Histone H1 (substrate) Histone H1 (substrate)->Incubation ATP ATP ATP->Incubation This compound (or vehicle) This compound (or vehicle) This compound (or vehicle)->Incubation Measurement of Phosphorylation Measurement of Phosphorylation Incubation->Measurement of Phosphorylation

Figure 2: Experimental Workflow for In Vitro Chk2 Kinase Inhibition Assay.

cluster_0 Gemcitabine and this compound Co-treatment Workflow Pancreatic Cancer Cells Pancreatic Cancer Cells Treatment with Gemcitabine Treatment with Gemcitabine Pancreatic Cancer Cells->Treatment with Gemcitabine Co-treatment with this compound Co-treatment with this compound Pancreatic Cancer Cells->Co-treatment with this compound Incubation Incubation Treatment with Gemcitabine->Incubation Co-treatment with this compound->Incubation Cell Viability Assay Cell Viability Assay Incubation->Cell Viability Assay ROS Production Assay ROS Production Assay Incubation->ROS Production Assay Apoptosis Assay Apoptosis Assay Incubation->Apoptosis Assay

Figure 3: Experimental Workflow for Assessing the Synergistic Effects of Gemcitabine and this compound.

Detailed Experimental Protocols

In Vitro Chk2 Kinase Assay
  • Objective: To determine the direct inhibitory effect of this compound on Chk2 kinase activity.

  • Materials: Recombinant human Chk2 enzyme, Histone H1 as a substrate, ATP, this compound, kinase assay buffer, and a detection reagent for phosphorylation.

  • Procedure:

    • Prepare a reaction mixture containing the kinase assay buffer, recombinant Chk2, and Histone H1.

    • Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction mixture.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

    • Terminate the reaction and measure the level of Histone H1 phosphorylation using a suitable method, such as a luminescence-based assay that quantifies the amount of ADP produced.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability and Cytotoxicity Assay
  • Objective: To assess the effect of this compound, alone or in combination with other agents, on the viability and proliferation of cancer cells.

  • Materials: Cancer cell lines (e.g., pancreatic cancer cells), cell culture medium, this compound, gemcitabine, and a cell viability reagent (e.g., MTT, CellTiter-Glo).

  • Procedure:

    • Seed the cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound, gemcitabine, or a combination of both. Include a vehicle-treated control group.

    • Incubate the cells for a specified period (e.g., 48-72 hours).

    • Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance or luminescence using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

Measurement of Reactive Oxygen Species (ROS) Production
  • Objective: To quantify the generation of intracellular ROS in response to treatment.

  • Materials: Cancer cell lines, this compound, gemcitabine, and a fluorescent ROS indicator dye (e.g., DCFDA).

  • Procedure:

    • Treat the cells with this compound and/or gemcitabine for the desired duration.

    • Load the cells with the ROS indicator dye and incubate in the dark.

    • Wash the cells to remove excess dye.

    • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in ROS levels.

Autophagy Assay
  • Objective: To detect the induction of autophagy in cells treated with this compound.

  • Materials: L1210 leukemia cells, this compound, and reagents for detecting autophagy markers (e.g., antibodies against LC3-II for Western blotting or immunofluorescence).

  • Procedure:

    • Treat the L1210 cells with this compound for various time points.

    • For Western blotting, lyse the cells and separate the proteins by SDS-PAGE. Probe the membrane with an anti-LC3 antibody to detect the conversion of LC3-I to the autophagosome-associated form, LC3-II.

    • For immunofluorescence, fix and permeabilize the treated cells. Incubate with an anti-LC3 antibody followed by a fluorescently labeled secondary antibody. Visualize the formation of LC3-positive puncta (autophagosomes) using a fluorescence microscope.

Summary and Conclusion

This compound demonstrates clear and potent inhibitory effects on Chk2 kinase activity in vitro. This inhibition translates to significant cellular consequences, including the potentiation of chemotherapy-induced cytotoxicity, enhancement of ROS production, and induction of autophagy in cancer cell lines. These findings underscore the potential of Chk2 inhibition as a therapeutic strategy.

However, the current body of publicly available scientific literature does not provide sufficient evidence of the in vivo efficacy of this compound. The discrepancy between the promising in vitro data and the lack of in vivo validation highlights a critical gap in the preclinical development of this compound. Further research, if undertaken, would be necessary to address the potential pharmacokinetic and ADME limitations and to explore its therapeutic window in animal models. For now, this compound remains a valuable tool for in vitro studies of Chk2 biology and its role in the DNA damage response.

References

Next-Generation Checkpoint Kinase 2 (Chk2) Inhibitors: A Comparative Analysis of NSC 109555 Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A new wave of potent and selective Chk2 inhibitors, derived from the parent compound NSC 109555, demonstrates significant improvements in potency. This guide provides a comparative analysis of these novel derivatives, presenting key experimental data and outlining the methodologies used to assess their efficacy. The development of these compounds opens promising avenues for enhancing the therapeutic window of DNA-damaging cancer therapies.

Checkpoint kinase 2 (Chk2) is a critical serine/threonine kinase that plays a pivotal role in the cellular response to DNA damage. As a key component of the ATM-Chk2 signaling pathway, it is activated by DNA double-strand breaks, leading to cell cycle arrest, DNA repair, or apoptosis. Inhibition of Chk2 is a promising strategy to sensitize cancer cells to chemotherapy and radiation. This compound was identified as a potent and selective ATP-competitive inhibitor of Chk2.[1] Building upon this scaffold, a series of derivatives have been synthesized to enhance potency and improve pharmacokinetic properties.[2]

Comparative Potency of this compound and its Derivatives

A direct comparison of the 50% inhibitory concentration (IC50) values reveals a substantial increase in potency for the newly synthesized derivatives against Chk2. The inhibitory activity was assessed using a biochemical kinase assay, and the results are summarized in the table below.

CompoundChk2 IC50 (nM)Chk1 IC50 (µM)
This compound240> 10
PV1019138> 55
PV1115 0.14 > 100
PV97669.60> 100
Staurosporine--

Data sourced from Lountos et al., J Struct Biol, 2011 and Jobson et al., J Pharmacol Exp Ther, 2009.[1][2]

The derivative PV1115 emerged as the most potent inhibitor, with an IC50 value of 0.14 nM, representing a greater than 1700-fold improvement in potency compared to the parent compound this compound.[2] All tested derivatives maintained high selectivity for Chk2 over the related kinase Chk1.[1][2]

ATM-Chk2 Signaling Pathway

The following diagram illustrates the central role of Chk2 in the DNA damage response pathway, the target of this compound and its derivatives.

ATM_Chk2_Pathway cluster_nucleus Nucleus DNA_Damage DNA Double Strand Break ATM ATM (inactive) DNA_Damage->ATM activates ATM_active ATM (active) ATM->ATM_active Chk2 Chk2 (inactive) ATM_active->Chk2 phosphorylates Chk2_active Chk2 (active) Chk2->Chk2_active p53 p53 Chk2_active->p53 Cdc25A Cdc25A Chk2_active->Cdc25A inhibits BRCA1 BRCA1 Chk2_active->BRCA1 Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, S, G2/M) p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis Cdc25A->Cell_Cycle_Arrest promotes (negatively regulated) DNA_Repair DNA Repair BRCA1->DNA_Repair Inhibitor This compound Derivatives Inhibitor->Chk2_active inhibits

ATM-Chk2 DNA Damage Response Pathway

Experimental Protocols

Chk2 Kinase Inhibition Assay

The potency of the this compound derivatives was determined using a fluorescence polarization-based kinase assay.

Materials:

  • Chk2 enzyme

  • Fluorescently labeled peptide substrate

  • ATP

  • Assay buffer

  • Test compounds (this compound and derivatives)

  • IMAP™ Screening Express Kit (Molecular Devices)

Procedure:

  • A reaction mixture containing Chk2 enzyme, fluorescently labeled peptide substrate, and ATP in assay buffer was prepared.

  • The test compounds were serially diluted and added to the reaction mixture.

  • The kinase reaction was initiated by the addition of ATP and incubated at room temperature.

  • The reaction was stopped by the addition of the IMAP™ binding reagent.

  • The fluorescence polarization was measured using a suitable plate reader.

  • IC50 values were calculated from the dose-response curves.

Experimental Workflow for Inhibitor Screening

The following diagram outlines the typical workflow for screening and identifying potent Chk2 inhibitors.

Inhibitor_Screening_Workflow cluster_workflow Chk2 Inhibitor Screening Workflow A Compound Library Preparation B Primary High-Throughput Screening (HTS) (e.g., IMAP Assay) A->B C Hit Identification (Potency & Selectivity) B->C D Dose-Response Analysis (IC50 Determination) C->D E Secondary Assays (e.g., Cell-based Assays) D->E F Lead Optimization (Structure-Activity Relationship) E->F G In Vivo Efficacy Studies F->G

Chk2 Inhibitor Screening Workflow

The development and characterization of these highly potent this compound derivatives provide valuable tools for further investigation into the role of Chk2 in cancer biology and offer a promising foundation for the development of novel cancer therapeutics.

References

A Comparative Guide to Checkpoint Kinase Inhibitors in Cancer Therapy: NSC 109555 (Chk2 Inhibitor) vs. Chk1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of precision oncology, targeting the DNA Damage Response (DDR) pathway presents a promising strategy to enhance the efficacy of cancer therapies. Central to the DDR are the checkpoint kinases, Chk1 and Chk2, which act as crucial regulators of cell cycle progression in response to DNA damage. This guide provides a detailed comparison between the selective Chk2 inhibitor, NSC 109555, and the broader class of Chk1 inhibitors, offering insights into their distinct mechanisms of action, performance in preclinical studies, and the experimental protocols used for their evaluation. This comparison is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and differential applications of targeting these two key nodes in the DDR.

Mechanism of Action: Distinct Roles in the DNA Damage Response

While both Chk1 and Chk2 are serine/threonine kinases involved in cell cycle checkpoints, they are activated by different upstream signals and regulate distinct cellular processes.

This compound: A Selective Chk2 Inhibitor

This compound is an ATP-competitive inhibitor that demonstrates high selectivity for Checkpoint Kinase 2 (Chk2).[1][2][3][4][5][6] Chk2 is a key component of the ATM-Chk2 signaling pathway, which is primarily activated in response to DNA double-strand breaks (DSBs).[3][4][5][6][7] Upon activation by ATM (Ataxia Telangiectasia Mutated), Chk2 phosphorylates a variety of downstream targets to induce cell cycle arrest, typically at the G1/S and G2/M transitions, or to initiate apoptosis if the DNA damage is irreparable.[3][4][5][6] By inhibiting Chk2, this compound prevents this downstream signaling, thereby abrogating the cell cycle checkpoint and potentially sensitizing cancer cells to DNA-damaging agents that induce DSBs.

Chk1 Inhibitors: Targeting the ATR-Chk1 Pathway

In contrast, Chk1 inhibitors target Checkpoint Kinase 1, a critical effector of the ATR (Ataxia Telangiectasia and Rad3-related) signaling pathway. The ATR-Chk1 pathway is primarily activated by single-stranded DNA (ssDNA), which can arise from various forms of DNA damage and replication stress.[8] Activated Chk1 plays a pivotal role in the intra-S and G2/M checkpoints, halting cell cycle progression to allow for DNA repair.[8] Inhibition of Chk1 forces cancer cells with damaged DNA to prematurely enter mitosis, leading to a lethal outcome known as mitotic catastrophe.[3] This makes Chk1 inhibitors particularly effective in combination with therapies that induce replication stress, such as antimetabolites.[9]

cluster_0 ATM-Chk2 Pathway cluster_1 ATR-Chk1 Pathway DNA Double-Strand Breaks DNA Double-Strand Breaks ATM ATM DNA Double-Strand Breaks->ATM Chk2 Chk2 ATM->Chk2 Cell Cycle Arrest (G1/S, G2/M) Cell Cycle Arrest (G1/S, G2/M) Chk2->Cell Cycle Arrest (G1/S, G2/M) Apoptosis Apoptosis Chk2->Apoptosis This compound This compound This compound->Chk2 Replication Stress / ssDNA Replication Stress / ssDNA ATR ATR Replication Stress / ssDNA->ATR Chk1 Chk1 ATR->Chk1 Cell Cycle Arrest (Intra-S, G2/M) Cell Cycle Arrest (Intra-S, G2/M) Chk1->Cell Cycle Arrest (Intra-S, G2/M) Chk1 Inhibitors Chk1 Inhibitors Chk1 Inhibitors->Chk1 Mitotic Catastrophe Mitotic Catastrophe Cell Cycle Arrest (Intra-S, G2/M)->Mitotic Catastrophe

Figure 1: ATM/Chk2 vs. ATR/Chk1 Signaling Pathways

Performance Comparison: Preclinical Efficacy

The differential targeting of Chk2 and Chk1 by this compound and Chk1 inhibitors, respectively, translates to distinct preclinical profiles and therapeutic strategies.

This compound (Chk2 Inhibitor)

This compound has demonstrated potent and selective inhibition of Chk2 in biochemical assays. Its primary therapeutic potential lies in its ability to sensitize cancer cells to DNA-damaging agents.

Parameter Value Reference
Target Checkpoint Kinase 2 (Chk2)[1][2][3][4][5][6][7]
IC50 (Chk2) 200 nM (cell-free kinase assay)[1]
IC50 (Chk1) > 10 µM[2][10]
Mechanism ATP-competitive[1][3][4][5][6]
Cellular Effect Potentiates gemcitabine-induced cytotoxicity in pancreatic cancer cells.[1]

Table 1: Preclinical data for this compound.

Chk1 Inhibitors

A multitude of Chk1 inhibitors have been developed and extensively studied, both as single agents and in combination therapies. Their efficacy is often more pronounced in cancer cells with a high degree of replication stress or in combination with agents that induce such stress.

Inhibitor Cell Line GI50 (Monotherapy) Effect in Combination Reference
V158411 Leukemia/Lymphoma (mean)0.17 µMInduces DNA fragmentation and cell death.[11]
Colon Cancer (mean)2.8 µM[11]
Lung Cancer (mean)6.9 µM[11]
PF-477736 Leukemia/Lymphoma (mean)0.28 µM[11]
MK-8776 Various~10-fold sensitization to gemcitabineSensitizes cells to antimetabolites.[9]
SRA737 Anogenital and other solid tumorsN/AWell-tolerated with low-dose gemcitabine, leading to tumor responses.[12]

Table 2: Preclinical and clinical data for selected Chk1 inhibitors.

Experimental Protocols

The evaluation of checkpoint kinase inhibitors relies on a variety of in vitro assays to determine their effects on cell viability, cell cycle progression, and target engagement.

Cell Viability (MTT) Assay

This colorimetric assay is widely used to assess the cytotoxic or cytostatic effects of a compound on cancer cells.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.[13] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[13]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[14]

  • Compound Treatment: Treat cells with a serial dilution of the inhibitor (e.g., this compound or a Chk1 inhibitor) and a vehicle control. Incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[13]

  • Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[15][14]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[14]

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA.[16][17][18] The amount of PI fluorescence is directly proportional to the amount of DNA in a cell, allowing for the differentiation of cell cycle phases.[1][16]

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the inhibitor for the desired time, then harvest by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.[18]

  • Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).[18]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is quantified.

Western Blotting for Chk1/Chk2 Phosphorylation

This method is used to assess the activation state of Chk1 and Chk2 by detecting their phosphorylation at specific sites.

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of the target protein (e.g., Phospho-Chk1 Ser345 or Phospho-Chk2 Thr68).[8][19][20][21]

Protocol:

  • Cell Lysis: Treat cells with the inhibitor and/or a DNA-damaging agent, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Gel Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific for the phosphorylated target protein. Follow with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Cancer Cell Culture Cancer Cell Culture Inhibitor Treatment (this compound or Chk1 Inhibitor) Inhibitor Treatment (this compound or Chk1 Inhibitor) Cancer Cell Culture->Inhibitor Treatment (this compound or Chk1 Inhibitor) Cell Viability Assay (MTT) Cell Viability Assay (MTT) Inhibitor Treatment (this compound or Chk1 Inhibitor)->Cell Viability Assay (MTT) Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Inhibitor Treatment (this compound or Chk1 Inhibitor)->Cell Cycle Analysis (Flow Cytometry) Western Blot (pChk1/pChk2) Western Blot (pChk1/pChk2) Inhibitor Treatment (this compound or Chk1 Inhibitor)->Western Blot (pChk1/pChk2) Data Analysis Data Analysis Cell Viability Assay (MTT)->Data Analysis Cell Cycle Analysis (Flow Cytometry)->Data Analysis Western Blot (pChk1/pChk2)->Data Analysis

Figure 2: General Experimental Workflow

Conclusion

The selective Chk2 inhibitor this compound and the class of Chk1 inhibitors represent two distinct and promising avenues for targeting the DNA damage response in cancer therapy. This compound's selective inhibition of the ATM-Chk2 pathway suggests its potential as a sensitizing agent for therapies that induce DNA double-strand breaks. In contrast, Chk1 inhibitors, by targeting the ATR-Chk1 pathway, are particularly effective at exploiting the inherent replication stress in many cancers and synergize well with agents that exacerbate this stress. The choice between targeting Chk1 or Chk2 will likely depend on the specific genetic and molecular context of the tumor, highlighting the importance of biomarker-driven clinical strategies. Further research, including head-to-head preclinical studies and well-designed clinical trials, will be crucial to fully elucidate the therapeutic potential of these checkpoint kinase inhibitors and to identify the patient populations most likely to benefit from each approach.

References

Safety Operating Guide

Navigating the Safe Disposal of NSC 109555: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information on the proper disposal procedures for NSC 109555, a potent and selective ATP-competitive checkpoint kinase 2 (Chk2) inhibitor. Due to the absence of a publicly available, specific Safety Data Sheet (SDS) with explicit disposal instructions, this document outlines a general, safety-first approach based on the compound's known characteristics and standard laboratory practices.

Understanding this compound: A Data Overview

A comprehensive understanding of a compound's properties is the first step toward its safe management. The following table summarizes the key chemical and physical data for this compound.

PropertyValue
CAS Number 15427-93-7
Molecular Formula C₁₉H₂₄N₁₀O (as free base)
Synonyms DDUG, 4,4'-diacetyldiphenylurea-bis(guanylhydrazone)
Primary Target Checkpoint Kinase 2 (Chk2)
Storage Temperature -20°C

Standard Operating Procedure for the Disposal of this compound

Given the lack of specific manufacturer guidelines, the disposal of this compound should be handled in accordance with institutional and local regulations for chemical waste. The following step-by-step protocol is a general guideline and should be adapted to meet the specific requirements of your institution's Environmental Health and Safety (EHS) office.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves, when handling this compound.

2. Waste Segregation:

  • Solid Waste: Collect any solid this compound, contaminated personal protective equipment (e.g., gloves, weigh boats), and other solid materials in a designated, clearly labeled hazardous waste container. The container should be compatible with the chemical and sealable.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquid chemical waste. Do not mix with other incompatible waste streams.

3. Labeling:

  • All waste containers must be clearly and accurately labeled with the full chemical name ("this compound" or "4,4'-diacetyldiphenylurea-bis(guanylhydrazone)"), the CAS number (15427-93-7), and the appropriate hazard symbols as determined by your institution's EHS guidelines.

4. Storage of Waste:

  • Store waste containers in a designated, secure area away from general laboratory traffic. Ensure the storage area is well-ventilated and that the containers are sealed to prevent leaks or spills.

5. Consultation with EHS:

  • Crucially, before final disposal, consult with your institution's Environmental Health and Safety (EHS) office. They will provide specific instructions on the proper disposal route, which may include incineration or other specialized chemical waste treatment methods.

6. Documentation:

  • Maintain a detailed record of the amount of this compound disposed of, the date of disposal, and the method used, in accordance with your laboratory's and institution's protocols.

Visualizing the Disposal Workflow

To further clarify the procedural steps, the following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow start Start: Handling this compound ppe Wear Appropriate PPE (Lab Coat, Gloves, Goggles) start->ppe waste_decision Generate Waste? ppe->waste_decision solid_waste Collect Solid Waste in Labeled Container waste_decision->solid_waste Solid liquid_waste Collect Liquid Waste in Labeled Container waste_decision->liquid_waste Liquid store_waste Store Waste in Designated Secure Area solid_waste->store_waste liquid_waste->store_waste consult_ehs Consult Institutional EHS Office store_waste->consult_ehs dispose Dispose According to EHS Instructions consult_ehs->dispose document Document Disposal dispose->document end End document->end

A logical workflow for the safe disposal of this compound.

By adhering to these general guidelines and, most importantly, consulting with your local safety experts, you can ensure the safe and compliant disposal of this compound, fostering a secure and responsible research environment.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NSC 109555
Reactant of Route 2
Reactant of Route 2
NSC 109555

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.